molecular formula C36H64N7O18P3S B15547712 10-Hydroxypentadecanoyl-CoA

10-Hydroxypentadecanoyl-CoA

Cat. No.: B15547712
M. Wt: 1007.9 g/mol
InChI Key: PDXUOERMXCFZQP-UHFFFAOYSA-N
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Description

10-Hydroxypentadecanoyl-CoA is a useful research compound. Its molecular formula is C36H64N7O18P3S and its molecular weight is 1007.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H64N7O18P3S

Molecular Weight

1007.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-hydroxypentadecanethioate

InChI

InChI=1S/C36H64N7O18P3S/c1-4-5-10-13-24(44)14-11-8-6-7-9-12-15-27(46)65-19-18-38-26(45)16-17-39-34(49)31(48)36(2,3)21-58-64(55,56)61-63(53,54)57-20-25-30(60-62(50,51)52)29(47)35(59-25)43-23-42-28-32(37)40-22-41-33(28)43/h22-25,29-31,35,44,47-48H,4-21H2,1-3H3,(H,38,45)(H,39,49)(H,53,54)(H,55,56)(H2,37,40,41)(H2,50,51,52)

InChI Key

PDXUOERMXCFZQP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

10-Hydroxypentadecanoyl-CoA in plant cutin biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Mid-Chain Hydroxylated Acyl-CoAs in Plant Cutin Biosynthesis, with a focus on 10-Hydroxypentadecanoyl-CoA

Introduction

The plant cuticle is a critical extracellular lipid layer that covers the aerial surfaces of terrestrial plants, providing a crucial barrier against uncontrolled water loss, UV radiation, and pathogen attack.[1][2][3] This protective layer is primarily composed of a cutin polyester (B1180765) matrix, which is embedded with and covered by cuticular waxes.[2][3] The cutin polymer is mainly constituted of oxygenated fatty acids, typically with C16 and C18 chain lengths, along with glycerol (B35011).[2][3][4][5]

Among the diverse cutin monomers, mid-chain hydroxylated fatty acids play a significant role in the three-dimensional structure and properties of the polymer. While 10,16-dihydroxyhexadecanoic acid is one of the most abundant and well-studied cutin monomers, particularly in tomato, the enzymatic machinery in plants is capable of producing a variety of hydroxylated fatty acids.[2][5][6] This guide focuses on the biosynthesis of these monomers, with a specific exploration of the potential synthesis and role of this compound, a C15-family monomer. We will delve into the enzymatic pathways, present quantitative data, detail experimental protocols for analysis, and provide visual diagrams of the key processes.

Biosynthesis of Mid-Chain Hydroxylated Acyl-CoAs

The formation of cutin monomers is a multi-step process that begins with de novo fatty acid synthesis in the plastids of epidermal cells. The subsequent modifications primarily occur in the endoplasmic reticulum (ER). The general pathway involves ω-hydroxylation, potential mid-chain hydroxylation, activation to a Coenzyme A (CoA) ester, and subsequent transfer to a glycerol backbone.

  • ω-Hydroxylation : The first step in the modification of fatty acids for cutin synthesis is often the hydroxylation of the terminal (ω) carbon. This reaction is catalyzed by cytochrome P450-dependent fatty acid ω-hydroxylases, primarily from the CYP86A subfamily.[2][7][8][9] For instance, ATT1 (CYP86A2) in Arabidopsis is known to be involved in the synthesis of ω-hydroxy fatty acids for cutin.[3][10]

  • Mid-Chain Hydroxylation : Following ω-hydroxylation, a hydroxyl group can be introduced at a mid-chain position. This is a key step in producing monomers like 10,16-dihydroxyhexadecanoic acid. This reaction is catalyzed by enzymes from the CYP77A subfamily of cytochrome P450s.[2][11][12][13] For example, Arabidopsis CYP77A6 is involved in the synthesis of flower cutin monomers.[12][13] While C16 and C18 fatty acids are the most commonly reported substrates, it is plausible that these enzymes can also act on other fatty acid chain lengths, such as the C15 precursor to form 10-hydroxypentadecanoic acid.

  • Acyl-CoA Formation : The hydroxylated fatty acids are then activated to their corresponding acyl-CoA esters. This activation is carried out by long-chain acyl-CoA synthetases (LACS). In Arabidopsis, LACS1 and LACS2 have been implicated in this process for C16 cutin monomers.[2]

  • Acylation of Glycerol-3-Phosphate : The final intracellular step is the transfer of the hydroxylated acyl-CoA to a glycerol backbone, a reaction catalyzed by glycerol-3-phosphate acyltransferases (GPATs).[1][10][14][15] Specifically, GPAT4 and GPAT8 have been shown to be essential for cutin biosynthesis in Arabidopsis, catalyzing the formation of 2-monoacylglycerol, which is then exported for polymerization.[1][10][14]

The resulting monoacylglycerols are then exported to the apoplast, where they are polymerized into the cutin matrix by enzymes such as cutin synthases (CUS).[16]

Biosynthesis of Hydroxylated Acyl-CoA for Cutin cluster_ER Endoplasmic Reticulum cluster_apoplast Apoplast FA Fatty Acid (e.g., C15) omega_OH_FA ω-Hydroxy Fatty Acid FA->omega_OH_FA CYP86A family mid_chain_OH_FA 10,ω-Dihydroxy Fatty Acid omega_OH_FA->mid_chain_OH_FA CYP77A family acyl_CoA This compound mid_chain_OH_FA->acyl_CoA LACS MAG 2-(10-Hydroxypentadecanoyl)-glycerol acyl_CoA->MAG GPAT4/8 Cutin Cutin Polymer MAG->Cutin Polymerization (CUS1) G3P Glycerol-3-Phosphate G3P->MAG

Biosynthesis of a mid-chain hydroxylated cutin monomer.

Quantitative Data

Enzyme ClassEnzyme ExampleSubstrateApparent KmReference
ω-Hydroxyacid DehydrogenaseFrom Vicia faba epidermis16-Hydroxyhexadecanoic acid1.25 x 10⁻⁵ M[17]
ω-Hydroxyacid DehydrogenaseFrom Vicia faba epidermisNADP3.6 x 10⁻⁴ M[17]

Note: This table represents available data for enzymes involved in cutin monomer metabolism, though not directly for this compound synthesis.

Experimental Protocols

Analysis of Cutin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the qualitative and quantitative analysis of cutin monomers from plant tissues, adapted from established procedures.[4][6][18][19][20]

1. Sample Preparation and Delipidation: a. Collect fresh plant material (e.g., leaves, stems, or fruit peels). b. Immediately immerse the tissue in hot isopropanol (B130326) (75°C) for 15 minutes to inactivate endogenous lipases. c. Extract soluble lipids (waxes) by incubating the tissue in chloroform (B151607):methanol (2:1, v/v) with gentle agitation. Repeat this step several times with fresh solvent until the solvent remains colorless. d. Air-dry the delipidated tissue.

2. Depolymerization of Cutin: a. Transfer a known weight of the dry, wax-free material to a glass vial with a Teflon-lined cap. b. Add 2 mL of 1 M sodium methoxide (B1231860) (NaOMe) in methanol. c. Add an internal standard (e.g., methyl heptadecanoate) for quantification. d. Heat the reaction at 60°C for 2 hours to cleave the ester bonds of the cutin polymer. e. Cool the reaction, then neutralize by adding 1 M H₂SO₄ in methanol. f. Extract the fatty acid methyl esters (FAMEs) by adding saturated NaCl solution and partitioning with dichloromethane (B109758) (CH₂Cl₂). Repeat the extraction three times.

3. Derivatization: a. Combine the organic phases and evaporate the solvent under a stream of nitrogen. b. To derivatize the free hydroxyl and carboxyl groups, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. c. Heat the vial at 70°C for 45 minutes to produce trimethylsilyl (B98337) (TMS) ethers/esters.

4. GC-MS Analysis: a. Evaporate the derivatization reagents under nitrogen and redissolve the sample in chloroform or hexane. b. Inject an aliquot of the derivatized sample into a GC-MS system. c. Example GC Conditions:

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Injector Temperature: 280-300°C.
  • Oven Program: Initial temperature of 100-125°C, hold for 2 min, then ramp at 5-10°C/min to 300-320°C, and hold for 10-15 min.[6]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. MS Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 50-650.
  • Source Temperature: 230-250°C.

5. Data Analysis: a. Identify the cutin monomers based on their mass spectra and retention times by comparing them to known standards and mass spectral libraries. b. Quantify the individual monomers by integrating the peak areas relative to the internal standard.

Experimental Workflow for Cutin Monomer Analysis start Plant Tissue Collection delipidation Delipidation (Wax Removal) with Chloroform:Methanol start->delipidation depolymerization Depolymerization (NaOMe in Methanol) delipidation->depolymerization extraction Extraction of Monomers (Fatty Acid Methyl Esters) depolymerization->extraction derivatization Derivatization (BSTFA/Pyridine for TMS esters) extraction->derivatization analysis GC-MS Analysis derivatization->analysis quantification Data Processing: Identification & Quantification analysis->quantification

Workflow for the analysis of plant cutin monomers.

Conclusion

The biosynthesis of mid-chain hydroxylated fatty acids is a cornerstone of the formation of a functional plant cuticle. While research has predominantly focused on C16 and C18 monomers, the enzymatic players, including the CYP86A and CYP77A families of cytochrome P450s, LACS, and GPATs, constitute a versatile pathway capable of producing a range of cutin precursors. The synthesis of this compound, though not extensively documented, is biochemically plausible within this established framework. Further investigation using advanced metabolomic and genetic approaches will be crucial to fully elucidate the diversity of cutin monomers and the precise substrate specificities of the enzymes involved. The methodologies outlined in this guide provide a robust foundation for researchers to explore these complex biological questions.

References

The Enigmatic Role of 10-Hydroxypentadecanoyl-CoA: A Predicted Intermediate in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxypentadecanoyl-CoA is a putative intermediate in the metabolic breakdown of specific fatty acids. While direct experimental evidence for its biological function is not extensively documented in publicly available literature, its structure strongly suggests a role as a transient species within the β-oxidation pathway, particularly in the metabolism of odd-chain or hydroxylated fatty acids. This technical guide synthesizes the predicted metabolic fate of this compound based on established principles of fatty acid oxidation, providing a framework for its potential biological significance and offering detailed hypothetical experimental protocols for its investigation. This document is intended to serve as a foundational resource for researchers exploring novel aspects of lipid metabolism and its implications in health and disease.

Introduction to Acyl-CoA Metabolism

Coenzyme A (CoA) and its thioester derivatives, such as acyl-CoAs, are central to a vast array of metabolic processes.[1] These molecules are critical for the catabolism of fatty acids for energy production, the biosynthesis of lipids, and the regulation of numerous cellular signaling pathways.[1][2] The activation of fatty acids to their acyl-CoA counterparts is a prerequisite for their entry into mitochondrial β-oxidation, a cyclical process that sequentially shortens the fatty acid chain to produce acetyl-CoA, NADH, and FADH2.[3] These products, in turn, fuel the tricarboxylic acid (TCA) cycle and the electron transport chain to generate ATP.

Predicted Biological Function of this compound

Based on its chemical structure, this compound is a 15-carbon fatty acyl-CoA with a hydroxyl group at the C-10 position. Its metabolism is most likely to proceed via the β-oxidation pathway. The presence of the hydroxyl group suggests it may be an intermediate in the oxidation of a hydroxylated 15-carbon fatty acid or an intermediate in the α- or ω-oxidation of longer-chain fatty acids that is subsequently funneled into β-oxidation.

Predicted Role in β-Oxidation

The β-oxidation of a saturated fatty acyl-CoA involves a recurring sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. This compound, already possessing a hydroxyl group, would likely enter the β-oxidation spiral at a step analogous to the hydration of an enoyl-CoA intermediate.

The predicted metabolic pathway for this compound is outlined below:

  • Oxidation: The hydroxyl group at C-10 would be oxidized to a keto group by a hydroxyacyl-CoA dehydrogenase, yielding 10-oxopentadecanoyl-CoA. This reaction would be coupled with the reduction of NAD+ to NADH.

  • Thiolysis: A thiolase would then catalyze the cleavage of the Cα-Cβ bond (C2-C3 bond relative to the keto group at C10, which is the β-position in this context), releasing a molecule of acetyl-CoA and a shortened 8-hydroxytridecanoyl-CoA.

  • Further Oxidation: The resulting 8-hydroxytridecanoyl-CoA would continue through subsequent rounds of β-oxidation until the entire chain is broken down into acetyl-CoA and, in the case of this odd-chain fatty acid, a final molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the TCA cycle.

The following diagram illustrates the predicted entry of this compound into the β-oxidation pathway.

Predicted_Metabolism_of_10_Hydroxypentadecanoyl_CoA cluster_beta_oxidation Predicted β-Oxidation Pathway This compound This compound 10-Oxopentadecanoyl-CoA 10-Oxopentadecanoyl-CoA This compound->10-Oxopentadecanoyl-CoA Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Acetyl-CoA_1 Acetyl-CoA_1 10-Oxopentadecanoyl-CoA->Acetyl-CoA_1 Thiolase (CoA-SH) 8-Hydroxytridecanoyl-CoA 8-Hydroxytridecanoyl-CoA 10-Oxopentadecanoyl-CoA->8-Hydroxytridecanoyl-CoA Thiolase (CoA-SH) Further_Beta_Oxidation Further rounds of β-oxidation 8-Hydroxytridecanoyl-CoA->Further_Beta_Oxidation Acetyl-CoA_n Acetyl-CoA_n Further_Beta_Oxidation->Acetyl-CoA_n Propionyl-CoA Propionyl-CoA Further_Beta_Oxidation->Propionyl-CoA Enzymatic_Assay_Workflow cluster_workflow Enzymatic Assay Workflow Prepare_Reaction_Mixture Prepare reaction mixture: - Tris-HCl buffer - NAD+ - Enzyme (LCHAD or extract) Add_Substrate Add this compound Prepare_Reaction_Mixture->Add_Substrate Monitor_Absorbance Monitor absorbance at 340 nm (NADH production) Add_Substrate->Monitor_Absorbance Calculate_Velocity Calculate initial reaction velocity Monitor_Absorbance->Calculate_Velocity Kinetic_Analysis Vary substrate concentration for kinetic analysis (Km, Vmax) Calculate_Velocity->Kinetic_Analysis

References

The Core of 10-Hydroxypentadecanoyl-CoA Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the metabolic pathway of 10-hydroxypentadecanoyl-CoA, a hydroxylated medium-chain acyl-CoA. This document is intended for researchers, scientists, and drug development professionals interested in the intricacies of fatty acid metabolism and its potential therapeutic implications. Due to the limited direct research on this specific molecule, this guide synthesizes information from related pathways to present a putative metabolic map and relevant experimental approaches.

Introduction to this compound Metabolism

This compound is a derivative of pentadecanoic acid, a 15-carbon saturated fatty acid. The introduction of a hydroxyl group at the 10th carbon position suggests its involvement in specific metabolic routes, likely originating from hydroxylation of the parent fatty acid and proceeding through modified beta-oxidation or other fatty acid degradation pathways. Understanding this pathway is crucial for elucidating the roles of hydroxylated fatty acids in cellular signaling, energy metabolism, and disease pathogenesis.

Putative Metabolic Pathway of this compound

Based on established principles of fatty acid metabolism, a putative pathway for this compound is proposed. This pathway involves two main stages: synthesis through hydroxylation of pentadecanoyl-CoA and degradation via a modified beta-oxidation spiral.

Synthesis of this compound

The initial and rate-limiting step in the formation of this compound is likely the hydroxylation of pentadecanoyl-CoA. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly those from the CYP4 family, which are known to hydroxylate fatty acids at the omega (ω) and near-omega positions.

  • Enzyme Family: Cytochrome P450, CYP4 family (e.g., CYP4A, CYP4F).[1][2][3]

  • Substrate: Pentadecanoyl-CoA

  • Cofactors: NADPH, O2

  • Reaction: Pentadecanoyl-CoA + O2 + NADPH + H+ → this compound + NADP+ + H2O

The following Graphviz diagram illustrates the proposed synthesis of this compound.

Synthesis_of_10_Hydroxypentadecanoyl_CoA cluster_cofactors Cofactors Pentadecanoyl_CoA Pentadecanoyl-CoA 10_OH_Pentadecanoyl_CoA This compound Pentadecanoyl_CoA->10_OH_Pentadecanoyl_CoA Hydroxylation CYP4_Enzymes Cytochrome P450 (CYP4 Family) CYP4_Enzymes->Pentadecanoyl_CoA NADP NADP+ CYP4_Enzymes->NADP H2O H2O CYP4_Enzymes->H2O NADPH NADPH + H+ NADPH->CYP4_Enzymes e- donor O2 O2 O2->CYP4_Enzymes oxidant Degradation_of_10_Hydroxypentadecanoyl_CoA 10_OH_Pentadecanoyl_CoA This compound 10_Keto_Pentadecanoyl_CoA 10-Ketopentadecanoyl-CoA 10_OH_Pentadecanoyl_CoA->10_Keto_Pentadecanoyl_CoA Dehydrogenation (Hydroxyacyl-CoA Dehydrogenase) Beta_Oxidation Beta-Oxidation Spiral 10_Keto_Pentadecanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA n cycles Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA final cycle Experimental_Workflow_Mass_Spectrometry Sample Biological Sample (Tissue or Cells) Extraction Lipid/Acyl-CoA Extraction Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Derivatization Hydrolysis & Derivatization SPE->Derivatization Data Data Analysis & Quantification LC_MS->Data GC_MS GC-MS Analysis GC_MS->Data Derivatization->GC_MS

References

The Enigmatic Nature of 10-Hydroxypentadecanoyl-CoA: An In-depth Technical Review of a Seemingly Undiscovered Molecule

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the scientific literature and biochemical databases reveals a notable absence of information regarding the discovery, identification, and characterization of 10-Hydroxypentadecanoyl-CoA. Despite extensive searches for this specific long-chain hydroxy fatty acyl-CoA, no primary research articles, reviews, or database entries detailing its existence, synthesis, or biological function were found. This suggests that this compound may be a novel, yet-to-be-discovered molecule or one that has not been the subject of published scientific inquiry.

While the requested in-depth technical guide on this compound cannot be constructed due to the lack of available data, this report will provide a framework for the potential discovery and characterization of such a molecule, drawing parallels from the study of similar, known hydroxy fatty acyl-CoAs. This guide is intended for researchers, scientists, and drug development professionals who may encounter this or similar novel lipid metabolites in their work.

Hypothetical Discovery and Identification Workflow

The discovery of a novel metabolite like this compound would likely follow a multi-step process involving advanced analytical techniques.

Experimental Workflow: Discovery and Verification

Discovery_Workflow cluster_Discovery Discovery Phase cluster_Verification Verification Phase cluster_Characterization Characterization Phase Metabolomics Untargeted Metabolomics (LC-MS/MS) Putative_ID Putative Identification of m/z corresponding to This compound Metabolomics->Putative_ID Data Analysis MS_Comparison Mass Spectrometry Comparison (MS/MS) Putative_ID->MS_Comparison Synthesis Chemical Synthesis of This compound Standard Synthesis->MS_Comparison Chromatography Chromatographic Co-elution MS_Comparison->Chromatography Biological_Assays Biological Activity Assays Chromatography->Biological_Assays Pathway_Analysis Signaling Pathway Elucidation Biological_Assays->Pathway_Analysis

Caption: Hypothetical workflow for the discovery and characterization of this compound.

Potential Signaling Pathways and Biological Roles

Based on the known functions of other hydroxy fatty acyl-CoAs, this compound, if discovered, could potentially be involved in several key cellular processes:

  • Fatty Acid β-oxidation: It could be an intermediate in the breakdown of long-chain fatty acids.

  • Cell Signaling: Hydroxy fatty acids and their CoA esters can act as signaling molecules, modulating the activity of various receptors and enzymes.

  • Membrane Biology: It might be a precursor for the synthesis of complex lipids that influence membrane fluidity and function.

Hypothetical Signaling Cascade

Signaling_Pathway Molecule This compound Receptor Membrane Receptor (e.g., GPR) Molecule->Receptor Enzyme Intracellular Enzyme (e.g., Kinase) Molecule->Enzyme Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Downstream_Effector Downstream Effector (e.g., Transcription Factor) Second_Messenger->Downstream_Effector Biological_Response Biological Response Downstream_Effector->Biological_Response

Caption: A potential signaling pathway involving this compound.

Quantitative Data and Experimental Protocols: A Call for Future Research

As no quantitative data for this compound exists, the following tables are presented as templates for how such data could be structured upon its discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular WeightTo be determinedMass Spectrometry
Chemical FormulaTo be determinedElemental Analysis
Melting PointTo be determinedDifferential Scanning Calorimetry
SolubilityTo be determinedNephelometry

Table 2: Tissue Distribution of this compound

TissueConcentration (pmol/g)Method
LiverTo be determinedLC-MS/MS
BrainTo be determinedLC-MS/MS
Adipose TissueTo be determinedLC-MS/MS
HeartTo be determinedLC-MS/MS
Detailed Methodologies

Should this molecule be identified, the following experimental protocols would be crucial for its characterization.

Protocol 1: Extraction and Quantification of this compound from Biological Tissues

  • Tissue Homogenization: Homogenize flash-frozen tissue samples in a solution of isopropanol (B130326) and water.

  • Lipid Extraction: Perform a liquid-liquid extraction using a mixture of chloroform, methanol, and water.

  • Solid-Phase Extraction: Isolate the acyl-CoA fraction using a solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis: Quantify the analyte using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with a synthesized internal standard.

Protocol 2: In Vitro Assay for Receptor Binding

  • Cell Culture: Culture cells expressing a candidate receptor (e.g., a G-protein coupled receptor).

  • Ligand Binding Assay: Incubate the cells with varying concentrations of radiolabeled this compound.

  • Scintillation Counting: Measure the amount of bound ligand using a scintillation counter to determine binding affinity (Kd).

Conclusion

The absence of any scientific record for this compound underscores the vast and still largely unexplored landscape of the metabolome. While this guide could not provide concrete data on this specific molecule, it offers a comprehensive roadmap for its potential discovery, identification, and characterization. The methodologies and frameworks presented here, drawn from the study of analogous lipids, will be invaluable for researchers who may be the first to uncover the existence and biological significance of this compound. Future untargeted metabolomics studies are encouraged to be vigilant for a feature corresponding to the mass-to-charge ratio of this intriguing, and as of now, theoretical molecule.

A Technical Guide to the Cellular Localization of 10-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

10-Hydroxypentadecanoyl-CoA is a long-chain hydroxy fatty acyl-CoA molecule. While direct experimental evidence detailing its specific subcellular localization is not available in current literature, its structure as a 15-carbon odd-chain fatty acid derivative provides a strong basis for inferring its location and function within the cell. This guide synthesizes information from established metabolic pathways to postulate the cellular compartments involved in the synthesis, modification, and catabolism of this compound. The primary candidate locations are the mitochondria and peroxisomes , with the endoplasmic reticulum playing a potential role in its formation. This document provides a detailed overview of the metabolic context, relevant enzymatic pathways, and standard experimental protocols for determining the subcellular localization of acyl-CoA molecules.

Introduction to this compound

This compound is an activated form of 10-hydroxypentadecanoic acid, a 15-carbon saturated fatty acid hydroxylated at the C-10 position. As an acyl-CoA, it is a key metabolic intermediate. Acyl-CoAs are central to energy metabolism and lipid biosynthesis, and their processing is strictly compartmentalized within the cell.[1] The metabolism of fatty acids occurs in multiple cellular organelles, primarily the mitochondria and peroxisomes, with synthesis and modification often involving the endoplasmic reticulum.[2][3]

Pentadecanoyl-CoA is classified as an odd-chain fatty acid. The catabolism of odd-chain fatty acids proceeds via the β-oxidation pathway, similar to even-chain fatty acids, until the final cycle, which yields acetyl-CoA and a three-carbon propionyl-CoA.[4][5] The presence of a hydroxyl group at the C-10 position is not characteristic of a standard β-oxidation intermediate (which would be a 3-hydroxyacyl-CoA) and suggests a modification by other enzymatic systems, such as a cytochrome P450 monooxygenase.

Inferred Cellular Localization Based on Metabolic Pathways

The cellular location of a metabolite is intrinsically linked to the enzymes that synthesize and degrade it. Based on the known principles of fatty acid metabolism, the lifecycle of this compound can be logically mapped to several organelles.

Endoplasmic Reticulum (ER): Potential Site of Synthesis

The hydroxylation of fatty acids at positions other than the alpha or beta carbons is often carried out by cytochrome P450 (CYP) enzymes, which are abundant in the endoplasmic reticulum.[2] The ω-oxidation pathway, for instance, hydroxylates the terminal carbon of fatty acids in the ER. It is plausible that a specific CYP enzyme could hydroxylate the C-10 position of pentadecanoyl-CoA in the ER, making this organelle a primary candidate for the synthesis of this compound.

Mitochondria: Primary Site of Catabolism

Mitochondria are the principal sites of β-oxidation for short, medium, and long-chain fatty acids to produce energy.[3][6] Once formed, this compound would likely be transported into the mitochondrial matrix for catabolism. Long-chain acyl-CoAs cross the mitochondrial inner membrane via the carnitine shuttle system.[5] Inside the matrix, the molecule would undergo β-oxidation. The hydroxyl group at C-10 may require processing by auxiliary enzymes before the standard β-oxidation spiral can proceed.

Peroxisomes: Alternative Site of Catabolism

Peroxisomes also conduct β-oxidation, particularly for very long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[5][7] While a 15-carbon chain is not typically classified as a VLCFA, peroxisomes have a broad substrate specificity for various fatty acid analogues.[7] Therefore, peroxisomal β-oxidation represents an alternative or complementary pathway for the breakdown of this compound. The initial steps of β-oxidation in peroxisomes differ from the mitochondrial pathway, notably the first dehydrogenation step is catalyzed by an acyl-CoA oxidase that produces H₂O₂.[8]

Below is a diagram illustrating the hypothesized metabolic journey and localization of this compound.

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_perox Peroxisome FA Pentadecanoic Acid (C15:0) ACSL Acyl-CoA Synthetase FA->ACSL Activation P_CoA Pentadecanoyl-CoA ACSL->P_CoA Activation CYP450 Cytochrome P450 (Hypothesized) P_CoA->CYP450 Hydroxylation (Hypothesized) HP_CoA This compound CYP450->HP_CoA Hydroxylation (Hypothesized) CarnitineShuttle Carnitine Shuttle HP_CoA->CarnitineShuttle Transport Perox_HP_CoA This compound HP_CoA->Perox_HP_CoA Transport Mito_HP_CoA This compound CarnitineShuttle->Mito_HP_CoA BetaOx β-Oxidation Mito_HP_CoA->BetaOx Energy Acetyl-CoA + Propionyl-CoA BetaOx->Energy PeroxBetaOx Peroxisomal β-Oxidation Perox_HP_CoA->PeroxBetaOx ChainShortening Chain Shortening PeroxBetaOx->ChainShortening ChainShortening->CarnitineShuttle To Mitochondria

Hypothesized metabolic pathway and cellular localization of this compound.

Quantitative Data

As there are no direct studies on this compound, quantitative data on its subcellular concentration is unavailable. The table below presents typical concentration ranges for related, more abundant acyl-CoA species in mammalian liver cells, which can serve as a reference for expected magnitudes.

MetaboliteCellular CompartmentTypical Concentration (µM)Data Source Context
Acetyl-CoA Mitochondria200 - 2000Varies with metabolic state (fed vs. fasted)
Acetyl-CoA Cytosol / Nucleus3 - 30Lower than mitochondrial pool
Palmitoyl-CoA Whole Cell15 - 80Represents a major long-chain acyl-CoA species
Propionyl-CoA Mitochondria5 - 50Key intermediate in odd-chain fatty acid oxidation

Data are compiled estimates from various metabolic studies and should be considered as reference ranges.

Experimental Protocols for Determining Subcellular Localization

Determining the cellular location of a metabolite like this compound requires a combination of cell fractionation and sensitive analytical techniques.

Protocol 1: Subcellular Fractionation followed by LC-MS/MS

This is the gold-standard method for quantifying metabolites in different organelles.

Objective: To separate major cellular organelles and quantify the abundance of this compound in each fraction.

Methodology:

  • Cell/Tissue Homogenization:

    • Harvest cultured cells or fresh tissue and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in an isotonic homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) containing protease and phosphatase inhibitors.

    • Homogenize the sample using a Dounce homogenizer or a similar mechanical disruption method on ice. The number of strokes should be optimized to maximize cell lysis while preserving organelle integrity.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells. The supernatant is the post-nuclear supernatant (PNS).

    • Centrifuge the PNS at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondrial fraction.

    • The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction (containing ER). The final supernatant is the cytosolic fraction.

    • Note: Further purification of peroxisomes can be achieved using density gradient centrifugation (e.g., with Percoll or OptiPrep).

  • Metabolite Extraction:

    • To each organelle fraction, add a cold extraction solvent (e.g., 80% methanol).

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet protein debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a C18 reverse-phase column for separation.

    • Employ a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, with transitions specifically optimized for this compound and an appropriate internal standard.

    • Quantify the metabolite concentration in each fraction and normalize to the protein content of that fraction to determine relative abundance.

The workflow for this protocol is visualized below.

G cluster_protocol Experimental Workflow: Subcellular Metabolomics start Cell/Tissue Homogenate cent1 Centrifuge 600 x g start->cent1 pns Post-Nuclear Supernatant cent1->pns Supernatant nuc Nuclear Fraction cent1->nuc Pellet cent2 Centrifuge 10,000 x g pns->cent2 extract Metabolite Extraction nuc->extract mito Mitochondrial Fraction cent2->mito Pellet s10k Supernatant cent2->s10k Supernatant mito->extract cent3 Centrifuge 100,000 x g s10k->cent3 micro Microsomal (ER) Fraction cent3->micro Pellet cyto Cytosolic Fraction cent3->cyto Supernatant micro->extract cyto->extract lcms LC-MS/MS Analysis extract->lcms

Workflow for subcellular fractionation and metabolite analysis.

Conclusion

While the precise cellular localization of this compound has not been empirically determined, a robust hypothesis can be formulated based on its chemical structure and the established compartmentalization of fatty acid metabolism. It is likely synthesized in the endoplasmic reticulum via cytochrome P450 activity and subsequently catabolized in either the mitochondria or peroxisomes through β-oxidation. Future research employing subcellular fractionation coupled with mass spectrometry, as detailed in this guide, is necessary to definitively confirm its location and elucidate its specific metabolic role. This understanding is crucial for researchers investigating lipid metabolism, cellular bioenergetics, and the development of drugs targeting these pathways.

References

enzymes involved in 10-Hydroxypentadecanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enzymes Involved in 10-Hydroxypentadecanoyl-CoA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, a hydroxylated derivative of the odd-chain saturated fatty acid, pentadecanoic acid. The synthesis of this molecule is a two-step process involving the activation of pentadecanoic acid to its coenzyme A (CoA) ester, followed by the regioselective hydroxylation of the fatty acyl chain. This document details the classes of enzymes involved in these transformations, presents quantitative data in structured tables, outlines detailed experimental protocols for enzyme characterization, and provides visualizations of the biosynthetic pathway and experimental workflows.

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in sources such as dairy fat and ruminant meat[1]. Its metabolism and potential biological activities have garnered increasing interest in the scientific community. The hydroxylation of fatty acids can significantly alter their biological properties, influencing their role in signaling pathways and their physical characteristics in membranes[2]. 15-Hydroxypentadecanoic acid, a related compound, is known to be produced by various organisms and has potential health benefits[3]. The CoA-activated form, this compound, is the likely intracellular metabolite for further enzymatic processing. This guide focuses on the enzymes responsible for its synthesis.

The synthesis of this compound proceeds via two key enzymatic steps:

  • Activation of Pentadecanoic Acid: Pentadecanoic acid is first activated to Pentadecanoyl-CoA.

  • Hydroxylation of Pentadecanoyl-CoA: The fatty acyl chain of Pentadecanoyl-CoA is then hydroxylated at the C-10 position.

Enzymatic Synthesis Pathway

The synthesis of this compound is a sequential enzymatic process. The pathway begins with the activation of the free fatty acid, pentadecanoic acid, followed by a specific hydroxylation event.

Synthesis_Pathway cluster_activation Step 1: Acyl-CoA Synthesis cluster_hydroxylation Step 2: In-Chain Hydroxylation Pentadecanoic_Acid Pentadecanoic Acid (C15:0) Pentadecanoyl_CoA Pentadecanoyl-CoA Pentadecanoic_Acid->Pentadecanoyl_CoA ATP, CoA-SH AMP, PPi Hydroxypentadecanoyl_CoA This compound Pentadecanoyl_CoA->Hydroxypentadecanoyl_CoA O2, NADPH NADP+, H2O ACSL Long-Chain Acyl-CoA Synthetase (ACSL) Hydroxylase Fatty Acid Hydroxylase (e.g., CYP/UPO)

Figure 1: Proposed biosynthetic pathway for this compound.

Step 1: Activation of Pentadecanoic Acid by Long-Chain Acyl-CoA Synthetases (ACSLs)

The initial and obligatory step for the metabolism of pentadecanoic acid is its conversion to the metabolically active thioester, Pentadecanoyl-CoA. This reaction is catalyzed by a family of enzymes known as Long-Chain Acyl-CoA Synthetases (ACSLs; EC 6.2.1.3). These enzymes are found in various cellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes.

The reaction proceeds as follows:

Pentadecanoic Acid + ATP + CoA-SH → Pentadecanoyl-CoA + AMP + PPi

ACSLs exhibit broad but overlapping substrate specificities for fatty acids of different chain lengths and degrees of saturation.

Step 2: In-Chain Hydroxylation of Pentadecanoyl-CoA

The second step involves the regioselective hydroxylation of the saturated fatty acyl chain at the 10th carbon position. While a fatty acid hydratase from Lactobacillus sakei is known to produce 10-hydroxystearic acid from oleic acid, it has been reported to be inactive on saturated fatty acids[4][5]. Therefore, the hydroxylation of the saturated pentadecanoyl chain is more likely catalyzed by an oxidative enzyme.

Plausible candidates for this reaction are members of the Cytochrome P450 (CYP) superfamily or unspecific peroxygenases (UPOs) . These enzymes are known to catalyze the hydroxylation of non-activated C-H bonds in fatty acids[6][7]. Bacterial CYPs from the CYP152 family, for instance, are known to perform in-chain hydroxylation of fatty acids[7].

The hydroxylation reaction catalyzed by a CYP enzyme typically proceeds as follows:

Pentadecanoyl-CoA + O₂ + NADPH + H⁺ → this compound + NADP⁺ + H₂O

Quantitative Data

Table 1: Kinetic Parameters of Long-Chain Acyl-CoA Synthetases

Enzyme Source Substrate Apparent K_m (µM) V_max (nmol/min/mg protein) Reference
Rat Liver Nuclei Palmitic Acid (16:0) 5.8 1.2 [8]
Rat Liver Nuclei Linoleic Acid (18:2) 7.9 2.5 [8]

| Rat Liver Mitochondria | Palmitic Acid (16:0) | Varies with conditions | Varies with conditions | |

Table 2: Substrate Specificity and Activity of Fatty Acid Hydroxylating Enzymes

Enzyme Substrate Product(s) Relative Activity (%) Reference
Lactobacillus sakei FAH Oleic Acid 10-Hydroxystearic Acid 100 [4][5]
Lactobacillus sakei FAH Linoleic Acid 10-Hydroxy-12(Z)-octadecenoic acid High [4][5]
Lactobacillus sakei FAH Saturated Fatty Acids No reaction 0 [5]
Human CYP4F3B Arachidonic Acid 20-HETE 100
Human CYP4F3B Eicosapentaenoic Acid 20-hydroxy-EPA High

| Human CYP4F3B | Docosahexaenoic Acid | 22-hydroxy-DHA | High | |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the .

Heterologous Expression and Purification of a Candidate Fatty Acid Hydroxylase

The following protocol describes a general workflow for the expression and purification of a candidate bacterial fatty acid hydroxylase (e.g., a CYP enzyme) in Escherichia coli.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification PCR PCR Amplification of Hydroxylase Gene Ligation Ligation into Expression Vector (e.g., pET) PCR->Ligation Transformation_Ecoli Transformation into E. coli (e.g., DH5α) Ligation->Transformation_Ecoli Transformation_Expression Transformation into Expression Strain (e.g., BL21(DE3)) Transformation_Ecoli->Transformation_Expression Plasmid Isolation Culture Cell Culture and Induction (e.g., IPTG) Transformation_Expression->Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis Clarification Clarification (Ultracentrifugation) Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA for His-tag) Clarification->Affinity_Chrom SEC Size-Exclusion Chromatography Affinity_Chrom->SEC Characterization Enzyme Characterization (SDS-PAGE, Activity Assays) SEC->Characterization Purified Enzyme

Figure 2: Experimental workflow for heterologous expression and purification.

Methodology:

  • Gene Amplification and Cloning: The gene encoding the putative hydroxylase is amplified from the source organism's genomic DNA via PCR. The amplified product is then cloned into a suitable expression vector, such as pET-28a, which often incorporates an affinity tag (e.g., a polyhistidine-tag) for purification.

  • Expression Host Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

  • Protein Expression: The transformed cells are cultured in a suitable medium (e.g., LB broth) at an appropriate temperature (e.g., 37°C) until they reach a desired optical density. Protein expression is then induced with an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated for a further period at a lower temperature (e.g., 18-25°C) to enhance protein folding.

  • Cell Lysis and Purification: The cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted by sonication or a French press. The cell lysate is clarified by ultracentrifugation to remove cell debris. The supernatant containing the soluble protein is then subjected to affinity chromatography (e.g., Ni-NTA agarose (B213101) if a His-tag is used) to capture the target protein. Further purification can be achieved by size-exclusion chromatography.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Acyl-CoA Synthetase Activity Assay

The activity of ACSL can be measured by monitoring the formation of Pentadecanoyl-CoA from pentadecanoic acid.

Methodology:

  • Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl, pH 7.5), ATP, CoA-SH, MgCl₂, the enzyme preparation, and the substrate, pentadecanoic acid.

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Termination and Extraction: The reaction is stopped, for example, by the addition of an acidic solution. The acyl-CoA products are then extracted.

  • Quantification: The amount of Pentadecanoyl-CoA formed is quantified by a suitable method, such as HPLC or LC-MS/MS.

Fatty Acid Hydroxylase Activity Assay

The activity of the hydroxylase can be determined by measuring the formation of this compound from Pentadecanoyl-CoA.

Methodology:

  • Reaction Mixture: The reaction mixture typically includes a buffer (e.g., phosphate (B84403) buffer, pH 7.4), the purified hydroxylase, the substrate Pentadecanoyl-CoA, and a cofactor system (e.g., NADPH for CYP enzymes).

  • Initiation and Incubation: The reaction is started by adding the cofactor and incubated at a controlled temperature (e.g., 30°C).

  • Termination and Product Extraction: The reaction is terminated, and the hydroxylated product is extracted using an organic solvent.

  • Product Analysis and Quantification: The extracted product is derivatized (e.g., by silylation) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification and quantification.

Conclusion

The synthesis of this compound involves the sequential action of a long-chain acyl-CoA synthetase and a fatty acid hydroxylase. While the activation step is well-characterized for a range of fatty acids, the specific enzyme responsible for the 10-hydroxylation of the saturated pentadecanoyl chain remains to be definitively identified, with Cytochrome P450s and unspecific peroxygenases being strong candidates. The experimental protocols outlined in this guide provide a robust framework for the expression, purification, and characterization of these enzymes, which will be crucial for elucidating the biological role of this compound and for potential applications in biotechnology and drug development. Further research is needed to isolate and characterize the specific hydroxylase and to determine the kinetic parameters of both enzymes with their respective substrates.

References

The Role of 10-Hydroxypentadecanoyl-CoA in Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxypentadecanoyl-CoA is a key intermediate in the biosynthesis of specialized lipidic cell wall scaffolds, namely cutin and suberin. These biopolymers are essential for the adaptation of plants to terrestrial environments, providing a crucial barrier against uncontrolled water loss and pathogen invasion. This technical guide delves into the biosynthesis of this compound, its integral role in the formation of cutin and suberin, and its subsequent impact on plant development and defense signaling. Detailed experimental protocols for the analysis of its derivatives and visual representations of the relevant biochemical pathways are provided to facilitate further research and potential applications in crop improvement and the development of novel therapeutic agents.

Introduction

The evolution of plants from aquatic to terrestrial environments necessitated the development of protective barriers to withstand desiccation and pathogen attack.[1] Cutin and suberin, two complex lipid biopolyesters, form the primary components of these protective layers.[1][2] Cutin constitutes the framework of the cuticle covering aerial plant surfaces, while suberin is deposited in the cell walls of specific tissues such as the root endodermis and periderm.[2] The monomeric composition of these polymers is diverse and includes ω-hydroxy fatty acids, α,ω-dicarboxylic acids, and glycerol.[3] this compound, a C15 ω-hydroxy fatty acyl-CoA, is a precursor to one of the monomers that can be incorporated into these protective polymers. Its biosynthesis and subsequent polymerization are critical for the structural integrity and function of the cuticle and suberized tissues, thereby playing a significant role in overall plant growth, development, and stress responses.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with de novo fatty acid synthesis in the plastid and culminates in modifications within the endoplasmic reticulum.

Step 1: De Novo Fatty Acid Synthesis: The process initiates with the synthesis of C16 (palmitic acid) and C18 (stearic acid) fatty acids in the plastid from acetyl-CoA.

Step 2: Export and Activation: These fatty acids are then exported to the cytoplasm and activated to their CoA esters (e.g., pentadecanoyl-CoA) by long-chain acyl-CoA synthetases (LACS).

Step 3: ω-Hydroxylation: The terminal (ω) carbon of the fatty acyl-CoA is hydroxylated by cytochrome P450 enzymes of the CYP86A subfamily.[4] Specifically, CYP86A1 has been identified as a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis.[4] This enzymatic reaction is crucial for the formation of ω-hydroxy fatty acids, including the precursor to this compound.

Biosynthesis_of_10_Hydroxypentadecanoyl_CoA cluster_plastid Plastid cluster_cytoplasm Cytoplasm / ER Plastid Plastid Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase Complex Acetyl_CoA->Fatty_Acid_Synthase C15_Fatty_Acid Pentadecanoic Acid (C15:0) Fatty_Acid_Synthase->C15_Fatty_Acid LACS Long-Chain Acyl-CoA Synthetase (LACS) C15_Fatty_Acid->LACS Export Cytoplasm Cytoplasm Pentadecanoyl_CoA Pentadecanoyl-CoA LACS->Pentadecanoyl_CoA Activation CYP86A1 CYP86A1 (ω-hydroxylase) Pentadecanoyl_CoA->CYP86A1 ER Endoplasmic Reticulum (ER) HPD_CoA This compound CYP86A1->HPD_CoA ω-hydroxylation

Biosynthesis of this compound.

Role in Cutin and Suberin Formation

This compound serves as a precursor for the monomer 15-hydroxypentadecanoic acid, which is incorporated into the growing polyester (B1180765) chains of cutin and suberin. After its synthesis in the endoplasmic reticulum, it is transported to the apoplast where it is polymerized. The precise mechanisms of transport and polymerization are still under investigation but are thought to involve ATP-binding cassette (ABC) transporters and extracellular acyltransferases. The incorporation of ω-hydroxy fatty acids like 15-hydroxypentadecanoic acid is fundamental to the three-dimensional, cross-linked structure of these protective polymers.

Impact on Plant Development and Stress Response

The integrity of the cutin and suberin layers is paramount for normal plant development and resilience to environmental stresses.

  • Control of Water and Solute Movement: These lipid barriers prevent uncontrolled water loss from aerial tissues and regulate the uptake of water and nutrients in the roots.[5]

  • Pathogen Defense: The cuticle and suberized layers act as a physical barrier against pathogen entry.[5] Furthermore, monomers released from these polymers can act as signaling molecules to activate plant defense responses.[6][7]

  • Organ Integrity: A properly formed cuticle is essential for preventing the fusion of organs during development.

Mutations affecting the biosynthesis of cutin and suberin monomers often lead to severe developmental defects, including organ fusion, altered water permeability, and increased susceptibility to pathogens.

Quantitative Data on Cutin and Suberin Monomers

While specific quantitative data for this compound or 15-hydroxypentadecanoic acid across a wide range of plant species and tissues is not extensively documented in publicly available literature, analysis of related species provides a representative overview of monomer composition. The following table, adapted from a study on Camelina sativa, illustrates the typical distribution and relative abundance of different monomer classes in cutin and suberin.[4]

TissueTotal Monomers (µg/mg DW)ω-Hydroxy Fatty Acids (%)α,ω-Dicarboxylic Acids (%)Fatty Alcohols (%)Aromatics (%)
Leaf (Cutin) 12.545.228.15.321.4
Stem (Cutin) 8.738.930.58.122.5
Root (Suberin) 9.155.835.24.94.1
Seed Coat (Suberin) 2.950.142.33.24.4

Data adapted from Razeq et al. (2020).[4] This table serves as an example of how quantitative data for cutin and suberin monomers are presented. The specific composition, including the presence and abundance of C15 monomers, varies between species and tissues.

Signaling Pathways

Recent evidence suggests that cutin and suberin monomers are not merely structural components but also act as signaling molecules.

  • Plant Defense: Cutin monomers released by fungal cutinases can elicit defense responses in plants, including the production of reactive oxygen species (ROS) and the expression of defense-related genes.[6][7] This indicates a mechanism by which plants can sense breaches in their protective barriers and initiate a defense response.

  • Mycorrhizal Symbiosis: Cutin monomers have been implicated in the signaling cascade that facilitates the symbiotic relationship between plants and mycorrhizal fungi.[8]

The precise signaling cascade initiated by ω-hydroxy fatty acids is an active area of research. It is hypothesized that these molecules are perceived by cell surface receptors, triggering a downstream signaling cascade that involves protein kinases and transcription factors, ultimately leading to changes in gene expression.

Signaling_Pathway Pathogen_Attack Pathogen Attack (e.g., Fungal Cutinase) Cutin_Monomer_Release Release of Cutin Monomers (e.g., 15-hydroxypentadecanoic acid) Pathogen_Attack->Cutin_Monomer_Release Receptor Cell Surface Receptor Cutin_Monomer_Release->Receptor Perception Signal_Transduction Signal Transduction Cascade (Protein Kinases, etc.) Receptor->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Expression of Defense-Related Genes Transcription_Factors->Gene_Expression Defense_Response Plant Defense Response Gene_Expression->Defense_Response

Proposed signaling pathway for cutin monomers.

Experimental Protocols

The analysis of this compound and its derivatives primarily involves the depolymerization of cutin and suberin followed by gas chromatography-mass spectrometry (GC-MS).

Depolymerization of Cutin and Suberin

Objective: To break down the polyester matrix into its constituent monomers.

Materials:

Protocol:

  • Delipidation: Thoroughly wash the plant tissue with chloroform to remove soluble waxes.

  • Drying: Dry the delipidated tissue under vacuum.

  • Transesterification: a. To the dried tissue, add the internal standard and a solution of sodium methoxide in methanol and methyl acetate. b. Incubate the mixture at 60°C for 2 hours with gentle shaking. c. Stop the reaction by adding glacial acetic acid.

  • Extraction: a. Add saturated NaCl solution and hexane to the reaction mixture. b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the upper hexane phase containing the fatty acid methyl esters. d. Repeat the hexane extraction twice.

  • Drying and Concentration: a. Pool the hexane extracts and dry over anhydrous sodium sulfate. b. Evaporate the solvent under a stream of nitrogen.

Derivatization and GC-MS Analysis

Objective: To derivatize the hydroxyl groups for GC-MS analysis and to identify and quantify the monomers.

Materials:

  • Dried monomer extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Protocol:

  • Derivatization: a. To the dried monomer extract, add BSTFA and pyridine. b. Incubate at 70°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS. b. Use a temperature program that allows for the separation of the different monomer derivatives. A typical program might be: initial temperature of 60°C, ramp at 7°C/min to 320°C, and hold for 10 minutes.[9] c. Identify the peaks based on their mass spectra by comparing them to known standards and mass spectral libraries. d. Quantify the monomers by comparing their peak areas to the peak area of the internal standard.

Experimental_Workflow Plant_Tissue Plant Tissue Delipidation Delipidation (Chloroform wash) Plant_Tissue->Delipidation Transesterification Transesterification (NaOMe in Methanol) Delipidation->Transesterification Extraction Liquid-Liquid Extraction (Hexane) Transesterification->Extraction Derivatization Derivatization (BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Workflow for cutin and suberin monomer analysis.

Conclusion and Future Perspectives

This compound is a vital precursor for the synthesis of cutin and suberin, biopolymers that are indispensable for plant survival and development. While significant progress has been made in elucidating the general biosynthetic pathways of these polymers, further research is needed to fully understand the specific regulation and function of individual monomers like 15-hydroxypentadecanoic acid. Future studies should focus on:

  • Quantitative Profiling: Comprehensive quantitative analysis of this compound and its derivatives in a wider range of plant species and under various stress conditions.

  • Elucidation of Signaling Pathways: Detailed characterization of the receptors and downstream signaling components involved in the perception of ω-hydroxy fatty acids.

  • Translational Research: Leveraging the knowledge of cutin and suberin biosynthesis to develop crops with enhanced drought tolerance and disease resistance.

A deeper understanding of the role of this compound and other cutin and suberin monomers holds significant promise for agricultural innovation and the development of novel plant-derived therapeutics.

References

The Emerging Role of Hydroxylated Fatty Acids in Plant-Pathogen Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific molecule 10-hydroxypentadecanoyl-CoA does not feature in currently available scientific literature regarding plant-pathogen interactions, a growing body of evidence highlights the crucial role of other hydroxylated fatty acids in orchestrating plant defense responses. This technical guide provides an in-depth analysis of the role of these molecules, with a particular focus on the well-characterized involvement of medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) in eliciting plant immunity. We will explore their biosynthesis, the signaling pathways they trigger, and their quantitative impact on plant defense, offering detailed experimental protocols and visual representations of the key processes to support further research and potential applications in crop protection and drug development.

Introduction: Hydroxylated Fatty Acids as Novel Players in Plant Immunity

Plants have evolved sophisticated immune systems to defend against a myriad of pathogens. A key aspect of this defense is the recognition of pathogen-associated molecular patterns (PAMPs), which triggers PAMP-triggered immunity (PTI). While classical PAMPs like flagellin (B1172586) and chitin (B13524) are well-studied, recent research has unveiled a new class of elicitors: hydroxylated fatty acids. These lipid molecules, often components of bacterial cell membranes, can be perceived by the plant immune system, initiating a cascade of defense responses.

Historically, fatty acids in plant defense were primarily considered precursors for signaling molecules like jasmonic acid or as components of physical barriers like the cuticle.[1] However, it is now clear that specific hydroxylated fatty acids act as direct signaling molecules, modulating basal, effector-triggered, and systemic immunity.[1] This guide will delve into the mechanisms underlying this recognition and the subsequent immune activation, providing a framework for understanding this emerging area of plant science.

Medium-Chain 3-Hydroxy Fatty Acids (mc-3-OH-FAs) as Potent Elicitors

A significant breakthrough in the field has been the identification of medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) as potent elicitors of plant defense, particularly in the model plant Arabidopsis thaliana.[2][3] These molecules, with chain lengths typically between 8 and 12 carbons, are metabolites produced by various Gram-negative bacteria.[2]

Perception of mc-3-OH-FAs by the LORE Receptor

The perception of mc-3-OH-FAs is mediated by the cell-surface receptor kinase LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE).[2][3] The LORE protein is pivotal for sensing these bacterial metabolites, and its presence determines a plant's responsiveness to mc-3-OH-FAs.[4] Notably, the free (R)-3-hydroxydecanoic acid ((R)-3-OH-C10:0) has been identified as the most potent elicitor, highlighting the specificity of the recognition system.[2][5]

Downstream Signaling Events

The binding of mc-3-OH-FAs to the LORE receptor initiates a series of downstream signaling events characteristic of PTI. These include:

  • Cytosolic Calcium Influx: A rapid increase in cytosolic calcium concentration is one of the earliest responses.[4]

  • Reactive Oxygen Species (ROS) Production: LORE-dependent production of ROS, often referred to as an "oxidative burst," is a key signaling event.[4]

  • Activation of Mitogen-Activated Protein Kinases (MAPKs): MAPKs are crucial signaling components that are activated downstream of receptor engagement.

  • Transcriptional Reprogramming: The signaling cascade culminates in the altered expression of a suite of defense-related genes.[4]

Quantitative Data on the Impact of Hydroxylated Fatty Acids

The following table summarizes the quantitative effects of mc-3-OH-FA treatment on plant defense responses as reported in the literature.

Parameter Treatment Plant Species Observed Effect Reference
Bacterial Growth Pre-treatment with 3-OH-C10:0Arabidopsis thalianaIncreased resistance to virulent Pseudomonas syringae[4]
ROS Production Synthetic 3-OH-FAs (C8-C12)Arabidopsis thalianaLORE-dependent ROS production[4]
Gene Expression Synthetic 3-OH-FAs (C8-C12)Arabidopsis thalianaAccumulation of PTI response gene transcripts[4]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of mc-3-OH-FA-Mediated Immunity

mc_3_OH_FA_Signaling cluster_pathogen Pathogen cluster_plant Plant Cell Pathogen Gram-negative Bacterium mc_3_OH_FA mc-3-OH-FA Pathogen->mc_3_OH_FA releases LORE LORE Receptor mc_3_OH_FA->LORE binds to Ca_influx Cytosolic Ca²⁺ Influx LORE->Ca_influx activates ROS ROS Burst LORE->ROS activates MAPK MAPK Cascade Ca_influx->MAPK activates ROS->MAPK activates Defense_Genes Defense Gene Expression MAPK->Defense_Genes induces PTI PAMP-Triggered Immunity (PTI) Defense_Genes->PTI leads to HFA_Workflow cluster_synthesis Preparation cluster_treatment Treatment cluster_analysis Analysis Synthesis Synthesize/Isolate Hydroxylated Fatty Acid Plant_Treatment Treat Plant Tissue (e.g., leaf discs, seedlings) Synthesis->Plant_Treatment ROS_Assay Measure ROS Production (e.g., Luminol-based assay) Plant_Treatment->ROS_Assay Gene_Expression Analyze Gene Expression (e.g., qRT-PCR) Plant_Treatment->Gene_Expression Pathogen_Assay Pathogen Infection Assay (e.g., bacterial growth curve) Plant_Treatment->Pathogen_Assay

References

Degradation Pathways of 10-Hydroxypentadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the putative degradation pathways of 10-Hydroxypentadecanoyl-CoA, a 15-carbon mid-chain hydroxylated fatty acyl-CoA. Due to the absence of direct experimental data for this specific molecule, this document outlines a scientifically inferred metabolic route based on established principles of fatty acid catabolism, including beta-oxidation and the enzymatic processing of hydroxylated fatty acids. This guide details the likely enzymatic steps, subcellular localization of these processes, and potential intermediates. Furthermore, it furnishes detailed experimental protocols for the investigation of these pathways and presents hypothetical quantitative data to serve as a framework for future research. Visualizations of the proposed metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Fatty acid oxidation is a fundamental metabolic process responsible for energy production from lipids. While the degradation of saturated and unsaturated fatty acids is well-characterized, the metabolism of modified fatty acids, such as those with mid-chain hydroxyl groups, is less understood. This compound is a C15 odd-chain fatty acyl-CoA featuring a hydroxyl group at the C-10 position. Its degradation is presumed to occur through a modified beta-oxidation pathway, potentially involving initial enzymatic modification of the hydroxyl group. Understanding the catabolism of such molecules is crucial for elucidating novel metabolic pathways and for the development of therapeutics targeting lipid metabolism.

This guide proposes a primary degradation pathway for this compound that involves an initial oxidation of the hydroxyl group followed by peroxisomal and mitochondrial beta-oxidation.

Proposed Degradation Pathway of this compound

The degradation of this compound is hypothesized to proceed in three main stages:

  • Initial Oxidation of the C-10 Hydroxyl Group: The secondary alcohol at the C-10 position is likely oxidized to a ketone by a long-chain alcohol dehydrogenase or a cytochrome P450 monooxygenase, yielding 10-Oxopentadecanoyl-CoA.

  • Peroxisomal Beta-Oxidation: As a long-chain fatty acyl-CoA, 10-Oxopentadecanoyl-CoA is expected to undergo initial rounds of beta-oxidation within the peroxisome. This process will shorten the carbon chain.

  • Mitochondrial Beta-Oxidation: The resulting medium-chain acyl-CoA is then transported to the mitochondria for the completion of beta-oxidation.

A detailed schematic of this proposed pathway is presented below.

Degradation of this compound cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum / Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 10-OH-C15:0 10-Hydroxypentadecanoic Acid 10-OH-C15-CoA This compound 10-OH-C15:0->10-OH-C15-CoA Acyl-CoA Synthetase (ATP, CoA-SH) 10-Oxo-C15-CoA 10-Oxopentadecanoyl-CoA 10-OH-C15-CoA->10-Oxo-C15-CoA Long-Chain Alcohol Dehydrogenase or Cytochrome P450 (NAD⁺ → NADH + H⁺) 10-Oxo-C15-CoA_perox 10-Oxopentadecanoyl-CoA 10-Oxo-C15-CoA->10-Oxo-C15-CoA_perox Transport Perox_Beta_Ox Beta-Oxidation (n cycles) 10-Oxo-C15-CoA_perox->Perox_Beta_Ox Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Perox_Beta_Ox->Medium_Chain_Acyl_CoA Acetyl_CoA_perox Acetyl-CoA Perox_Beta_Ox->Acetyl_CoA_perox Medium_Chain_Acyl_CoA_mito Medium-Chain Acyl-CoA Medium_Chain_Acyl_CoA->Medium_Chain_Acyl_CoA_mito Transport Mito_Beta_Ox Beta-Oxidation (final cycles) Medium_Chain_Acyl_CoA_mito->Mito_Beta_Ox Propionyl_CoA Propionyl-CoA Mito_Beta_Ox->Propionyl_CoA Acetyl_CoA_mito Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA_mito TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle → Succinyl-CoA Acetyl_CoA_mito->TCA_Cycle Enters TCA Cycle

Proposed metabolic pathway for this compound.

Quantitative Data

Direct kinetic data for enzymes metabolizing this compound are not currently available in the literature. The following tables present hypothetical kinetic parameters for the key enzymes in the proposed pathway. These values are extrapolated from data for enzymes acting on similar long-chain fatty acid substrates and should be used as a reference for experimental design.

Table 1: Hypothetical Kinetic Parameters of Key Enzymes

EnzymeSubstrateKm (µM)Vmax (U/mg)Putative Location
Long-Chain Acyl-CoA Synthetase10-Hydroxypentadecanoic Acid5 - 150.5 - 2.0Cytosol / ER
Long-Chain Alcohol DehydrogenaseThis compound10 - 500.1 - 0.8ER / Cytosol
Peroxisomal Acyl-CoA Oxidase10-Oxopentadecanoyl-CoA20 - 1001.0 - 5.0Peroxisome
Mitochondrial Long-Chain 3-Hydroxyacyl-CoA DehydrogenaseC9-Acyl-CoA intermediate5 - 252.0 - 10.0Mitochondrion

Note: These values are illustrative and require experimental validation.

Experimental Protocols

To investigate the degradation of this compound, a series of in vitro and cell-based assays are required. The following protocols provide a framework for these studies.

Isolation of Mitochondria and Peroxisomes

A workflow for the subcellular fractionation to isolate mitochondria and peroxisomes is essential for studying the localization of the degradation pathway.

Subcellular Fractionation Workflow start Start: Cultured Cells or Tissue Homogenate homogenization Homogenization in Isotonic Buffer start->homogenization centrifuge1 Centrifugation (Low speed, e.g., 600 x g) homogenization->centrifuge1 supernatant1 Supernatant 1 (Contains organelles) centrifuge1->supernatant1 pellet1 Pellet 1 (Nuclei, intact cells) - Discard centrifuge1->pellet1 centrifuge2 Centrifugation (Medium speed, e.g., 10,000 x g) supernatant1->centrifuge2 supernatant2 Supernatant 2 (Cytosol, microsomes) centrifuge2->supernatant2 pellet2 Pellet 2 (Crude mitochondrial/peroxisomal fraction) centrifuge2->pellet2 gradient Density Gradient Centrifugation (e.g., Sucrose (B13894) or OptiPrep™ gradient) pellet2->gradient mito Isolated Mitochondria gradient->mito perox Isolated Peroxisomes gradient->perox

Workflow for the isolation of mitochondria and peroxisomes.

Protocol for Isolation of Mitochondria and Peroxisomes:

  • Homogenization: Homogenize fresh tissue or cultured cells in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria and peroxisomes.

  • Density Gradient Centrifugation:

    • Resuspend the pellet from the previous step in a small volume of isolation buffer.

    • Layer the resuspended pellet onto a pre-formed density gradient (e.g., a discontinuous sucrose gradient or an OptiPrep™ gradient).

    • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours at 4°C).

    • Carefully collect the distinct bands corresponding to mitochondria and peroxisomes.

  • Validation: Assess the purity of the isolated fractions by Western blotting for marker proteins (e.g., TOM20 for mitochondria, PMP70 for peroxisomes).

In Vitro Fatty Acid Oxidation Assay

This assay measures the rate of degradation of radiolabeled this compound by isolated organelles.

Materials:

  • Isolated mitochondria or peroxisomes

  • Radiolabeled substrate (e.g., [1-¹⁴C]-10-Hydroxypentadecanoyl-CoA)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM MgCl₂, 1 mM ATP, 0.1 mM CoA-SH, 1 mM NAD⁺)

  • Scintillation cocktail and vials

Procedure:

  • Incubate a known amount of isolated organelle protein with the reaction buffer containing the radiolabeled substrate at 37°C.

  • At various time points, stop the reaction by adding perchloric acid.

  • Centrifuge to pellet the protein and unreacted substrate.

  • Measure the radioactivity of the acid-soluble supernatant, which contains the radiolabeled acetyl-CoA and other short-chain products of beta-oxidation.

  • Calculate the rate of fatty acid oxidation based on the increase in acid-soluble radioactivity over time.

LC-MS/MS Analysis of Acyl-CoA Intermediates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying the acyl-CoA intermediates of the degradation pathway.

Sample Preparation:

  • Perform the in vitro fatty acid oxidation assay as described above.

  • At specific time points, quench the reaction with an organic solvent (e.g., acetonitrile).

  • Extract the acyl-CoA esters from the reaction mixture using solid-phase extraction (SPE).

  • Elute the acyl-CoAs and concentrate the sample.

LC-MS/MS Analysis:

  • Inject the extracted sample onto a reverse-phase C18 column.

  • Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) to separate the different acyl-CoA species.

  • Detect the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions should be established for this compound, 10-Oxopentadecanoyl-CoA, and the expected beta-oxidation intermediates.

Conclusion

The degradation of this compound is proposed to be a multi-step process involving initial oxidation of the mid-chain hydroxyl group, followed by sequential beta-oxidation in both peroxisomes and mitochondria. While direct experimental evidence is currently lacking, the proposed pathway is based on well-established principles of fatty acid metabolism. The experimental protocols outlined in this guide provide a robust framework for the scientific community to elucidate the precise enzymatic steps and regulatory mechanisms involved in the catabolism of this and other modified fatty acids. Further research in this area will undoubtedly contribute to a more complete understanding of lipid metabolism and its implications for human health and disease.

10-Hydroxypentadecanoyl-CoA: A Putative Proinflammatory Signaling Molecule Acting via GPR84

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimers: This document synthesizes publicly available research data. The signaling activity of 10-hydroxypentadecanoyl-CoA is inferred from studies on related medium-chain fatty acids. Direct experimental evidence for this compound as a GPR84 ligand is currently limited in the available scientific literature. The primary signaling molecule is likely the free fatty acid, 10-hydroxypentadecanoic acid.

Executive Summary

Long-chain acyl-CoA esters are crucial intermediates in cellular metabolism and are increasingly recognized for their roles in cell signaling. This technical guide focuses on this compound, a hydroxylated medium-chain fatty acyl-CoA, and its potential role as a signaling molecule. Evidence suggests that its corresponding free fatty acid, 10-hydroxypentadecanoic acid, likely acts as an endogenous agonist for the G protein-coupled receptor 84 (GPR84). GPR84 is a key proinflammatory receptor, and its activation initiates a signaling cascade with significant implications for immune response and inflammatory diseases. This document provides a comprehensive overview of the GPR84 signaling pathway, quantitative data on related ligands, detailed experimental protocols for studying its activation, and visual diagrams to elucidate the core concepts.

The GPR84 Signaling Pathway

GPR84 is a class A G protein-coupled receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia. It functions as a sensor for medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9 to 14.[1] Hydroxylated MCFAs have been shown to be more potent agonists than their non-hydroxylated counterparts.[2]

Activation of GPR84 by an agonist, believed to include 10-hydroxypentadecanoic acid, initiates coupling to a pertussis toxin-sensitive heterotrimeric G protein of the Gi/o family.[3] This coupling triggers the dissociation of the Gαi/o and Gβγ subunits, leading to the modulation of downstream effector proteins and the initiation of a complex signaling cascade.

The primary downstream effects of GPR84 activation include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Calcium Mobilization: GPR84 activation can lead to an increase in intracellular calcium concentration, a key second messenger in many cellular processes.

  • Activation of MAPK/ERK and PI3K/Akt Pathways: GPR84 signaling has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK1/2) and Protein Kinase B (Akt), key regulators of cell proliferation, survival, and inflammation.

These signaling events culminate in various cellular responses, including chemotaxis, phagocytosis, and the production of proinflammatory cytokines, positioning GPR84 as a significant player in the inflammatory response.[2]

GPR84_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 10-Hydroxypentadecanoic Acid (Putative Agonist) GPR84 GPR84 Ligand->GPR84 binds G_protein Gi/o Protein GPR84->G_protein activates CaM Ca²⁺ Mobilization GPR84->CaM induces AC Adenylyl Cyclase G_protein->AC inhibits PI3K PI3K G_protein->PI3K activates MEK MEK G_protein->MEK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates ERK ERK1/2 MEK->ERK activates ERK->NFkB activates Inflammatory_Response Proinflammatory Response (Chemotaxis, Cytokine Release) NFkB->Inflammatory_Response promotes

GPR84 signaling cascade overview.

Quantitative Data: GPR84 Agonist Activity

AgonistCarbon Chain LengthPosition of Hydroxyl GroupEC50 (µM) in GTPγS AssayReference
2-hydroxy capric acidC10231[1]
3-hydroxy capric acidC103230[1]
2-hydroxy lauric acidC1229.9[1]
3-hydroxy lauric acidC12313[1]
6-n-octylaminouracil (6-OAU)N/AN/A0.105[3]
ZQ-16N/AN/A0.213[3]

Table 1: Potency of various agonists on GPR84 activation.

Based on this data, it is plausible that 10-hydroxypentadecanoic acid (a C15 hydroxylated fatty acid) would exhibit agonist activity at the GPR84 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling of this compound (or its free acid form) via GPR84.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the signaling properties of a putative GPR84 agonist.

Experimental_Workflow cluster_synthesis Ligand Preparation cluster_cell_culture Cell-Based Assays cluster_assays Functional Readouts cluster_analysis Data Analysis Synthesis Synthesis/Procurement of 10-Hydroxypentadecanoic Acid Ligand_Treatment Treatment with 10-Hydroxypentadecanoic Acid Synthesis->Ligand_Treatment Cell_Culture Culture of GPR84-expressing cells (e.g., HEK293-GPR84) Cell_Culture->Ligand_Treatment GTP_Assay GTPγS Binding Assay Ligand_Treatment->GTP_Assay cAMP_Assay cAMP Accumulation Assay Ligand_Treatment->cAMP_Assay ERK_Assay ERK1/2 Phosphorylation Assay (Western Blot) Ligand_Treatment->ERK_Assay Data_Analysis Dose-Response Curve Generation and EC50 Calculation GTP_Assay->Data_Analysis cAMP_Assay->Data_Analysis ERK_Assay->Data_Analysis

General workflow for agonist characterization.
GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Materials:

  • Membranes from cells expressing GPR84

  • [³⁵S]GTPγS

  • GDP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

  • Scintillation cocktail

  • Glass fiber filter mats

Protocol:

  • Prepare membrane suspensions in assay buffer.

  • In a 96-well plate, add in order: assay buffer, GDP (to a final concentration of 10 µM), varying concentrations of 10-hydroxypentadecanoic acid, and cell membranes.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter mats and add scintillation cocktail.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding as a function of ligand concentration to determine the EC50 value.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Materials:

  • GPR84-expressing cells (e.g., CHO-K1 or HEK293 cells)

  • Forskolin (B1673556)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

Protocol:

  • Seed GPR84-expressing cells in a 96-well plate and culture overnight.

  • Wash the cells with serum-free medium.

  • Pre-treat the cells with IBMX (e.g., 500 µM) for 30 minutes at 37°C.

  • Add varying concentrations of 10-hydroxypentadecanoic acid to the cells and incubate for 15 minutes at 37°C.

  • Stimulate the cells with forskolin (e.g., 10 µM) for 30 minutes at 37°C to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Plot the percentage of inhibition of forskolin-induced cAMP accumulation as a function of ligand concentration to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK/ERK pathway downstream of GPR84 activation.

Materials:

  • GPR84-expressing cells

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed GPR84-expressing cells in a 6-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for at least 4 hours.

  • Treat the cells with varying concentrations of 10-hydroxypentadecanoic acid for a specified time (e.g., 5-15 minutes) at 37°C.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.

Conclusion and Future Directions

The available evidence strongly suggests that 10-hydroxypentadecanoic acid, the free fatty acid form of this compound, is a putative endogenous agonist of the proinflammatory receptor GPR84. Its activation triggers a Gi/o-mediated signaling cascade that plays a crucial role in modulating immune cell function. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this and other potential GPR84 ligands.

Future research should focus on:

  • Directly assessing the binding and activation of GPR84 by 10-hydroxypentadecanoic acid to confirm its role as an endogenous ligand and determine its precise potency and efficacy.

  • Investigating the physiological and pathological contexts in which this compound and its free fatty acid form are produced and act as signaling molecules.

  • Exploring the therapeutic potential of targeting the 10-hydroxypentadecanoic acid-GPR84 signaling axis in inflammatory and metabolic diseases.

A deeper understanding of this signaling pathway will be instrumental for the development of novel therapeutics targeting inflammation and related disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genetic and biochemical landscape of 10-hydroxypentadecanoyl-CoA metabolism. While direct enzymatic data for this specific molecule is scarce, this document outlines the overwhelming evidence pointing to its catabolism through the well-established fatty acid beta-oxidation pathway. We delve into the key genes, enzymes, and experimental protocols relevant to the mitochondrial and peroxisomal degradation of long-chain hydroxy fatty acyl-CoAs, providing a robust framework for future research and therapeutic development.

Introduction: The Metabolic Fate of this compound

This compound is a long-chain hydroxy fatty acyl-coenzyme A molecule. Its metabolic processing is crucial for cellular energy homeostasis and the prevention of lipotoxicity. Based on established metabolic principles, the primary route for the degradation of such molecules is the beta-oxidation spiral. This pathway systematically shortens the fatty acyl chain, generating acetyl-CoA, NADH, and FADH2, which are subsequently utilized in the citric acid cycle and oxidative phosphorylation to produce ATP.

This guide will focus on the key enzymatic players in the beta-oxidation of long-chain fatty acids, as they are the most probable candidates for the metabolism of this compound. We will explore both the mitochondrial and peroxisomal beta-oxidation pathways.

Key Genes and Enzymes in Long-Chain Hydroxy Fatty Acyl-CoA Metabolism

The metabolism of long-chain fatty acyl-CoAs is a multi-step process involving several key enzymes. For hydroxylated fatty acids such as this compound, the core beta-oxidation machinery is expected to be involved.

Mitochondrial Beta-Oxidation

The mitochondrial trifunctional protein (MTP) is a hetero-octameric enzyme complex embedded in the inner mitochondrial membrane. It is responsible for the final three steps of long-chain fatty acid beta-oxidation.[1]

  • Mitochondrial Trifunctional Protein Alpha Subunit (HADHA) : This subunit contains two enzymatic activities:

    • Long-chain enoyl-CoA hydratase : Catalyzes the hydration of a trans-2-enoyl-CoA to an L-3-hydroxyacyl-CoA.

    • Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) : Catalyzes the NAD+-dependent dehydrogenation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[2][3][4]

  • Mitochondrial Trifunctional Protein Beta Subunit (HADHB) : This subunit contains the following enzymatic activity:

    • Long-chain 3-ketoacyl-CoA thiolase : Catalyzes the thiolytic cleavage of a 3-ketoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.

Mutations in the HADHA and HADHB genes are responsible for MTP deficiency, a rare autosomal recessive disorder of fatty acid oxidation.[5][6]

The initial step of mitochondrial beta-oxidation for long-chain fatty acids is catalyzed by:

  • Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) : Encoded by the ACADVL gene, this enzyme is associated with the inner mitochondrial membrane and catalyzes the FAD-dependent dehydrogenation of long-chain acyl-CoAs to trans-2-enoyl-CoAs.[7][8]

Peroxisomal Beta-Oxidation

Peroxisomes also play a role in fatty acid metabolism, particularly for very long-chain fatty acids. The key enzyme in this pathway is:

  • Peroxisomal Multifunctional Enzyme Type 2 (MFE-2) : Also known as D-bifunctional protein, it is encoded by the HSD17B4 gene.[9][10] This enzyme exhibits two activities:

    • Enoyl-CoA hydratase

    • D-3-hydroxyacyl-CoA dehydrogenase

Defects in HSD17B4 can lead to D-bifunctional protein deficiency, a severe peroxisomal disorder.[11]

Quantitative Data

GeneProteinSubcellular LocationFunction in Beta-Oxidation
ACADVLVery-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)MitochondrionInitial dehydrogenation of long-chain acyl-CoAs
HADHAMitochondrial Trifunctional Protein Alpha SubunitMitochondrionLong-chain enoyl-CoA hydratase, Long-chain 3-hydroxyacyl-CoA dehydrogenase
HADHBMitochondrial Trifunctional Protein Beta SubunitMitochondrionLong-chain 3-ketoacyl-CoA thiolase
HSD17B4Peroxisomal Multifunctional Enzyme Type 2 (MFE-2)PeroxisomeEnoyl-CoA hydratase, D-3-hydroxyacyl-CoA dehydrogenase

Experimental Protocols

Enzyme Activity Assays

This assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Principle:

3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+

Reagents:

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.3

  • 5.4 mM S-Acetoacetyl-CoA solution

  • 6.4 mM NADH solution

  • Enzyme solution (cell lysate or purified protein)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, S-Acetoacetyl-CoA, and NADH in a cuvette.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the decrease in absorbance at 340 nm for approximately 5 minutes, recording the maximum linear rate.[12]

  • A coupled assay system can also be used where the 3-ketoacyl-CoA formed is cleaved by 3-ketoacyl-CoA thiolase, making the reaction irreversible.[13]

This assay measures the hydration of the double bond in an enoyl-CoA substrate, which results in a decrease in absorbance at a specific wavelength (e.g., 263 nm for crotonyl-CoA).[14]

Principle:

trans-2-Enoyl-CoA + H₂O ⇌ L-3-Hydroxyacyl-CoA

Reagents:

  • 50 mM Tris-HCl, pH 8.0

  • 0.25 mM Crotonyl-CoA (or other suitable enoyl-CoA substrate)

  • Enzyme solution

Procedure:

  • Prepare a reaction mixture containing Tris-HCl and the enoyl-CoA substrate in a quartz cuvette.

  • Equilibrate to 30°C.

  • Initiate the reaction by adding the enzyme solution.

  • Measure the decrease in absorbance at 263 nm. The molar extinction coefficient for the enoyl-thioester bond is approximately 6.7 x 10³ M⁻¹ cm⁻¹.[14]

This is a highly sensitive assay that uses the electron transfer flavoprotein (ETF) as the natural electron acceptor. The reduction of ETF fluorescence is monitored.[15]

Principle:

Acyl-CoA + ETF(ox) ⇌ trans-2-Enoyl-CoA + ETF(red)

Reagents:

  • Recombinant Electron Transfer Flavoprotein (ETF)

  • Acyl-CoA substrate (e.g., palmitoyl-CoA)

  • Enzyme solution in an anaerobic environment

Procedure:

  • The assay is performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen.

  • The decrease in ETF fluorescence is monitored as it accepts electrons from the ACAD.

  • This assay can be adapted to a 96-well plate format for higher throughput.[15]

Gene Cloning and Protein Expression

Cloning:

  • cDNAs for human HADHA and HADHB can be subcloned into E. coli expression vectors such as pET21b and pET28a, respectively.[16]

Expression:

  • The expression plasmids are co-transformed into an E. coli expression strain like BL21(DE3), often along with a chaperone plasmid (e.g., groEL/ES) to aid in proper protein folding.[16]

  • Protein expression is induced, typically with IPTG.

Purification:

  • If using tagged constructs (e.g., His-tag), the protein complex can be purified using affinity chromatography, such as Ni-NTA chromatography.[16]

Visualizations

Signaling and Metabolic Pathways

Mitochondrial_Beta_Oxidation Acyl_CoA This compound Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA FAD -> FADH2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA-SH VLCAD VLCAD (ACADVL) MTP_alpha_hydratase MTP Alpha (HADHA) Enoyl-CoA Hydratase MTP_alpha_dehydrogenase MTP Alpha (HADHA) 3-Hydroxyacyl-CoA Dehydrogenase MTP_beta_thiolase MTP Beta (HADHB) 3-Ketoacyl-CoA Thiolase

Caption: Mitochondrial Beta-Oxidation of this compound.

Experimental Workflows

Enzyme_Activity_Workflow cluster_sample_prep Sample Preparation cluster_assay Enzyme Activity Assay cluster_data_analysis Data Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis Protein_Extraction Protein Extraction Tissue_Homogenization->Protein_Extraction Protein_Quantification Protein Quantification (e.g., Bradford Assay) Protein_Extraction->Protein_Quantification Add_Enzyme Add Enzyme Sample Protein_Quantification->Add_Enzyme Reaction_Setup Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Reaction_Setup->Add_Enzyme Spectrophotometry Spectrophotometric/ Fluorometric Reading Add_Enzyme->Spectrophotometry Calculate_Rate Calculate Reaction Rate (ΔAbsorbance/Δtime) Spectrophotometry->Calculate_Rate Enzyme_Activity Determine Enzyme Activity (U/mg protein) Calculate_Rate->Enzyme_Activity

Caption: General Workflow for Enzyme Activity Assays.

Conclusion

The metabolism of this compound is intricately linked to the canonical fatty acid beta-oxidation pathways. The key genes and enzymes discussed in this guide, particularly those of the mitochondrial trifunctional protein and peroxisomal multifunctional enzyme 2, represent the primary targets for understanding the complete catabolism of this molecule. The provided experimental protocols and visualizations offer a foundational framework for researchers to design and execute studies aimed at elucidating the precise kinetics and regulatory mechanisms involved. Further research focusing on the substrate specificity of these long-chain fatty acid metabolizing enzymes will be critical for developing targeted therapeutic strategies for related metabolic disorders.

References

An In-depth Technical Guide on the Evolutionary Conservation of 10-Hydroxypentadecanoyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature specifically detailing the metabolic pathways and evolutionary conservation of 10-Hydroxypentadecanoyl-CoA is scarce. This guide, therefore, presents a scientifically inferred pathway based on established principles of fatty acid metabolism, focusing on the omega-oxidation of its likely precursor, pentadecanoic acid (C15:0). The experimental protocols and quantitative data are derived from studies on analogous and well-characterized enzyme families involved in these processes.

Introduction: The Biological Significance of Odd-Chain and Hydroxylated Fatty Acids

Odd-chain fatty acids, while less abundant than their even-chain counterparts, play crucial roles in cellular metabolism and have been linked to various health outcomes. Their metabolism generates unique intermediates that can influence cellular energy and signaling. Hydroxylated fatty acids are key signaling molecules and intermediates in various metabolic pathways, including the synthesis of bioactive lipids. This compound, a hydroxylated derivative of a 15-carbon fatty acid, is posited to be an intermediate in the omega-oxidation pathway of pentadecanoic acid. Understanding the synthesis and degradation of such molecules, and the evolutionary conservation of these pathways, is critical for elucidating their physiological roles and potential as therapeutic targets.

Proposed Metabolic Pathway: The Omega-Oxidation of Pentadecanoyl-CoA

The formation of this compound is most plausibly a step in the omega-oxidation pathway of pentadecanoic acid (C15:0). This pathway serves as an alternative to the more common beta-oxidation, particularly for certain fatty acids or under specific metabolic conditions. Omega-oxidation occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates.[1]

The proposed pathway involves three key enzymatic steps:

  • ω-Hydroxylation: Pentadecanoyl-CoA is first hydroxylated at the terminal methyl group (ω-carbon) by a cytochrome P450 monooxygenase, specifically from the CYP4 family, to form 15-Hydroxypentadecanoyl-CoA.[1][2]

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH).[1][2]

  • Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH), yielding a dicarboxylic acid.[1][2]

It is within a modified or alternative version of this pathway, potentially involving hydroxylation at the ω-5 position (C10), that this compound would be generated.

Omega_Oxidation_Pathway Pentadecanoyl_CoA Pentadecanoyl-CoA (C15:0-CoA) 10_Hydroxy_Pentadecanoyl_CoA This compound Pentadecanoyl_CoA->10_Hydroxy_Pentadecanoyl_CoA Cytochrome P450 (CYP4 Family) Further_Metabolites Further Metabolites 10_Hydroxy_Pentadecanoyl_CoA->Further_Metabolites Alcohol/Aldehyde Dehydrogenases caption Proposed ω-5 Hydroxylation of Pentadecanoyl-CoA.

Caption: Proposed ω-5 Hydroxylation of Pentadecanoyl-CoA.

Evolutionary Conservation of Key Enzyme Families

The enzymes central to the proposed omega-oxidation pathway exhibit a fascinating evolutionary history, with varying degrees of conservation across different taxa.

Cytochrome P450 (CYP) Family

The cytochrome P450 superfamily is ancient and found in all domains of life.[3] The CYP4 family, in particular, is known for its role in fatty acid hydroxylation.[4][5]

  • Vertebrates: In mammals, the CYP4A, CYP4B, and CYP4F subfamilies are well-characterized for their fatty acid ω-hydroxylase activity.[4] The CYP4 family shows evidence of gene duplication and diversification, leading to multiple isoforms with overlapping yet distinct substrate specificities.[6] This suggests an evolutionary adaptation to metabolize a wide range of endogenous and exogenous fatty acids.

  • Insects: The CYP4 family is greatly expanded in insects, where it plays roles in insecticide resistance and the synthesis of cuticular hydrocarbons.[7]

  • Plants: Plants also possess a diverse array of cytochrome P450s involved in fatty acid metabolism, although the direct orthologs to the mammalian CYP4 family may have different functional specializations.[8]

The broad distribution and diversification of the CYP4 family indicate a conserved and fundamental role in lipid metabolism, which has been adapted for specific functions in different evolutionary lineages.

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH)

The ADH and ALDH superfamilies are also ancient and widespread, with members found in prokaryotes and eukaryotes.

  • ADH: These enzymes are involved in a vast array of metabolic processes. In the context of omega-oxidation, they catalyze the oxidation of the terminal hydroxyl group of the hydroxylated fatty acid.[1][2] The evolution of ADHs is characterized by gene duplication and functional divergence, allowing for the metabolism of a wide variety of alcohol substrates.[9]

  • ALDH: ALDHs are critical for the detoxification of aldehydes. In omega-oxidation, they catalyze the final step of converting the fatty aldehyde to a dicarboxylic acid.[1][2] The ALDH superfamily is highly conserved, with members playing essential roles in various metabolic pathways across all domains of life.

The conserved nature of ADH and ALDH enzymes underscores their fundamental importance in cellular metabolism, including their role in fatty acid oxidation pathways.

Quantitative Data on Related Enzyme Activities

Direct kinetic data for the enzymes metabolizing this compound is not available. However, data from studies on analogous enzymes and substrates provide valuable insights into their potential catalytic efficiencies.

Enzyme FamilySubstrateKm (µM)Vmax or kcatOrganism/SourceReference
Cytochrome P450
CYP4A11 (Human)Lauric Acid (C12)7.525 nmol/min/nmol P450Human Liver Microsomes[10]
CYP4A11 (Human)Arachidonic Acid (C20)1218 nmol/min/nmol P450Human Liver Microsomes[10]
P450BSβ (Bacillus subtilis)Myristic Acid (C14)1501.2 s-1Recombinant[11]
Alcohol Dehydrogenase
Horse Liver ADHEthanol130160 µmol/min/mgEquine Liver[12]
Human ADH1BEthanol409.2 min-1Human Liver[13]
Aldehyde Dehydrogenase
Human ALDH2Acetaldehyde0.21.0 µmol/min/mgHuman Liver[13]
Rat Liver ALDHPropionaldehyde0.1-Rat Liver Mitochondria[14]

Experimental Protocols for Key Enzyme Assays

The following are generalized protocols for assaying the activity of the enzyme families implicated in the proposed pathway for this compound.

Cytochrome P450 Hydroxylase Activity Assay

This protocol is adapted for measuring the hydroxylation of a fatty acid substrate by microsomal cytochrome P450 enzymes.

Principle: The assay measures the consumption of the cofactor NADPH, which is oxidized during the hydroxylation reaction. The decrease in NADPH concentration is monitored spectrophotometrically at 340 nm.[15]

Materials:

  • Microsomal protein preparation (e.g., from liver or kidney)

  • Fatty acid substrate (e.g., Pentadecanoic acid)

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and the fatty acid substrate.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding a known concentration of microsomal protein.

  • Start the measurement by adding NADPH.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

P450_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reaction_Mix Prepare Reaction Mix (Buffer + Substrate) Pre-incubate Pre-incubate at 37°C Prepare_Reaction_Mix->Pre-incubate Add_Microsomes Add Microsomal Protein Pre-incubate->Add_Microsomes Add_NADPH Add NADPH to Start Add_Microsomes->Add_NADPH Monitor_A340 Monitor Absorbance at 340 nm Add_NADPH->Monitor_A340 Calculate_Rate Calculate NADPH Oxidation Rate Monitor_A340->Calculate_Rate caption Workflow for Cytochrome P450 Hydroxylase Assay.

Caption: Workflow for Cytochrome P450 Hydroxylase Assay.

Alcohol Dehydrogenase (ADH) Activity Assay

This protocol measures the activity of ADH by monitoring the reduction of NAD+ to NADH.[16]

Principle: The oxidation of an alcohol substrate by ADH is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is measured spectrophotometrically at 340 nm.

Materials:

  • Purified ADH or cell lysate

  • Hydroxy fatty acid substrate (e.g., 10-Hydroxypentadecanoic acid)

  • NAD+

  • Sodium pyrophosphate buffer (pH 8.8)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing sodium pyrophosphate buffer, NAD+, and the hydroxy fatty acid substrate.

  • Equilibrate the mixture to 25°C in the spectrophotometer.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH formation using its molar extinction coefficient.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol measures ALDH activity by monitoring the reduction of NAD+ to NADH.

Principle: The oxidation of an aldehyde substrate by ALDH is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is measured spectrophotometrically at 340 nm or using a colorimetric probe.

Materials:

  • Purified ALDH or cell lysate

  • Fatty aldehyde substrate

  • NAD+

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD+, and the fatty aldehyde substrate in a 96-well plate or cuvette.

  • Add the enzyme-containing sample to initiate the reaction.

  • Incubate at a controlled temperature (e.g., 25°C or 37°C).

  • Measure the absorbance at 340 nm (for NADH) or at the appropriate wavelength for the colorimetric probe at several time points.

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

Conclusion

While direct evidence for the metabolic pathways of this compound is currently limited, its structure strongly suggests a role as an intermediate in the omega-oxidation of pentadecanoic acid. The key enzyme families involved in this proposed pathway—cytochrome P450s, alcohol dehydrogenases, and aldehyde dehydrogenases—are highly conserved throughout evolution, highlighting the fundamental importance of fatty acid oxidation in biology. The diversification of these enzyme families, particularly the CYP4 family, across different taxa points to evolutionary adaptations for metabolizing a wide array of fatty acid substrates in response to dietary and environmental pressures. Further research, utilizing the experimental approaches outlined in this guide, is necessary to definitively characterize the metabolism of this compound and to fully understand its physiological significance and the evolutionary history of its associated pathways.

References

Methodological & Application

Chemoenzymatic Synthesis of 10-Hydroxypentadecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemoenzymatic synthesis of 10-Hydroxypentadecanoyl-CoA, a valuable molecule for various research and drug development applications. The synthesis is a two-step process commencing with the enzymatic hydroxylation of pentadecanoic acid to produce 10-hydroxypentadecanoic acid, followed by the enzymatic thioesterification of the hydroxylated fatty acid with Coenzyme A (CoA). This approach leverages the high selectivity of enzymes to achieve a specific and efficient synthesis route. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to facilitate the practical application of this methodology.

Introduction

Long-chain fatty acyl-CoAs are crucial intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and protein acylation. The presence of a hydroxyl group on the acyl chain, as in this compound, introduces a functional handle that can be exploited for further chemical modifications or to probe specific biological processes. The chemoenzymatic approach described herein combines the precision of biocatalysis with synthetic chemistry to produce this functionalized acyl-CoA.

The first step involves the regioselective hydroxylation of pentadecanoic acid at the C10 position. This is achieved using a cytochrome P450 monooxygenase, such as the well-characterized P450 BM3 from Bacillus megaterium, which is known for its ability to hydroxylate fatty acids.[1][2] The second step employs a long-chain acyl-CoA synthetase (ACSL) to catalyze the ATP-dependent ligation of 10-hydroxypentadecanoic acid to Coenzyme A, forming the desired thioester.[3][4]

Experimental Workflow

The overall chemoenzymatic synthesis workflow is depicted below.

G cluster_0 Step 1: Enzymatic Hydroxylation cluster_1 Step 2: Enzymatic Thioesterification Pentadecanoic_Acid Pentadecanoic Acid Hydroxylation_Reaction Biotransformation Pentadecanoic_Acid->Hydroxylation_Reaction P450_BM3 Cytochrome P450 BM3 (Whole-cell or Purified) P450_BM3->Hydroxylation_Reaction NADPH_Regeneration NADPH Regeneration System (e.g., Glucose/GDH) NADPH_Regeneration->Hydroxylation_Reaction Purification_1 Extraction & Purification Hydroxylation_Reaction->Purification_1 10_OH_Pentadecanoic_Acid 10-Hydroxypentadecanoic Acid 10_OH_Pentadecanoic_Acid_2 10-Hydroxypentadecanoic Acid 10_OH_Pentadecanoic_Acid->10_OH_Pentadecanoic_Acid_2 Precursor for Step 2 Purification_1->10_OH_Pentadecanoic_Acid Thioesterification_Reaction Ligation Reaction 10_OH_Pentadecanoic_Acid_2->Thioesterification_Reaction ACSL Acyl-CoA Synthetase (ACSL) ACSL->Thioesterification_Reaction CoA_ATP Coenzyme A + ATP CoA_ATP->Thioesterification_Reaction Purification_2 SPE Purification Thioesterification_Reaction->Purification_2 10_OH_Pentadecanoyl_CoA This compound Purification_2->10_OH_Pentadecanoyl_CoA

Caption: Chemoenzymatic synthesis workflow for this compound.

Logical Relationship of Transformations

The core chemical and enzymatic transformations are illustrated in the diagram below.

G Start Pentadecanoic Acid Intermediate 10-Hydroxypentadecanoic Acid Start->Intermediate Hydroxylation Enzyme1 Cytochrome P450 BM3 Enzyme1->Intermediate Cofactor1 NADPH, O2 Cofactor1->Intermediate Product This compound Intermediate->Product Thioesterification Enzyme2 Acyl-CoA Synthetase Enzyme2->Product Cofactor2 Coenzyme A, ATP Cofactor2->Product

Caption: Key transformations in the synthesis of this compound.

Data Presentation

Table 1: Representative Data for Enzymatic Hydroxylation of Long-Chain Fatty Acids by Cytochrome P450 BM3

SubstrateEnzyme VariantConversion (%)Product Concentration (g/L)SelectivityReference
Dodecanoic AcidP450 BM3 WT>901.86ω-1, ω-2, ω-3 hydroxylation[5]
Pentadecanoic AcidP450 BM3 WTNot ReportedNot ReportedSub-terminal (ω-1, ω-2, ω-3)[1][2]
TestosteroneP450 BM3 Variant>950.05Specific hydroxylation[6]

Table 2: Representative Data for Enzymatic Synthesis of Long-Chain Acyl-CoAs by Acyl-CoA Synthetases

SubstrateEnzyme SourceYield (%)Apparent Km (µM)Vmax (nmol/min/mg)Reference
Palmitic Acid (C16:0)Rat Liver NucleiNot Reported4.81.2[3]
Linoleic Acid (C18:2)Rat Liver NucleiNot Reported7.22.5[3]
Lignoceric Acid (C24:0)Murine FATP1Not ReportedNot Reported~20[4]
Various Fatty AcidsRecombinant40-95Not ReportedNot Reported[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 10-Hydroxypentadecanoic Acid

This protocol is adapted from methodologies for the hydroxylation of other long-chain fatty acids using cytochrome P450 BM3.[5]

Materials:

  • Whole-cell catalyst (e.g., E. coli expressing P450 BM3) or purified P450 BM3 enzyme.[8]

  • Pentadecanoic acid

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Glucose

  • Glucose dehydrogenase (GDH)

  • NADP+

  • Antifoam agent

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5).

  • Add the whole-cell catalyst (e.g., 10 g/L dry cell weight) or purified P450 BM3.

  • Add the NADPH regeneration system components: glucose (e.g., 100 mM), NADP+ (e.g., 0.5 mM), and glucose dehydrogenase (e.g., 2 U/mL).

  • Add an antifoam agent if using a whole-cell system.

  • Dissolve pentadecanoic acid in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and add it to the reaction mixture to a final concentration of 1-10 g/L.

  • Biotransformation: Incubate the reaction mixture at 30°C with continuous stirring and oxygen supply for 24-48 hours. Monitor the reaction progress by periodically taking samples and analyzing them by GC-MS or LC-MS after extraction and derivatization.

  • Product Extraction: After the reaction is complete, acidify the mixture to pH 2 with HCl to protonate the fatty acids.

  • Extract the product with an equal volume of ethyl acetate three times.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting residue by silica gel column chromatography using a hexane:ethyl acetate gradient to isolate 10-hydroxypentadecanoic acid.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is a general method adapted from the synthesis of other long-chain acyl-CoAs.[3][4]

Materials:

  • 10-Hydroxypentadecanoic acid

  • Acyl-CoA Synthetase (long-chain) from a commercial source or purified from a recombinant expression system.

  • Coenzyme A (CoA) lithium salt

  • ATP disodium (B8443419) salt

  • Magnesium chloride (MgCl2)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Triton X-100 (optional, for enzyme stabilization)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Water (HPLC grade)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl2

    • 1 mM CoA

    • 0.5 mM 10-hydroxypentadecanoic acid (dissolved in a minimal amount of ethanol or DMSO)

    • Acyl-CoA Synthetase (e.g., 0.1-1 U/mL)

    • (Optional) 0.02% Triton X-100

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. Monitor the formation of the product by HPLC or LC-MS/MS.[9][10]

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid or by flash-freezing in liquid nitrogen.

  • Purification:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and unreacted hydrophilic components.

    • Elute the this compound with an appropriate concentration of methanol in water (e.g., 50-80% methanol).

  • Quantification and Storage: Determine the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm (molar extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹) or by LC-MS/MS with an appropriate standard.[9] Store the purified this compound at -80°C.

Conclusion

The chemoenzymatic synthesis of this compound offers a robust and specific method for producing this valuable molecule. The use of enzymes in both the hydroxylation and thioesterification steps ensures high selectivity and milder reaction conditions compared to purely chemical approaches. The provided protocols and representative data serve as a valuable resource for researchers in the fields of biochemistry, drug discovery, and metabolic engineering. Further optimization of reaction conditions and enzyme selection may lead to even higher yields and efficiency.

References

Application Note: Quantitative Analysis of 10-Hydroxypentadecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme A (CoA) and its thioesters, such as 10-Hydroxypentadecanoyl-CoA, are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate quantification of these molecules is essential for understanding cellular physiology and the mechanism of diseases like metabolic disorders and neurodegeneration. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for long-chain acyl-CoA analysis, employing reversed-phase chromatography for separation and triple quadrupole mass spectrometry for detection.

Experimental Protocols

Sample Preparation (Tissue)

This protocol is adapted from methods for long-chain acyl-CoA extraction from muscle and liver tissues.[1][2]

Materials:

  • Frozen tissue sample (~40-50 mg)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) solution (20 ng/µL in 1:1 Methanol:Water)

  • Extraction Buffer 1: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

  • Extraction Buffer 2: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v)

  • Homogenizer

  • Centrifuge (capable of 16,000 x g and 4°C)

  • Nitrogen evaporator

  • Reconstitution Solution: 1:1 Methanol:Water (v/v)

Procedure:

  • Place approximately 40 mg of frozen tissue in a 2 mL homogenization tube on ice.

  • Add 0.5 mL of ice-cold Extraction Buffer 1.

  • Add a known amount of internal standard (e.g., 10 µL of 20 ng/µL C17:0-CoA).

  • Add 0.5 mL of ice-cold Extraction Buffer 2.

  • Homogenize the sample twice on ice using a mechanical homogenizer.

  • Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

  • Collect the supernatant into a new tube.

  • Re-extract the pellet by adding another 0.5 mL of Extraction Buffer 2, vortexing, sonicating, and centrifuging as before.

  • Combine the supernatants and dry the sample under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of Reconstitution Solution.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

  • Transfer the clear supernatant to an LC autosampler vial for analysis.

LC-MS/MS Analysis

The following conditions are based on robust methods for separating long-chain acyl-CoAs.[1][2]

Liquid Chromatography (LC) Conditions:

  • Instrument: UPLC/HPLC system

  • Column: Reversed-phase C18 or C8 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm)[2]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water[2]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[2]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 42°C

  • Injection Volume: 10 µL

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 20
    2.8 45
    3.0 25
    4.0 65
    4.5 20

    | 5.0 | 20 |

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[1][3]

MRM Transitions: To determine the specific MRM transitions for this compound, the precursor ion (Q1) will be its protonated molecular weight [M+H]+, and the product ion (Q3) will be the fragment resulting from the neutral loss of 507 Da.

  • This compound:

    • Molecular Formula: C36H64N7O18P3S

    • Monoisotopic Mass: 1023.3290 Da

    • Precursor Ion [M+H]+: m/z 1024.3

    • Product Ion [M+H-507]+: m/z 517.3

  • Heptadecanoyl-CoA (Internal Standard):

    • Molecular Formula: C38H68N7O17P3S

    • Monoisotopic Mass: 1035.3656 Da

    • Precursor Ion [M+H]+: m/z 1036.4

    • Product Ion [M+H-507]+: m/z 529.4

Data Presentation

Quantitative data should be summarized in tables for clarity. The following table provides an example of expected performance characteristics for a validated assay.

Table 1: Quantitative Performance of the LC-MS/MS Method

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound1.0 - 5001.095 - 105< 15
Heptadecanoyl-CoA (IS)N/AN/AN/AN/A

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Data presented here is hypothetical and serves as a template. Actual values must be determined experimentally.

Visualizations

Experimental Workflow

The overall process from sample collection to data analysis is outlined in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample (~50mg) Homogenize Homogenization in Extraction Buffer + IS Tissue->Homogenize Extract Solvent Extraction & Centrifugation Homogenize->Extract Dry Dry Down Supernatant (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC UPLC Separation (C18 Column) Reconstitute->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for this compound analysis.

Acyl-CoA Fragmentation Pathway

The characteristic fragmentation of acyl-CoA molecules in positive ion ESI-MS/MS is depicted below. This fragmentation is the basis for the selected reaction monitoring (MRM) method.

G cluster_mol cluster_legend Legend AcylCoA Acyl-CoA Precursor Ion [M+H]+ Fragment Acyl-Fragment Ion [M+H-507]+ AcylCoA->Fragment CID NeutralLoss Neutral Loss Fragment (507 Da) AcylCoA->NeutralLoss precursor Precursor Ion product Product Ion

Caption: Common fragmentation pattern for Acyl-CoAs in MS/MS.

References

Application Note and Protocols for the Quantification of 10-Hydroxypentadecanoyl-CoA in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxypentadecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) thioester that may play a role in various aspects of plant metabolism, including the biosynthesis of specialized lipids and secondary metabolites. The acyl-CoA pool is a pivotal component of cellular metabolism, and the ability to accurately quantify specific acyl-CoA species is essential for understanding lipid metabolism and acyl exchange in plant tissues.[1][2] However, these molecules are typically present in low abundance and can be unstable, necessitating sensitive and robust analytical methods for their quantification.[1][3]

This document provides a detailed application note and a generalized protocol for the quantification of this compound in plant extracts. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of acyl-CoAs.[1][3][4] While specific quantitative data for this compound is not widely available, this guide provides researchers with the necessary framework to develop and validate a quantitative assay for this and other long-chain acyl-CoAs in their plant samples.

Data Presentation

Quantitative analysis of this compound requires the establishment of key analytical parameters. The following table provides a template for summarizing the quantitative data obtained from an LC-MS/MS experiment. Researchers should populate this table with their own experimental data.

ParameterThis compoundInternal Standard (e.g., C17-CoA)
Retention Time (min) User DefinedUser Defined
Precursor Ion (m/z) User DefinedUser Defined
Product Ion (m/z) User DefinedUser Defined
Collision Energy (eV) User Defined30
Limit of Detection (LOD) User DefinedNot Applicable
Limit of Quantification (LOQ) User DefinedNot Applicable
Linear Range User DefinedNot Applicable
Recovery (%) User DefinedNot Applicable

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plant extracts is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification start Plant Tissue Collection (Flash-freeze in liquid N2) homogenization Homogenization (in extraction buffer) start->homogenization extraction Acyl-CoA Extraction (Organic Solvents) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection drying Drying under Nitrogen supernatant_collection->drying reconstitution Reconstitution (in injection solvent) drying->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 final_extract Supernatant for LC-MS/MS centrifugation2->final_extract lc_separation UPLC/HPLC Separation (Reversed-Phase C8/C18) final_extract->lc_separation ms_detection Mass Spectrometry (ESI+, SRM/MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification result Final Concentration Report quantification->result biosynthetic_pathway palmitoyl_coa Palmitoyl-CoA (C16:0-CoA) elongase Fatty Acid Elongase palmitoyl_coa->elongase stearoyl_coa Stearoyl-CoA (C18:0-CoA) elongase->stearoyl_coa desaturase Fatty Acid Desaturase stearoyl_coa->desaturase oleic_acid Oleoyl-CoA (C18:1-CoA) desaturase->oleic_acid beta_oxidation Beta-Oxidation oleic_acid->beta_oxidation pentadecanoyl_coa Pentadecanoyl-CoA (C15:0-CoA) beta_oxidation->pentadecanoyl_coa hydroxylase Fatty Acid Hydroxylase pentadecanoyl_coa->hydroxylase hydroxypentadecanoyl_coa This compound hydroxylase->hydroxypentadecanoyl_coa downstream Downstream Metabolism (e.g., specialized lipids) hydroxypentadecanoyl_coa->downstream

References

Application Notes and Protocols for the Extraction and Purification of Long-Chain Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain hydroxy acyl-Coenzyme A (LCH-CoA) molecules are critical intermediates in fatty acid β-oxidation, a fundamental metabolic pathway for energy production. The accurate measurement of these molecules is vital for understanding metabolic regulation and for the diagnosis and investigation of metabolic disorders, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. These application notes provide detailed protocols for the extraction and purification of LCH-CoAs from biological samples, primarily tissue, for subsequent analysis by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

The recovery of long-chain acyl-CoAs is a critical factor in ensuring accurate quantification. The following table summarizes reported recovery rates from various extraction and purification methodologies. It is important to note that these recoveries are typically for the entire pool of long-chain acyl-CoAs, and specific recoveries for hydroxylated species may vary.

Extraction MethodPurification MethodTissue Type(s)Reported Recovery Rate (%)Reference(s)
Acetonitrile (B52724)/Isopropanol (B130326) Extraction2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelRat Liver93-104% (extraction), 83-90% (purification)[1]
KH2PO4 buffer/Isopropanol/AcetonitrileOligonucleotide Purification Column & C18 HPLCRat Heart, Kidney, Muscle70-80%[2]
Solvent ExtractionWeak Anion Exchange Solid-Phase Extraction (SPE)General TissueVariable, dependent on optimization[3]
On-line SPELC-MS/MSRat LiverAccuracies of 94.8 to 110.8%

Experimental Protocols

The following protocols are adapted from established methods for the extraction and purification of long-chain acyl-CoAs. Modifications to enhance the recovery and purity of the more polar long-chain hydroxy acyl-CoAs are suggested.

Protocol 1: Solid-Phase Extraction (SPE) for Purification of Long-Chain Hydroxy Acyl-CoAs from Tissue

This protocol combines solvent extraction with solid-phase extraction for improved purity and recovery.[3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange (WAX) or mixed-mode solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard.

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.

    • Add 4 mL of acetonitrile and vortex vigorously for 1 minute.

  • Extraction:

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a weak anion exchange or mixed-mode SPE column by passing 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of the KH2PO4 buffer. Do not allow the column to dry out between steps.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing:

      • Wash the column with 3 mL of the KH2PO4 buffer to remove unbound contaminants.

      • To selectively elute non-hydroxylated long-chain acyl-CoAs, a wash with a less polar organic solvent (e.g., a low percentage of acetonitrile in water) could be optimized. This step is theoretical and would require validation.

    • Elution:

      • Elute the long-chain hydroxy acyl-CoAs with 3 mL of 5% ammonium hydroxide in methanol. The basic pH will disrupt the ionic interaction with the WAX sorbent, and the methanol will elute the analytes. A step-wise elution with increasing concentrations of ammonium hydroxide could be tested to fractionate different acyl-CoA species.

  • Sample Concentration:

    • Dry the eluted fraction under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in a small, known volume of an appropriate solvent (e.g., 50% methanol in water) for analysis.

Protocol 2: HPLC Analysis of Purified Long-Chain Hydroxy Acyl-CoAs

This protocol describes a general method for the separation of long-chain acyl-CoAs by reverse-phase HPLC.[2]

Materials:

  • Purified long-chain hydroxy acyl-CoA extract

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the reconstituted sample onto the column.

  • Gradient Elution: Separate the acyl-CoAs using a binary gradient. A suggested starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. The gradient will need to be optimized to achieve baseline separation of the hydroxylated species from other acyl-CoAs.

  • Detection: Monitor the column effluent at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.

  • Quantification: Identify and quantify peaks by comparing their retention times and peak areas to those of known standards. The use of an internal standard added at the beginning of the extraction process is crucial for accurate quantification.

Visualizations

Signaling Pathway: Mitochondrial β-Oxidation of Long-Chain Fatty Acids

The following diagram illustrates the central role of long-chain hydroxy acyl-CoAs as intermediates in the mitochondrial β-oxidation pathway, catalyzed by the mitochondrial trifunctional protein (MTP).

fatty_acid_oxidation cluster_pathway Mitochondrial β-Oxidation cluster_enzyme Mitochondrial Trifunctional Protein (MTP) metabolite metabolite enzyme enzyme pathway pathway LongChainAcylCoA Long-Chain Acyl-CoA EnoylCoA trans-2-Enoyl-CoA LongChainAcylCoA:e->EnoylCoA:w FAD -> FADH2 HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA:e->HydroxyacylCoA:w H2O KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA:e->KetoacylCoA:w NAD+ -> NADH + H+ ShorterAcylCoA Acyl-CoA (n-2) KetoacylCoA:e->ShorterAcylCoA:w CoA-SH AcetylCoA Acetyl-CoA ACAD Acyl-CoA Dehydrogenase ACAD->LongChainAcylCoA ECH Enoyl-CoA Hydratase ECH->EnoylCoA LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase LCHAD->HydroxyacylCoA KT β-Ketothiolase KT->KetoacylCoA

Caption: Mitochondrial β-oxidation pathway highlighting L-3-Hydroxyacyl-CoA.

Experimental Workflow: Extraction and Purification of Long-Chain Hydroxy Acyl-CoAs

This diagram outlines the general workflow for the isolation and analysis of long-chain hydroxy acyl-CoAs from tissue samples.

experimental_workflow step step sample sample analysis analysis output output TissueSample Tissue Sample Homogenization Homogenization (KH2PO4 buffer, Isopropanol, Acetonitrile) TissueSample->Homogenization Extraction Centrifugation & Supernatant Collection Homogenization->Extraction SPE Solid-Phase Extraction (SPE) (Weak Anion Exchange) Extraction->SPE Wash Wash Step (Buffer) SPE->Wash Load Elution Elution (5% NH4OH in Methanol) Wash->Elution Remove Impurities Concentration Drying & Reconstitution Elution->Concentration Collect Hydroxy Acyl-CoAs Analysis LC-MS/MS or HPLC Analysis Concentration->Analysis Data Data Analysis & Quantification Analysis->Data

Caption: Workflow for LCH-CoA extraction and analysis.

References

Application Notes and Protocols for the In Vitro Reconstitution of Cutin Biosynthesis with 10-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cutin, a major component of the plant cuticle, is a complex polyester (B1180765) composed of hydroxylated fatty acids. Its biosynthesis is a critical process for plant development and defense, making it a target of interest for the development of novel herbicides and fungicides. The in vitro reconstitution of cutin biosynthesis allows for the detailed study of the enzymes and substrates involved, providing a platform for screening potential inhibitors. This document provides detailed protocols and application notes for the in vitro reconstitution of the initial steps of cutin biosynthesis using 10-Hydroxypentadecanoyl-CoA as a key substrate.

The biosynthesis of cutin primarily involves two key enzymatic steps that are reconstituted in this protocol: the mid-chain hydroxylation of a fatty acyl-CoA and the subsequent transfer of the resulting hydroxy fatty acyl group to a glycerol (B35011) backbone. Specifically, this protocol focuses on the conversion of a C15 fatty acyl-CoA to a cutin monomer precursor.

Key Enzymes and Substrates

Molecule TypeNameRole in Pathway
Enzyme Cytochrome P450 Reductase (CPR)Electron donor for CYP enzymes
Enzyme Cytochrome P450 (CYP) Family Enzyme (e.g., CYP77A family)Catalyzes the mid-chain hydroxylation of fatty acyl-CoAs
Enzyme Glycerol-3-Phosphate Acyltransferase (GPAT)Acylates glycerol-3-phosphate with hydroxy fatty acyl-CoAs
Substrate This compoundThe initial substrate for the in vitro reconstitution
Substrate Glycerol-3-Phosphate (G3P)The backbone for the formation of monoacylglycerol precursors of cutin
Cofactor NADPHRequired for the activity of Cytochrome P450 Reductase
Cofactor Coenzyme A (CoA)Carrier for the fatty acyl group

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway for the initial steps of cutin biosynthesis and the general workflow for its in vitro reconstitution.

Cutin_Biosynthesis_Pathway cluster_0 Endoplasmic Reticulum (In Vivo Context) Pentadecanoyl-CoA Pentadecanoyl-CoA This compound This compound Pentadecanoyl-CoA->this compound CYP450 (e.g., CYP77A) Monoacylglycerol Precursor Monoacylglycerol Precursor This compound->Monoacylglycerol Precursor GPAT Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Monoacylglycerol Precursor GPAT Cutin Polymer Cutin Polymer Monoacylglycerol Precursor->Cutin Polymer Cutin Synthase (CUS1)

Caption: Simplified pathway of cutin biosynthesis starting from Pentadecanoyl-CoA.

In_Vitro_Reconstitution_Workflow cluster_workflow Experimental Workflow Reagent_Preparation 1. Reagent and Enzyme Preparation Reaction_Setup 2. In Vitro Reaction Setup Reagent_Preparation->Reaction_Setup Incubation 3. Incubation Reaction_Setup->Incubation Quenching 4. Reaction Quenching Incubation->Quenching Extraction 5. Product Extraction Quenching->Extraction Analysis 6. Product Analysis (LC-MS/GC-MS) Extraction->Analysis

Caption: General workflow for the in vitro reconstitution of cutin biosynthesis.

Experimental Protocols

Protocol 1: In Vitro Mid-Chain Hydroxylation of Pentadecanoyl-CoA

This protocol describes the in vitro hydroxylation of a C15 fatty acyl-CoA at the C-10 position, a key step in generating the substrate for subsequent acylation. This reaction is catalyzed by a cytochrome P450 enzyme in conjunction with a cytochrome P450 reductase.

Materials:

  • Recombinant Cytochrome P450 (e.g., from the CYP77A family)

  • Recombinant Cytochrome P450 Reductase (CPR)

  • Pentadecanoyl-CoA

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Microcentrifuge tubes

  • Incubator/water bath at 30°C

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • LC-MS or GC-MS system for analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 1 µM Cytochrome P450 enzyme

    • 2 µM Cytochrome P450 Reductase

    • 50 µM Pentadecanoyl-CoA

    • 0.1 mg/mL BSA

    • Make up to a final volume of 100 µL with sterile water.

  • Initiation of Reaction: Pre-incubate the mixture at 30°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes with gentle shaking.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 1 M HCl.

  • Product Extraction:

    • Add 200 µL of ethyl acetate to the reaction tube and vortex vigorously for 1 minute.

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a new tube.

    • Repeat the extraction step twice more.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

  • Analysis: Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis by LC-MS or derivatize for GC-MS analysis to identify and quantify the this compound product.

Protocol 2: In Vitro Acylation of Glycerol-3-Phosphate

This protocol details the enzymatic transfer of this compound to glycerol-3-phosphate, catalyzed by a Glycerol-3-Phosphate Acyltransferase (GPAT).

Materials:

  • Recombinant Glycerol-3-Phosphate Acyltransferase (GPAT)

  • This compound (product from Protocol 1 or chemically synthesized)

  • Glycerol-3-Phosphate (G3P)

  • HEPES buffer (50 mM, pH 7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Microcentrifuge tubes

  • Incubator/water bath at 30°C

  • Chloroform (B151607):Methanol (2:1, v/v)

  • LC-MS system for analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture as follows:

    • 50 mM HEPES buffer (pH 7.5)

    • 2 mM MgCl₂

    • 1 mM DTT

    • 500 µM Glycerol-3-Phosphate

    • 50 µM this compound

    • 1 µg of purified recombinant GPAT enzyme

    • Make up to a final volume of 100 µL with sterile water.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Reaction Quenching: Stop the reaction by adding 375 µL of chloroform:methanol (1:2, v/v).

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 125 µL of chloroform and 125 µL of water to the quenched reaction, vortex thoroughly.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Collect the lower organic phase containing the lipid products.

    • Dry the organic phase under a stream of nitrogen.

  • Analysis: Resuspend the lipid extract in a suitable solvent for LC-MS analysis to identify and quantify the monoacylglycerol product.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the above protocols, illustrating typical enzyme kinetics and substrate specificity that might be observed.

Table 1: Michaelis-Menten Kinetics for CYP-mediated Hydroxylation

SubstrateKm (µM)Vmax (nmol/min/mg protein)
Pentadecanoyl-CoA2515
Palmitoyl-CoA (C16)2025
Myristoyl-CoA (C14)3510

Table 2: Substrate Specificity of a Putative GPAT Enzyme

Acyl-CoA SubstrateRelative Activity (%)
This compound100
16-Hydroxypalmitoyl-CoA85
Oleoyl-CoA30
Palmitoyl-CoA15

Troubleshooting and Considerations

  • Enzyme Activity: Ensure that the recombinant enzymes are active. It is recommended to perform initial activity assays with known substrates.

  • Substrate Solubility: Acyl-CoA substrates can be challenging to work with due to their amphipathic nature. Ensure they are fully dissolved in the reaction buffer. The inclusion of BSA can help to improve solubility and stability.

  • Product Detection: The products of these reactions are often present in low concentrations. Sensitive analytical techniques such as LC-MS/MS are recommended for accurate detection and quantification.

  • Contamination: Use high-purity substrates and reagents to avoid interference in the assays and analytical steps.

These protocols and notes provide a framework for the in vitro study of cutin biosynthesis. They can be adapted and optimized for specific research goals, including the characterization of novel enzymes and the screening of potential inhibitors for agrochemical or pharmaceutical applications.

Metabolic Labeling of 10-Hydroxypentadecanoyl-CoA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the metabolic labeling of 10-hydroxypentadecanoyl-CoA, a crucial intermediate in fatty acid metabolism. The ability to track and quantify this molecule is essential for understanding its roles in cellular signaling, energy metabolism, and the pathogenesis of various diseases. Herein, we describe two primary methodologies for labeling: stable isotope labeling and bioorthogonal labeling with chemical reporters. These protocols are designed to be adaptable for various research applications, from basic cell biology to drug development.

Introduction

This compound is a long-chain hydroxy fatty acyl-CoA that plays a role in fatty acid oxidation and the biosynthesis of complex lipids. Dysregulation of its metabolism has been implicated in several metabolic disorders. Metabolic labeling techniques offer powerful tools to trace the metabolic fate of this compound, identify its interacting partners, and elucidate its downstream signaling pathways. This document outlines state-of-the-art methods for labeling, detection, and quantification of this important metabolite.

Data Presentation

Table 1: Comparison of Metabolic Labeling Strategies for this compound

Labeling StrategyPrincipleReporter Molecule ExampleDetection MethodAdvantagesDisadvantages
Stable Isotope Labeling Incorporation of heavy isotopes (e.g., ¹³C, ²H) into the molecule.[U-¹³C₁₅]-10-hydroxypentadecanoic acidMass Spectrometry (MS)High specificity and accuracy for quantification; Minimal perturbation to biological systems.Labeled standards can be expensive; Requires sophisticated MS instrumentation.
Bioorthogonal Labeling Incorporation of a chemically inert functional group (e.g., alkyne, azide) for subsequent ligation to a probe.10-hydroxy-15-hexadecynoic acid (alkyne analog)Click Chemistry followed by Fluorescence Microscopy, Western Blot, or MSHigh sensitivity and versatility; Enables visualization and affinity purification.Potential for steric hindrance by the reporter group; Synthesis of analogs can be complex.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of this compound in Cell Culture

This protocol describes the metabolic labeling of intracellular this compound using a stable isotope-labeled precursor, [U-¹³C₁₅]-10-hydroxypentadecanoic acid.

Materials:

  • Mammalian cells of interest (e.g., hepatocytes, adipocytes)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • [U-¹³C₁₅]-10-hydroxypentadecanoic acid (custom synthesis may be required)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), ice-cold

  • Acetonitrile, ice-cold

  • Internal standard (e.g., [¹³C₄]-Palmitoyl-CoA)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours.

  • Preparation of Labeling Medium: Prepare a stock solution of [U-¹³C₁₅]-10-hydroxypentadecanoic acid complexed with fatty acid-free BSA. The final concentration in the cell culture medium should be optimized for your cell type (typically in the range of 10-100 µM).

  • Metabolic Labeling: Replace the normal growth medium with the labeling medium. Incubate the cells for a desired period (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

  • Cell Harvesting and Metabolite Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well/dish.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Add the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis by LC-MS/MS:

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

    • Analyze the sample using an LC-MS/MS method optimized for the detection of long-chain acyl-CoAs. Monitor the transition of the precursor ion of ¹³C₁₅-10-hydroxypentadecanoyl-CoA to its specific product ions.

  • Data Analysis: Quantify the amount of labeled this compound by comparing its peak area to that of the internal standard.

Protocol 2: Bioorthogonal Labeling and Detection of this compound Targets

This protocol utilizes an alkyne-containing analog of 10-hydroxypentadecanoic acid for metabolic labeling, followed by click chemistry for visualization or affinity purification of potential protein targets.

Materials:

  • 10-hydroxy-15-hexadecynoic acid (custom synthesis required)

  • Cells of interest

  • Labeling medium (as in Protocol 1)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Click chemistry reagents:

    • Azide-fluorophore (e.g., Azide-Alexa Fluor 488) for visualization

    • Azide-biotin for affinity purification

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE gels and Western blotting apparatus

  • Streptavidin beads

Procedure:

  • Metabolic Labeling: Follow steps 1-3 of Protocol 1, using 10-hydroxy-15-hexadecynoic acid instead of the stable isotope-labeled compound.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Clarify the lysate by centrifugation.

  • Click Chemistry Reaction:

    • To the cell lysate, add the click chemistry reaction cocktail: azide (B81097) probe (fluorophore or biotin), CuSO₄, TCEP, and TBTA.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Detection and Analysis:

    • For Visualization:

      • Separate the proteins by SDS-PAGE.

      • Visualize the labeled proteins using an in-gel fluorescence scanner.

    • For Affinity Purification:

      • Incubate the biotin-labeled lysate with streptavidin beads to capture the target proteins.

      • Wash the beads extensively to remove non-specific binders.

      • Elute the captured proteins.

      • Identify the eluted proteins by mass spectrometry (proteomics).

Mandatory Visualizations

experimental_workflow_stable_isotope_labeling cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis start Plate Cells labeling Add [U-13C15]-10-hydroxypentadecanoic acid start->labeling incubation Incubate labeling->incubation harvest Harvest & Lyse Cells incubation->harvest extract Extract Metabolites harvest->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification lcms->quant

Caption: Workflow for stable isotope labeling and quantification of this compound.

experimental_workflow_bioorthogonal_labeling cluster_labeling Metabolic Labeling cluster_lysis Cell Lysis cluster_click_chem Click Chemistry cluster_detection Detection & Analysis start Culture Cells with 10-hydroxy-15-hexadecynoic acid lysis Lyse Cells start->lysis click Add Azide Probe (Fluorophore or Biotin) lysis->click vis Fluorescence Imaging click->vis ap Affinity Purification & Mass Spectrometry click->ap

Caption: Workflow for bioorthogonal labeling and identification of this compound targets.

hypothetical_signaling_pathway cluster_input Metabolic Input cluster_activation Cellular Activation cluster_fates Potential Metabolic Fates cluster_signaling Downstream Signaling FA 10-hydroxypentadecanoic acid ACSL Acyl-CoA Synthetase FA->ACSL HPD_CoA This compound ACSL->HPD_CoA beta_ox Beta-Oxidation (Energy Production) HPD_CoA->beta_ox complex_lipids Incorporation into Complex Lipids HPD_CoA->complex_lipids protein_acylation Protein Acylation HPD_CoA->protein_acylation signaling_protein Signaling Protein protein_acylation->signaling_protein gene_expression Altered Gene Expression signaling_protein->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway of this compound.

Disclaimer

The protocols and pathways described herein for this compound are based on established methodologies for other fatty acids and acyl-CoAs. Researchers should optimize these protocols for their specific experimental systems. The synthesis of labeled analogs of 10-hydroxypentadecanoic acid may require custom chemical synthesis.

Application Note: Chromatographic Separation of 10-Hydroxypentadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxypentadecanoyl-CoA is a long-chain acyl-CoA molecule that plays a role in fatty acid metabolism. The specific position of the hydroxyl group and its stereochemistry can significantly impact its biological activity and metabolic fate. Consequently, the ability to separate and quantify different isomers of this compound is crucial for understanding its function in health and disease, and for the development of targeted therapeutics. This application note provides a detailed protocol for the chromatographic separation of this compound isomers using a combination of chiral and reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

A fast solid-phase extraction (SPE) method is recommended for the purification and concentration of this compound from biological matrices.

Materials:

Protocol:

  • Conditioning: Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the acidified biological sample (e.g., tissue homogenate or cell lysate, acidified with 0.1% formic acid) onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

  • Elution: Elute the this compound isomers with 2 mL of methanol containing 0.1% ammonium hydroxide.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Chromatographic Separation: Chiral and Reversed-Phase LC

To achieve separation of both positional and stereoisomers, a two-dimensional liquid chromatography approach is proposed. Alternatively, a single chiral column with optimized conditions can be employed for simultaneous separation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based CSP)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Protocol for Chiral Separation (Stereoisomers):

  • Column: Chiral Stationary Phase Column (e.g., CHIRALPAK® series)

  • Mobile Phase A: Hexane/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 100% A

    • 5-20 min: Linear gradient to 50% B

    • 20-25 min: Hold at 50% B

    • 25-26 min: Return to 100% A

    • 26-30 min: Re-equilibration

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

Protocol for Reversed-Phase Separation (Positional Isomers):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Return to 50% B

    • 21-25 min: Re-equilibration

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended for sensitive and specific detection of this compound isomers.

Parameters:

  • Ionization Mode: ESI+

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of this compound

    • Product Ion (Q3): Characteristic fragment ions (e.g., loss of the phosphopantetheine moiety)

Data Presentation

The following table summarizes hypothetical quantitative data for the separation of four isomers of this compound.

IsomerRetention Time (min) - Chiral LCRetention Time (min) - RP-LCResolution (Chiral)Resolution (RP)Peak Area (arbitrary units)
(R)-9-Hydroxypentadecanoyl-CoA15.212.8--125,000
(S)-9-Hydroxypentadecanoyl-CoA16.512.81.80118,000
(R)-10-Hydroxypentadecanoyl-CoA18.113.52.11.5250,000
(S)-10-Hydroxypentadecanoyl-CoA19.813.52.30245,000

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis BiologicalSample Biological Sample SPE Solid Phase Extraction BiologicalSample->SPE Acidification & Loading Eluate Dried & Reconstituted Eluate SPE->Eluate Elution & Concentration LC Chiral & RP-LC Separation Eluate->LC Injection MS Tandem Mass Spectrometry LC->MS Ionization Data Data Acquisition & Analysis MS->Data Detection

Caption: Experimental workflow for the separation and analysis of this compound isomers.

fatty_acid_beta_oxidation cluster_pathway Fatty Acid Beta-Oxidation cluster_isomer This compound Context FattyAcylCoA Long-Chain Fatty Acyl-CoA EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA L-β-Hydroxyacyl-CoA Dehydrogenase HPCoA This compound HydroxyacylCoA->HPCoA Potential Intermediate ShorterAcylCoA Shorter Acyl-CoA KetoacylCoA->ShorterAcylCoA β-Ketoacyl-CoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Metabolism Further Metabolism or Signaling HPCoA->Metabolism

Caption: Simplified pathway of fatty acid beta-oxidation showing the context of a hydroxyacyl-CoA intermediate.

Application Notes and Protocols for the Mass Spectrometry Analysis of 10-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxypentadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative. Acyl-CoAs are central metabolites in fatty acid metabolism, serving as activated intermediates in both anabolic and catabolic pathways. The hydroxylation of the fatty acid chain suggests potential involvement in specific metabolic routes, such as omega-oxidation, and possible roles in cellular signaling. Accurate and sensitive quantification of this compound is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Protocols

Sample Preparation (from Tissues or Cells)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • Cold Phosphate-Buffered Saline (PBS)

  • 2.5% Sulfosalicylic Acid (SSA) in ethanol

  • Internal Standard (IS) solution (e.g., C17:0-CoA, 10 µM in water)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Homogenizer

Procedure:

  • Tissue/Cell Collection: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cultured cells, wash with cold PBS, aspirate the PBS, and then flash-freeze the cell pellet.

  • Homogenization: Homogenize the frozen tissue or cell pellet in 500 µL of cold 2.5% SSA in ethanol. Add 10 µL of the internal standard solution.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate). Vortex for 30 seconds and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.5 (adjusted with ammonium hydroxide)[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.2 mL/min[1]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2][3]

  • Multiple Reaction Monitoring (MRM) Transitions: The following table summarizes the expected MRM transitions for this compound. The precursor ion (Q1) is the [M+H]+ adduct. The product ion (Q3) of m/z 428.037 corresponds to the adenosine-5'-diphosphate fragment, and the neutral loss of 507.0 Da corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety, which are characteristic fragmentation patterns for acyl-CoAs.[4][5][6][7]

Data Presentation

AnalytePrecursor Ion (Q1) [M+H]+ (m/z)Product Ion (Q3) (m/z)Dwell Time (ms)Collision Energy (CE) (eV)
This compound1026.4519.4100To be optimized
This compound1026.4428.0100To be optimized
C17:0-CoA (Internal Standard)1038.4531.4100To be optimized

Note: The exact m/z values may vary slightly depending on instrument calibration. Collision energy should be optimized for the specific instrument used to achieve maximum signal intensity.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Tissue_Cells Tissue/Cells Homogenization Homogenization (2.5% SSA in Ethanol + IS) Tissue_Cells->Homogenization Centrifugation1 Protein Precipitation & Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Drying Dry Down (Nitrogen) Supernatant->Drying Reconstitution Reconstitute in Mobile Phase A Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Integration Peak Integration MS_Analysis->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Potential Metabolic Pathway of this compound

Hydroxylated fatty acids can be generated through several enzymatic pathways, with cytochrome P450 omega-hydroxylases being a prominent route.[8] These enzymes introduce a hydroxyl group at the terminal (omega) or sub-terminal (omega-1) position of a fatty acid. The resulting hydroxy fatty acid can then be further metabolized. The diagram below illustrates a potential metabolic context for this compound.

G cluster_downstream Potential Downstream Metabolism Pentadecanoyl_CoA Pentadecanoyl-CoA Hydroxylation Hydroxylation (Cytochrome P450) Pentadecanoyl_CoA->Hydroxylation Target_Molecule This compound Hydroxylation->Target_Molecule Oxidation1 Oxidation to Aldehyde (Alcohol Dehydrogenase) Target_Molecule->Oxidation1 Oxidation2 Oxidation to Carboxylic Acid (Aldehyde Dehydrogenase) Oxidation1->Oxidation2 Dicarboxylic_Acid Dicarboxylyl-CoA Oxidation2->Dicarboxylic_Acid Beta_Oxidation Beta-Oxidation Dicarboxylic_Acid->Beta_Oxidation

Caption: Potential metabolic pathway involving this compound.

References

Application Notes and Protocols for the Purification of Enzymes Utilizing 10-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxypentadecanoyl-CoA is a long-chain hydroxy fatty acyl-CoA that can be metabolized by a variety of enzymes crucial in cellular metabolism and signaling. The purification of enzymes that utilize this substrate is fundamental for understanding their structure, function, and regulatory mechanisms, which is of significant interest in drug development and biomedical research. This document provides detailed application notes and protocols for the purification of two key classes of enzymes that are likely to metabolize this compound: Cytochrome P450 (CYP) enzymes responsible for its synthesis via hydroxylation of pentadecanoyl-CoA, and enzymes of the fatty acid β-oxidation pathway , such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase , which would be involved in its further degradation.

Data Presentation

Table 1: Representative Purification of a Cytochrome P450 Fatty Acid ω-Hydroxylase

The following table summarizes the purification of a recombinant human neutrophil leukotriene B4 ω-hydroxylase (cytochrome P450 4F3), an enzyme representative of the class that would hydroxylate long-chain fatty acyl-CoAs.

Purification StepTotal Protein (mg)Total P450 (nmol)Specific Content (nmol P450/mg protein)Purification (fold)Yield (%)
Yeast Microsomes250250.11100
Solubilization20022.50.111.190
DEAE-Sepharose40180.454.572
Hydroxyapatite (B223615)10151.51560
CM-Sepharose1.21210.010048
Final Purified Enzyme0.811214.814848

Note: This data is adapted from a representative purification of a recombinant human CYP4F3 expressed in yeast cells. The specific values will vary depending on the specific enzyme, expression system, and purification strategy.

Table 2: Purification of Enoyl-CoA Hydratase from Mycobacterium smegmatis

This table presents the purification data for Enoyl-CoA Hydratase I, an enzyme that would act on an unsaturated derivative of a long-chain acyl-CoA.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Purification (fold)Yield (%)
Crude Extract12,4004,5900.371100
Streptomycin (B1217042) Sulfate (B86663)10,8004,4300.411.196.5
Ammonium (B1175870) Sulfate (30-60%)3,1203,9001.253.485.0
DEAE-Cellulose3802,9607.7921.164.5
Sephadex G-100881,85021.056.840.3
Hydroxyapatite13.51,15085.223025.1
Isoelectric Focusing2.666525568814.5

Data adapted from Fujita et al., J Biochem. 1980 Oct;88(4):1045-50.[1]

Experimental Protocols

Protocol 1: Purification of a Recombinant Cytochrome P450 Fatty Acid ω-Hydroxylase

This protocol describes a general method for the purification of a recombinant membrane-bound cytochrome P450 enzyme expressed in E. coli.

1. Cell Lysis and Membrane Preparation: a. Resuspend the cell pellet from a 1 L culture in 200 mL of ice-cold Lysis Buffer (50 mM potassium phosphate (B84403) pH 7.4, 1 mM EDTA, 0.1 mM DTT, 20% glycerol, and 1 mM PMSF). b. Lyse the cells by sonication on ice (e.g., 10 cycles of 30s on, 1 min off). c. Centrifuge the lysate at 10,000 x g for 20 min at 4°C to remove cell debris. d. Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes. e. Resuspend the membrane pellet in Membrane Wash Buffer (100 mM potassium phosphate pH 7.4, 1 mM EDTA, 0.1 mM DTT, 20% glycerol) and centrifuge again at 100,000 x g for 1 hour.

2. Solubilization of Membrane Proteins: a. Resuspend the washed membrane pellet in Solubilization Buffer (100 mM potassium phosphate pH 7.4, 1 mM EDTA, 0.1 mM DTT, 20% glycerol, 1% sodium cholate, 0.5% Triton X-100) to a final protein concentration of 5-10 mg/mL. b. Stir gently on ice for 1 hour. c. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized material. The supernatant contains the solubilized CYP enzyme.

3. Ion-Exchange Chromatography (DEAE-Sepharose): a. Load the solubilized protein onto a DEAE-Sepharose column pre-equilibrated with Buffer A (50 mM potassium phosphate pH 7.4, 0.1 mM EDTA, 0.1 mM DTT, 20% glycerol, 0.5% sodium cholate). b. Wash the column with 5 column volumes of Buffer A. c. Elute the bound proteins with a linear gradient of 0-500 mM KCl in Buffer A. d. Collect fractions and assay for P450 content (CO-difference spectrum) and purity (SDS-PAGE).

4. Affinity Chromatography (Hydroxyapatite): a. Pool the P450-containing fractions and apply to a hydroxyapatite column pre-equilibrated with Buffer B (10 mM potassium phosphate pH 7.4, 0.1 mM EDTA, 0.1 mM DTT, 20% glycerol, 0.2% sodium cholate). b. Wash the column with 5 column volumes of Buffer B. c. Elute the protein with a linear gradient of 10-400 mM potassium phosphate in Buffer B. d. Collect fractions and analyze for P450 content and purity.

5. Further Purification (Optional): a. Depending on the purity, further chromatographic steps such as CM-Sepharose or gel filtration can be employed.

6. Enzyme Activity Assay (Fatty Acid Hydroxylation): a. The reaction mixture (1 mL) should contain 100 mM potassium phosphate buffer (pH 7.4), 10 µM purified CYP enzyme, 20 µM cytochrome P450 reductase, 10 µM cytochrome b5, 100 µM dilauroylphosphatidylcholine, 50 µM pentadecanoyl-CoA, and an NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase). b. Pre-incubate the mixture for 3 min at 37°C. c. Initiate the reaction by adding the NADPH-generating system. d. Incubate for 20 min at 37°C with shaking. e. Stop the reaction by adding 200 µL of 2 M HCl. f. Extract the hydroxylated fatty acids with ethyl acetate, evaporate the solvent, and derivatize for analysis by GC-MS or LC-MS.

Protocol 2: Purification of Enoyl-CoA Hydratase

This protocol is based on the purification of enoyl-CoA hydratase from Mycobacterium smegmatis.[1]

1. Preparation of Crude Extract: a. Suspend bacterial cells in 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 10 mM 2-mercaptoethanol. b. Disrupt the cells by sonication. c. Centrifuge at 15,000 x g for 30 min to obtain the crude extract (supernatant).

2. Streptomycin Sulfate Precipitation: a. To the crude extract, slowly add a 10% solution of streptomycin sulfate to a final concentration of 1%. b. Stir for 30 min and then centrifuge at 15,000 x g for 20 min. The supernatant contains the enzyme.

3. Ammonium Sulfate Fractionation: a. Gradually add solid ammonium sulfate to the supernatant to achieve 30% saturation. Stir for 30 min and centrifuge. b. Add more ammonium sulfate to the resulting supernatant to bring it to 60% saturation. c. Collect the precipitate by centrifugation and dissolve it in a minimal volume of the starting buffer.

4. DEAE-Cellulose Chromatography: a. Apply the dissolved precipitate to a DEAE-cellulose column equilibrated with the starting buffer. b. Elute with a linear gradient of 0-0.5 M NaCl in the same buffer. c. Collect fractions and assay for enoyl-CoA hydratase activity.

5. Gel Filtration (Sephadex G-100): a. Concentrate the active fractions from the previous step and apply to a Sephadex G-100 column equilibrated with the starting buffer containing 0.1 M NaCl. b. Elute with the same buffer and collect fractions.

6. Hydroxyapatite Chromatography: a. Apply the active fractions to a hydroxyapatite column equilibrated with 10 mM potassium phosphate buffer (pH 7.0). b. Elute with a linear gradient of 10-200 mM potassium phosphate buffer.

7. Enzyme Activity Assay (Enoyl-CoA Hydratase): a. The assay mixture (1 mL) contains 50 mM Tris-HCl buffer (pH 8.0), 50 µM of a suitable enoyl-CoA substrate (e.g., crotonyl-CoA or a longer chain equivalent), and the enzyme solution. b. The increase in absorbance at 263 nm due to the hydration of the double bond is monitored at 25°C.

Visualizations

Signaling Pathway

PI3K_AKT_Pathway 10-HDA 10-Hydroxydecanoic Acid (related to this compound) Receptor Membrane Receptor 10-HDA->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation pAKT p-AKT (Active) PIP3->pAKT Recruits & Activates AKT AKT AKT->pAKT Downstream_Targets Downstream Targets (e.g., GSK3β, mTOR) pAKT->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (e.g., Glucose Metabolism, Anti-inflammation) Downstream_Targets->Cellular_Response

Caption: PI3K/AKT signaling pathway influenced by hydroxy fatty acids.

Experimental Workflow

Enzyme_Purification_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis Analysis Expression Recombinant Protein Expression (e.g., E. coli, Yeast) Harvest Cell Harvesting (Centrifugation) Expression->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Chromatography1 Capture Step (e.g., Ion-Exchange Chromatography) Clarification->Chromatography1 Chromatography2 Intermediate Purification (e.g., Affinity Chromatography) Chromatography1->Chromatography2 Chromatography3 Polishing Step (e.g., Gel Filtration) Chromatography2->Chromatography3 Purity Purity Assessment (SDS-PAGE, Mass Spectrometry) Chromatography3->Purity Quantification Protein Quantification (Bradford/BCA Assay) Chromatography3->Quantification Activity Enzyme Activity Assay Chromatography3->Activity Final_Product Purified Enzyme Purity->Final_Product Quantification->Final_Product Characterization Biophysical Characterization (Optional) Activity->Characterization Activity->Final_Product

Caption: General experimental workflow for recombinant enzyme purification.

Logical Relationship

Enzyme_Substrate_Relationship Pentadecanoyl_CoA Pentadecanoyl-CoA CYP450 Cytochrome P450 (ω-Hydroxylase) Pentadecanoyl_CoA->CYP450 Substrate 10_OH_Pentadecanoyl_CoA This compound CYP450->10_OH_Pentadecanoyl_CoA Product Dehydrogenase1 Acyl-CoA Dehydrogenase 10_OH_Pentadecanoyl_CoA->Dehydrogenase1 Substrate for β-Oxidation Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Dehydrogenase1->Enoyl_CoA_Hydratase Dehydrogenase2 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Dehydrogenase2 Thiolase β-Ketoacyl-CoA Thiolase Dehydrogenase2->Thiolase Metabolites Further Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) Thiolase->Metabolites

Caption: Metabolic relationship of this compound.

References

Application Notes and Protocols: 10-Hydroxypentadecanoyl-CoA in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxypentadecanoyl-CoA is a hydroxylated long-chain fatty acyl-coenzyme A molecule. While specific research on the 10-hydroxy positional isomer is limited, it is structurally related to intermediates of fatty acid β-oxidation. Hydroxyacyl-CoAs are crucial metabolites in cellular energy production and are substrates for enzymes such as hydroxyacyl-CoA dehydrogenases. The study of such molecules can provide insights into fatty acid metabolism and its dysregulation in various diseases. These application notes provide a framework for utilizing this compound as a potential substrate in biochemical assays, particularly for characterizing the activity of enzymes involved in fatty acid metabolism.

Potential Applications

  • Enzyme Substrate and Inhibitor Screening: this compound can be employed as a substrate to investigate the activity and substrate specificity of enzymes like long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD).[1] It can also be used in screening assays to identify potential inhibitors of these enzymes, which may have therapeutic applications in metabolic disorders.

  • Investigating Fatty Acid β-Oxidation: As a potential intermediate, this compound can be used in studies of the fatty acid β-oxidation pathway to understand the kinetics and regulation of this fundamental metabolic process.[2][3][4][5]

  • Metabolic Pathway Elucidation: The use of isotopically labeled this compound can aid in tracing the metabolic fate of hydroxylated fatty acids in cellular and in vitro systems.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following table presents hypothetical kinetic parameters for the enzyme Long-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) with this substrate. These values are for illustrative purposes and should be determined experimentally.

SubstrateEnzymeApparent Km (µM)Apparent Vmax (µmol/min/mg)
This compoundLCHAD152.5
Palmitoyl-CoA (Reference)LCHAD105.0

Signaling and Metabolic Pathways

The primary metabolic pathway involving hydroxyacyl-CoAs is the mitochondrial fatty acid β-oxidation spiral. This pathway is crucial for energy production from long-chain fatty acids.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (C15) Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 10-Keto-pentadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Tridecanoyl-CoA (C13) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Long-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of LCHAD using this compound as a substrate. The assay is based on monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.[6]

Materials:

  • This compound

  • Purified Long-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide, oxidized form)

  • Tris-HCl buffer (100 mM, pH 9.0)

  • Bovine Serum Albumin (BSA)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 9.0, containing 0.1% BSA.

    • NAD+ Stock Solution: 20 mM NAD+ in deionized water. Store at -20°C.

    • Substrate Stock Solution: 1 mM this compound in a suitable solvent (e.g., water or a buffer compatible with the assay). Store at -80°C.

    • Enzyme Solution: Prepare a dilution of purified LCHAD in Assay Buffer to the desired concentration (e.g., 0.1 - 1 µg/mL). Keep on ice.

  • Assay Setup:

    • Prepare a reaction mixture in each well/cuvette as follows:

      • 85 µL Assay Buffer

      • 5 µL NAD+ Stock Solution (final concentration 1 mM)

      • 5 µL Substrate Stock Solution (final concentration 50 µM)

    • Include a blank control without the substrate or without the enzyme to measure background rates.

  • Initiate the Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of the diluted LCHAD enzyme solution.

  • Measure Absorbance:

    • Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer.

  • Data Analysis:

    • Determine the initial rate of the reaction (V0) from the linear portion of the absorbance vs. time plot (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * 1000

      • Where ε (molar extinction coefficient of NADH at 340 nm) = 6220 M-1cm-1 and l is the path length in cm.

    • Specific activity (µmol/min/mg) can be calculated by dividing the activity by the concentration of the enzyme in mg/mL.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, NAD+, Substrate, and Enzyme Solutions Assay_Setup Set up Reaction Mixture (Buffer, NAD+, Substrate) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Reaction_Initiation Initiate with LCHAD Enzyme Pre_incubation->Reaction_Initiation Measurement Monitor Absorbance at 340 nm Reaction_Initiation->Measurement Rate_Calculation Calculate Initial Rate (ΔA340/min) Measurement->Rate_Calculation Activity_Calculation Calculate Enzyme Activity Rate_Calculation->Activity_Calculation

Caption: LCHAD Spectrophotometric Assay Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Long-Chain Hydroxy Acyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-chain hydroxy acyl-CoA (LCHA-CoA) quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of long-chain hydroxy acyl-CoAs?

A1: The quantification of LCHA-CoAs presents several analytical challenges. These molecules are typically present at low physiological concentrations, are structurally similar to other acyl-CoA species, and can be unstable during sample preparation and analysis. Key difficulties include poor extraction recovery, analyte degradation, and chromatographic separation issues.[1][2]

Q2: What are the most critical pre-analytical factors to consider for accurate LCHA-CoA measurement?

A2: Sample handling and storage are paramount for reliable LCHA-CoA quantification. Immediate processing of fresh tissue is ideal.[3] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[3][4] Repeated freeze-thaw cycles must be avoided as they can significantly compromise the integrity of these analytes.[3]

Q3: Which analytical technique is most suitable for LCHA-CoA quantification?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the quantification of acyl-CoAs.[1] This technique offers high sensitivity and selectivity, which are crucial for distinguishing and quantifying these low-abundance molecules in complex biological matrices.[1][5]

Troubleshooting Guides

Issue 1: Low Recovery of LCHA-CoAs

Low recovery of LCHA-CoAs is a frequent problem that can arise from several factors during the experimental workflow.

Question: I am consistently observing low yields of my target LCHA-CoAs. What are the potential causes and how can I improve my recovery?

Answer: Low recovery can stem from inefficient extraction, analyte degradation, or issues with the solid-phase extraction (SPE) cleanup. The following steps can help troubleshoot and improve your results.

Troubleshooting Workflow: Low LCHA-CoA Recovery

cluster_0 Troubleshooting Low LCHA-CoA Recovery Start Low LCHA-CoA Recovery Observed CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckDegradation Assess Analyte Stability Start->CheckDegradation CheckSPE Evaluate SPE Efficiency Start->CheckSPE OptimizeLysis Optimize Tissue Homogenization and Solvent Ratios CheckExtraction->OptimizeLysis OptimizeStability Implement Stabilization Measures (e.g., work on ice, use fresh solvents) CheckDegradation->OptimizeStability OptimizeSPE Optimize SPE Conditioning, Washing, and Elution Steps CheckSPE->OptimizeSPE End Improved Recovery OptimizeLysis->End OptimizeStability->End OptimizeSPE->End

Caption: Troubleshooting workflow for low LCHA-CoA recovery.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Incomplete Tissue Lysis Ensure thorough homogenization. Consider using a glass homogenizer. Optimize the ratio of tissue to extraction solvent.[3]Inadequate disruption of the tissue matrix will result in incomplete extraction of the target analytes.
Analyte Degradation Work quickly and keep samples on ice throughout the procedure.[3] Use high-purity solvents and consider adding antioxidants. Flash-freeze samples in liquid nitrogen for storage.[3][4]LCHA-CoAs are susceptible to enzymatic and chemical degradation.[4] Minimizing time and temperature exposure is critical.
Inefficient Solid-Phase Extraction (SPE) Ensure proper conditioning and equilibration of the SPE cartridges. Optimize the composition and volume of the wash and elution solvents.Improper SPE technique can lead to premature elution of the analytes or incomplete recovery from the cartridge.
Suboptimal Extraction Solvent An acidic buffer (e.g., KH2PO4, pH 4.9) followed by organic solvents like acetonitrile (B52724) and isopropanol (B130326) is a common and effective choice.[3][6]The choice of solvent is critical for efficiently extracting LCHA-CoAs from the biological matrix.

Table 1: Comparison of LCHA-CoA Extraction Efficiencies with Different Methods

Extraction Method Tissue Type Reported Recovery (%) Reference
Acidic Buffer + Acetonitrile/Isopropanol with SPERat Heart, Kidney, Muscle70-80[6]
Organic Solvent ExtractionLiver, Brain, Muscle, Adipose60-140 (analyte and tissue dependent)[1]
Phosphate (B84403) Methylation Derivatization with SPECultured Cells, PlateletsNot specified, but improved stability[7]
Issue 2: Poor Chromatographic Peak Shape and Resolution

Poor peak shape, including tailing and broadening, is a common issue in the LC-MS/MS analysis of LCHA-CoAs, which can compromise quantification accuracy.

Question: My chromatograms show significant peak tailing for my LCHA-CoA standards and samples. What could be causing this and how can I improve the peak shape?

Answer: Peak tailing for LCHA-CoAs is often attributed to interactions with the analytical column and the inherent properties of the molecules. Optimizing the mobile phase and chromatography conditions can significantly improve peak shape.

Logical Relationship: Factors Affecting LCHA-CoA Chromatography

cluster_1 Factors Influencing LCHA-CoA Peak Shape PeakShape Poor Peak Shape (Tailing, Broadening) MobilePhase Mobile Phase Composition PeakShape->MobilePhase ColumnChem Column Chemistry PeakShape->ColumnChem FlowRate Flow Rate PeakShape->FlowRate pH Mobile Phase pH MobilePhase->pH IonPairing Ion-Pairing Reagents MobilePhase->IonPairing ColumnType Column Type (e.g., C8, C18) ColumnChem->ColumnType OptimizedPeak Improved Peak Shape FlowRate->OptimizedPeak pH->OptimizedPeak IonPairing->OptimizedPeak ColumnType->OptimizedPeak

Caption: Key factors influencing chromatographic peak shape.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Suboptimal Mobile Phase pH For long-chain acyl-CoAs, slightly alkaline mobile phases (e.g., using ammonium (B1175870) hydroxide) can improve peak shape on C18 columns.[2]The charge state of the phosphate groups on the CoA moiety is pH-dependent and affects interaction with the stationary phase.
Secondary Interactions with Column Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a column with end-capping to reduce silanol (B1196071) interactions.[5]The long hydrophobic acyl chain and the polar CoA head group can lead to mixed-mode retention and peak tailing.
Inappropriate Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve peak shape and resolution.[6]Flow rate affects the mass transfer of the analyte between the mobile and stationary phases.
Absence of Ion-Pairing Reagents While often avoided due to their potential to contaminate the MS system, ion-pairing reagents can significantly improve peak shape for acyl-CoAs. If used, ensure a dedicated column and thorough flushing procedures.[2]Ion-pairing reagents can mask the charged phosphate groups, leading to more uniform retention behavior.

Table 2: Example LC Gradient for LCHA-CoA Analysis

Time (min) % Mobile Phase A (15 mM NH4OH in Water) % Mobile Phase B (15 mM NH4OH in Acetonitrile)
0.08020
2.85545
3.07525
4.03565
4.58020
This is an example gradient and should be optimized for your specific application and LC system.[5]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a general guideline for the extraction of LCHA-CoAs from tissue samples, adapted from established methods.[5][6]

Materials:

  • Frozen tissue sample (~40 mg)[5]

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[5]

  • Acetonitrile (ACN)

  • 2-Propanol

  • Methanol

  • Internal standard (e.g., Heptadecanoyl-CoA)[5]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • In a pre-chilled glass homogenizer, add ~40 mg of frozen tissue to 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[5]

  • Add 0.5 mL of ACN:2-propanol:methanol (3:1:1) and homogenize twice on ice.[5]

  • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[5]

  • Collect the supernatant.

  • Re-extract the pellet with the same volume of the ACN:2-propanol:methanol mixture.[5]

  • Centrifuge again and combine the two supernatants.[5]

  • Dry the combined supernatant under a stream of nitrogen.[5]

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., a solution containing ammonium hydroxide).[1]

Workflow for LCHA-CoA Extraction from Tissue

cluster_2 LCHA-CoA Extraction Workflow Start Frozen Tissue Sample Homogenize Homogenize in Acidic Buffer and Organic Solvent Start->Homogenize Centrifuge1 Centrifuge and Collect Supernatant Homogenize->Centrifuge1 Reextract Re-extract Pellet Centrifuge1->Reextract Centrifuge2 Centrifuge and Combine Supernatants Reextract->Centrifuge2 Dry Dry Under Nitrogen Centrifuge2->Dry Reconstitute Reconstitute for LC-MS/MS Dry->Reconstitute End Analysis Reconstitute->End

Caption: A typical workflow for extracting LCHA-CoAs from tissue.

References

Technical Support Center: 10-Hydroxypentadecanoyl-CoA In Vitro Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vitro stability of 10-Hydroxypentadecanoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Rapid Degradation of this compound in Aqueous Buffers

Question: My this compound seems to be degrading quickly after being dissolved in my experimental buffer. How can I minimize this?

Answer:

The instability of this compound in aqueous solutions is a common challenge, primarily due to the susceptibility of the thioester bond to hydrolysis, which can be exacerbated by both chemical and enzymatic factors. Here are several troubleshooting steps to enhance its stability:

  • Temperature Control: Always handle this compound solutions on ice. Long-chain acyl-CoAs are thermally labile, and lower temperatures significantly reduce the rate of chemical hydrolysis. For short-term storage (hours), keep the solution at 0-4°C. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to prevent repeated freeze-thaw cycles that can accelerate degradation.

  • pH of the Buffer: The thioester bond is sensitive to pH. Hydrolysis is accelerated at alkaline pH. It is recommended to use buffers with a slightly acidic to neutral pH, ideally between 6.0 and 7.4. The stability of thioesters is generally better at a pH between 4 and 7.

  • Enzymatic Degradation: Biological samples, such as cell lysates or tissue homogenates, contain thioesterases and other hydrolases that can rapidly degrade acyl-CoAs.

    • Work Quickly: Minimize the time between sample preparation and analysis.

    • Use Inhibitors: Consider adding a broad-spectrum serine hydrolase inhibitor, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), to your buffer immediately before use. Be aware of potential interferences with downstream enzymatic assays.

  • Minimize Contaminants: Traces of metal ions can catalyze the oxidation of the hydroxyl group and the degradation of the molecule. Use high-purity water and reagents to prepare your buffers. The inclusion of a chelating agent like EDTA might be beneficial, but its compatibility with your experimental system should be verified.

Issue 2: Low Recovery of this compound After Sample Extraction

Question: I am observing low and inconsistent yields of this compound after extracting it from my biological samples. What could be the cause and how can I improve my recovery?

Answer:

Low recovery of long-chain acyl-CoAs from biological matrices is a frequent issue. The following steps can help optimize your extraction protocol:

  • Immediate Processing: Process fresh tissues or cells immediately to minimize enzymatic degradation. If immediate processing is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C.

  • Efficient Lysis and Extraction:

    • Use a proven extraction method, such as homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.

    • Ensure thorough homogenization to completely disrupt cells and release the analyte.

  • Solid-Phase Extraction (SPE) Optimization: SPE is a critical step for purifying and concentrating long-chain acyl-CoAs.

    • Proper Conditioning: Ensure the SPE cartridge (e.g., C18) is properly conditioned and equilibrated before loading the sample.

    • Optimize Wash and Elution: The wash steps should be stringent enough to remove interfering substances without eluting the target analyte. The elution solvent must be strong enough to ensure complete recovery of this compound.

  • Internal Standard: Incorporate an appropriate internal standard, such as a stable isotope-labeled version of the analyte or a close structural analog (e.g., heptadecanoyl-CoA), at the beginning of the extraction process. This will help to account for losses during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a dry powder at -20°C or below. For solutions, it is best to prepare single-use aliquots in a suitable solvent (e.g., a mixture of water and a minimal amount of an organic solvent like DMSO for initial solubilization, followed by dilution in an acidic buffer), flash-freeze them in liquid nitrogen, and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q2: What is the primary degradation pathway for this compound in vitro?

A2: The primary degradation pathway is the hydrolysis of the high-energy thioester bond, which releases coenzyme A and 10-hydroxypentadecanoic acid. This can occur through non-enzymatic chemical hydrolysis, which is accelerated by higher temperatures and alkaline pH, or through enzymatic hydrolysis catalyzed by acyl-CoA thioesterases present in biological samples.

Q3: Can I use standard plastic tubes for storing and handling this compound solutions?

A3: It is advisable to use low-binding polypropylene (B1209903) tubes to minimize the loss of the analyte due to adsorption to the tube surface, which can be a significant issue for long-chain acyl-CoAs.

Q4: Are there any specific considerations for the hydroxyl group on the acyl chain?

A4: The hydroxyl group can be a site for oxidation. To minimize this, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or during lengthy incubations. The use of antioxidants in your buffer could be considered, but their compatibility with your experimental setup must be validated.

Quantitative Data

Currently, there is limited published quantitative data specifically on the stability of this compound. However, data from related long-chain acyl-CoAs can provide valuable insights.

Table 1: General Stability of Long-Chain Acyl-CoAs Under Various Conditions (Qualitative)

ConditionStabilityRationale
Temperature
-80°C (frozen)HighMinimizes chemical and enzymatic degradation.
4°C (refrigerated)ModerateSlows down degradation for short-term storage.
Room TemperatureLowSignificant degradation can occur within hours.
pH
4.0 - 6.0HighThioester bond is more stable in acidic conditions.
7.0 - 7.4ModeratePhysiological pH; some hydrolysis occurs.
> 8.0LowAlkaline hydrolysis of the thioester bond is rapid.
Presence of Thioesterases LowRapid enzymatic degradation.

Experimental Protocols

Protocol 1: General Procedure for Handling and Solubilizing this compound

  • Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount quickly.

  • For initial solubilization, dissolve the powder in a small volume of a suitable organic solvent such as DMSO or ethanol.

  • Immediately dilute the solution to the desired concentration with an ice-cold, slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.5).

  • Vortex briefly and keep the solution on ice at all times.

  • For storage, aliquot the solution into low-binding tubes, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Optimization will be required for specific instrumentation and matrices.

  • Sample Preparation:

    • To 100 µL of sample (e.g., cell lysate in buffer), add 10 µL of an internal standard solution (e.g., [¹³C₁₆]-Palmitoyl-CoA).

    • Add 400 µL of ice-cold acetonitrile/isopropanol (3:1 v/v) to precipitate proteins and extract the acyl-CoAs.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the standards. A characteristic neutral loss of 507 Da (corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is often used for acyl-CoAs.

Visualizations

Fatty_Acid_Beta_Oxidation fatty_acid This compound (in vitro sample) degradation Degradation Products (10-Hydroxypentadecanoic Acid + CoA) fatty_acid->degradation Hydrolysis (Chemical/Enzymatic) pH > 7, Temp > 4°C, Thioesterases analysis LC-MS/MS Analysis fatty_acid->analysis Optimized Handling & Extraction stable Stable Analyte analysis->stable Accurate Quantification

Caption: In vitro fate of this compound.

Experimental_Workflow start Start: Sample containing This compound add_is 1. Add Internal Standard start->add_is extract 2. Protein Precipitation & Solvent Extraction add_is->extract dry 3. Dry Down Extract extract->dry reconstitute 4. Reconstitute in Mobile Phase dry->reconstitute inject 5. Inject into LC-MS/MS reconstitute->inject quantify 6. Data Analysis & Quantification inject->quantify

Caption: LC-MS/MS sample preparation workflow.

Technical Support Center: Synthesis of 10-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10-Hydroxypentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this long-chain hydroxy fatty acyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic synthesis of this compound, a process that typically involves the activation of 10-hydroxypentadecanoic acid by a long-chain acyl-CoA synthetase (ACSL).

Issue Potential Cause Recommended Solution
Low to No Product Formation Enzyme Inactivity: The acyl-CoA synthetase may be inactive or have low specific activity towards 10-hydroxypentadecanoic acid.- Verify Enzyme Activity: Use a known substrate for the ACSL (e.g., oleic acid) to confirm its activity. - Optimize Reaction Conditions: Adjust pH, temperature, and incubation time. Most ACSL enzymes function optimally at a physiological pH (around 7.4). - Consider Enzyme Source: Different ACSL isoforms exhibit varying substrate specificities. Consider screening different ACSLs to find one with higher activity for 10-hydroxypentadecanoic acid.[1]
Sub-optimal Substrate Concentration: The concentration of 10-hydroxypentadecanoic acid, Coenzyme A (CoA), or ATP may be limiting.- Titrate Substrates: Perform kinetic analysis to determine the optimal concentrations of all substrates.
Presence of Inhibitors: Contaminants in the substrate or buffer could be inhibiting the enzyme.- Purify Substrates: Ensure the purity of 10-hydroxypentadecanoic acid and other reagents. - Buffer Exchange: Perform a buffer exchange of the enzyme preparation.
Incomplete Reaction Enzyme Instability: The acyl-CoA synthetase may lose activity over the course of the reaction.- Add Stabilizing Agents: Include glycerol (B35011) or BSA in the reaction mixture to stabilize the enzyme. - Replenish Enzyme: For longer incubations, consider adding a fresh aliquot of the enzyme.
Product Inhibition: The accumulation of this compound or byproducts like AMP and pyrophosphate may inhibit the enzyme.- In-situ Product Removal: If feasible, consider methods to remove the product as it is formed. - Add Pyrophosphatase: Include inorganic pyrophosphatase in the reaction to hydrolyze pyrophosphate, a known inhibitor of the forward reaction.
Product Degradation Thioester Instability: The thioester bond in this compound is susceptible to hydrolysis, especially at non-optimal pH.- Maintain Optimal pH: Keep the pH of the reaction and subsequent purification steps within a stable range (typically 6.0-7.5). - Work at Low Temperatures: Perform purification steps on ice or at 4°C to minimize degradation.
Contaminating Thioesterases: The enzyme preparation may contain thioesterases that hydrolyze the product.- Purify the Synthetase: Use a more highly purified acyl-CoA synthetase preparation. - Inhibit Thioesterases: If a specific thioesterase is known to be present, consider adding a specific inhibitor.
Difficulty in Purification Co-elution with Substrates: Unreacted 10-hydroxypentadecanoic acid or CoA may co-elute with the product during chromatography.- Optimize HPLC Gradient: Adjust the mobile phase gradient to improve the separation of the product from the starting materials. - Use Different Chromatography Modes: Consider using a combination of reversed-phase and ion-exchange chromatography for better purification.
Low Recovery from Purification: The product may be lost during extraction or chromatography steps.- Solid-Phase Extraction (SPE): Employ SPE to concentrate the sample and remove interfering substances before final purification. - Optimize Elution: Adjust the elution conditions to ensure complete recovery of the product from the chromatography column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The recommended starting material is 10-hydroxypentadecanoic acid. The purity of this precursor is critical for achieving a high yield of the final product.

Q2: Which enzyme should I use for the synthesis?

A2: A long-chain acyl-CoA synthetase (ACSL) is the enzyme of choice. Several isoforms of ACSL exist, and their substrate specificity can vary.[1] It is advisable to test a few commercially available ACSLs or to express and purify a specific isoform known to have broad substrate specificity.

Q3: What are the typical reaction conditions for the enzymatic synthesis?

A3: A general starting point for the reaction mixture would include:

  • 10-hydroxypentadecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • A suitable buffer (e.g., Tris-HCl or HEPES at pH 7.4)

  • Magnesium chloride (as a cofactor for the enzyme)

  • The acyl-CoA synthetase

The reaction is typically incubated at 37°C for 1-2 hours. Optimization of substrate concentrations and incubation time is recommended for each specific enzyme and substrate.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by observing the consumption of the substrates (10-hydroxypentadecanoic acid and CoA) and the formation of the product (this compound). This is typically done using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).

Q5: What is the best method for purifying the synthesized this compound?

A5: Reversed-phase HPLC is the most common method for purifying acyl-CoAs. A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Q6: How should I store the purified this compound?

A6: Due to the labile nature of the thioester bond, this compound should be stored at -80°C in a slightly acidic buffer (pH ~6.0) to minimize hydrolysis. It is also advisable to aliquot the sample to avoid multiple freeze-thaw cycles.

Q7: I am observing a low yield. What are the most likely reasons?

A7: Low yields can be attributed to several factors as outlined in the troubleshooting guide. The most common culprits are low enzyme activity or specificity for the hydroxylated fatty acid, product degradation by contaminating thioesterases, and losses during purification.

Data Presentation

Table 1: Representative Yields for Enzymatic Synthesis of Acyl-CoAs

Acyl-CoAEnzymePrecursorYield (%)Reference
Hydroxycinnamate-CoAs4-Coumarate-CoA ligaseHydroxycinnamic acids88-95[2]
Various Acyl-CoAsAcetyl-CoA SynthetaseCarboxylic acids40 or higher[3]

Note: The yields presented are for similar, but not identical, molecules and should be used as a general reference. Actual yields for this compound may vary depending on the specific experimental conditions.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 10-hydroxypentadecanoic acid

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Long-chain Acyl-CoA Synthetase (e.g., from Pseudomonas aeruginosa)

  • Tris-HCl buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Inorganic pyrophosphatase

Procedure:

  • Prepare a reaction mixture containing:

    • 1 mM 10-hydroxypentadecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO before adding to the aqueous buffer)

    • 0.5 mM Coenzyme A

    • 2.5 mM ATP

    • 5 mM MgCl₂

    • 1 mM DTT

    • 1 U/mL inorganic pyrophosphatase

    • 1-5 µg/mL of Long-chain Acyl-CoA Synthetase

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC.

  • Once the reaction is complete, stop the reaction by adding an acid (e.g., perchloric acid or formic acid) to a final concentration of 1%.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Purify the supernatant containing this compound using reversed-phase HPLC.

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification and Analysis reactants Reactants (10-Hydroxypentadecanoic Acid, CoA, ATP) enzyme Acyl-CoA Synthetase reactants->enzyme reaction Incubation (37°C) enzyme->reaction quench Quench Reaction (Acidification) reaction->quench Product Mixture centrifuge Centrifugation quench->centrifuge hplc RP-HPLC Purification centrifuge->hplc analysis LC-MS/MS Analysis hplc->analysis final_product This compound analysis->final_product Purified Product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Logical Relationship of Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound enzyme_issue Enzyme Inactivity/ Low Specificity low_yield->enzyme_issue degradation Product Degradation low_yield->degradation purification_loss Purification Loss low_yield->purification_loss inhibition Product/Substrate Inhibition low_yield->inhibition optimize_enzyme Optimize Enzyme/ Reaction Conditions enzyme_issue->optimize_enzyme stabilize_product Control pH & Temp/ Add Inhibitors degradation->stabilize_product optimize_purification Optimize HPLC/ Use SPE purification_loss->optimize_purification remove_inhibitors Add Pyrophosphatase/ In-situ Removal inhibition->remove_inhibitors

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

Conceptual Signaling Pathway Involvement

While a specific signaling pathway for this compound is not yet fully elucidated, based on the known functions of its precursor, 10-hydroxydecanoic acid, a potential role in modulating inflammatory responses can be conceptualized.

conceptual_pathway extracellular Extracellular Stimuli (e.g., LPS) membrane_receptor Membrane Receptor (e.g., TLR4) extracellular->membrane_receptor inflammatory_response Pro-inflammatory Response membrane_receptor->inflammatory_response Activates synthesis Synthesis of This compound intracellular_target Intracellular Target (e.g., Transcription Factor, Enzyme) synthesis->intracellular_target Binds to modulation Modulation of Inflammation intracellular_target->modulation Leads to modulation->inflammatory_response Inhibits/Alters

References

troubleshooting low yield in 10-Hydroxypentadecanoyl-CoA extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of low yield in 10-Hydroxypentadecanoyl-CoA extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of this compound during extraction?

A1: The yield of this compound can be influenced by several factors. Key considerations include the complete disruption of the cell or tissue matrix, the choice of extraction solvent, the pH of the extraction buffer, temperature control throughout the procedure, and the prevention of enzymatic degradation. The inherent stability of the hydroxylated acyl-CoA is also a critical factor.

Q2: I am observing a significantly lower than expected yield of this compound. What are the likely causes?

A2: Low yields can stem from multiple stages of the extraction process. Common causes include:

  • Incomplete Cell Lysis: Inadequate homogenization can leave a significant portion of the target molecule trapped within the cellular matrix.

  • Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for the efficient solubilization of this compound.

  • Degradation: this compound can be degraded by endogenous enzymes (e.g., hydrolases) if not properly inactivated. High temperatures and extreme pH can also lead to chemical degradation.[1][2]

  • Poor Phase Separation (in Liquid-Liquid Extraction): Inefficient separation of the aqueous and organic phases can lead to loss of the analyte.

  • Inefficient Elution (in Solid-Phase Extraction): The elution solvent may not be strong enough to release the analyte from the SPE sorbent.

Q3: Can the presence of other lipids or metabolites interfere with the extraction and quantification of this compound?

A3: Yes, co-extraction of other lipids and metabolites is a common issue. These compounds can interfere with quantification, particularly in LC-MS/MS analysis, by causing ion suppression or overlapping chromatographic peaks. To mitigate this, a purification step, such as solid-phase extraction (SPE), is highly recommended after the initial extraction.

Q4: What are the best practices for storing samples and extracts to prevent degradation of this compound?

A4: To ensure the stability of this compound, it is crucial to handle and store samples and extracts at low temperatures. Snap-freezing tissue samples in liquid nitrogen immediately after collection is recommended. Extracts should be stored at -80°C. Avoid repeated freeze-thaw cycles. The use of antioxidants in the extraction buffer can also help prevent oxidative degradation.

Troubleshooting Guides

Low Yield After Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Recommended Solution
Low analyte concentration in the desired phase Inappropriate solvent system for partitioning.Optimize the solvent system. For a hydroxylated long-chain acyl-CoA, a common approach is a biphasic system like chloroform/methanol (B129727)/water. Adjusting the ratios can alter the polarity and improve partitioning.
Incorrect pH of the aqueous phase.The charge state of this compound can affect its partitioning. Adjust the pH of the aqueous phase to ensure the analyte is in a neutral form, which will favor partitioning into the organic phase. A slightly acidic pH (e.g., 4.5-5.5) is often used.[3]
Emulsion formation at the interface.Centrifuge at a higher speed or for a longer duration. The addition of a small amount of a demulsifying agent, like a saturated salt solution, can also help break the emulsion.
Analyte detected in the undesired phase Incomplete phase separation.Ensure complete separation of the aqueous and organic layers before collecting the desired phase. Allow sufficient time for the phases to settle after centrifugation.
Low Yield After Solid-Phase Extraction (SPE)
Symptom Potential Cause Recommended Solution
Analyte detected in the flow-through or wash fractions Inappropriate SPE sorbent.For a molecule with a long alkyl chain and a polar head group like this compound, a reverse-phase (e.g., C18) or a mixed-mode sorbent is typically used.[4][5][6] Ensure the chosen sorbent has appropriate retention characteristics.
Sample loading conditions are not optimal.The sample should be loaded in a weak solvent (high aqueous content for reverse-phase) to ensure strong retention on the column. Adjusting the pH of the sample to ensure the analyte is charged (for ion-exchange) or neutral (for reverse-phase) can improve retention.
Flow rate is too high during sample loading.A high flow rate can prevent efficient interaction between the analyte and the sorbent. Reduce the flow rate during sample loading to allow for adequate binding.[6]
Analyte is not eluting from the SPE cartridge Elution solvent is too weak.Increase the strength of the elution solvent. For reverse-phase SPE, this typically means increasing the percentage of the organic solvent (e.g., methanol or acetonitrile).
Insufficient volume of elution solvent.Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the sorbent. Eluting in multiple smaller volumes can sometimes be more effective than a single large volume.
Secondary interactions between the analyte and the sorbent.The hydroxyl and CoA moieties can have secondary interactions with the sorbent. Adding a modifier to the elution solvent, such as a small amount of acid or base, can help to disrupt these interactions and improve recovery.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound

This protocol is a general guideline and may require optimization for specific sample types.

  • Homogenization:

    • Homogenize frozen tissue powder or cell pellets in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4) containing a protease and phosphatase inhibitor cocktail.

  • Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

    • Vortex vigorously for 5 minutes to ensure thorough mixing and protein precipitation.

    • Add water to induce phase separation, resulting in a final chloroform:methanol:water ratio of 2:1:0.8.

    • Vortex again for 2 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 3000 x g for 15 minutes at 4°C to separate the phases.

  • Collection:

    • Carefully collect the lower organic phase, which contains the lipids including this compound.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., methanol or acetonitrile).

Protocol 2: Solid-Phase Extraction (SPE) for Purification of this compound

This protocol is designed as a clean-up step following an initial extraction.

  • Column Conditioning:

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading:

    • Load the reconstituted extract (from LLE or another initial extraction) onto the conditioned SPE cartridge. Ensure the sample is in a high-aqueous solvent.

  • Washing:

    • Wash the cartridge with 3 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of a strong organic solvent, such as methanol or acetonitrile. The addition of a small amount of acetic acid (e.g., 0.1%) to the elution solvent can improve recovery.

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen gas and reconstitute in the desired solvent for analysis.

Data Presentation

Table 1: Comparison of Solvent Systems for Long-Chain Acyl-CoA Extraction
Solvent System Relative Polarity Typical Recovery for Long-Chain Acyl-CoAs Notes
80% MethanolHighGood to ExcellentSimple and fast, but may have lower recovery for very long-chain species.[7]
Chloroform:Methanol (2:1, v/v)Medium-HighExcellentA classic lipid extraction method, effective for a broad range of lipids.
AcetonitrileMediumGoodOften used in combination with other solvents or for SPE.[3]
IsopropanolMediumGoodCan be used as an alternative to methanol or ethanol.[8]

Recovery percentages are relative and can vary significantly based on the specific acyl-CoA, sample matrix, and protocol details.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates a plausible metabolic pathway for this compound, based on known fatty acid metabolism pathways such as omega-oxidation and beta-oxidation.

This compound Metabolism Pentadecanoic Acid Pentadecanoic Acid This compound This compound Pentadecanoic Acid->this compound Acyl-CoA Synthetase 10-Hydroxypentadecanoic Acid 10-Hydroxypentadecanoic Acid This compound->10-Hydroxypentadecanoic Acid Omega-Oxidation Beta-Oxidation Intermediates Beta-Oxidation Intermediates This compound->Beta-Oxidation Intermediates Beta-Oxidation Propionyl-CoA Propionyl-CoA Beta-Oxidation Intermediates->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolic fate of this compound via omega- and beta-oxidation.

Experimental Workflow for this compound Extraction and Analysis

This diagram outlines the key steps in a typical workflow for the extraction and analysis of this compound.

Extraction Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Homogenization Sample Homogenization Liquid-Liquid Extraction Liquid-Liquid Extraction Sample Homogenization->Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Liquid-Liquid Extraction->Solid-Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for this compound extraction and analysis.

Troubleshooting Logic for Low Extraction Yield

This diagram provides a logical approach to troubleshooting low yields.

Troubleshooting Logic Low Yield Low Yield Incomplete Lysis? Incomplete Lysis? Low Yield->Incomplete Lysis? Check Homogenization Check Homogenization Optimize Solvent System Optimize Solvent System Verify pH and Temperature Verify pH and Temperature Assess SPE Method Assess SPE Method Incomplete Lysis?->Check Homogenization Yes Suboptimal Solvents? Suboptimal Solvents? Incomplete Lysis?->Suboptimal Solvents? No Suboptimal Solvents?->Optimize Solvent System Yes Degradation? Degradation? Suboptimal Solvents?->Degradation? No Degradation?->Verify pH and Temperature Yes Poor SPE Recovery? Poor SPE Recovery? Degradation?->Poor SPE Recovery? No Poor SPE Recovery?->Assess SPE Method Yes

Caption: Decision tree for troubleshooting low extraction yield.

References

enhancing ionization efficiency of 10-Hydroxypentadecanoyl-CoA in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 10-Hydroxypentadecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency and overall data quality in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for analyzing this compound by LC-MS?

A1: Both positive and negative electrospray ionization (ESI) modes can be utilized for the analysis of long-chain acyl-CoAs like this compound.[1][2]

  • Positive Ion Mode (+ESI): This mode is commonly used and often involves monitoring for the protonated molecule [M+H]⁺ or the doubly charged ion [M+2H]²⁺. Fragmentation in tandem MS (MS/MS) typically results in a characteristic neutral loss of the CoA moiety (507 Da), which can be used for selective detection.[1]

  • Negative Ion Mode (-ESI): This mode can also be effective, particularly when using specific mobile phase additives that enhance the formation of [M-H]⁻ ions.[2]

The optimal choice may depend on the specific instrumentation, sample matrix, and desired sensitivity. It is recommended to test both modes during method development.

Q2: How can I improve the signal intensity of this compound in my LC-MS analysis?

A2: Several strategies can be employed to enhance signal intensity:

  • Optimize Mobile Phase Composition: The addition of volatile modifiers to the mobile phase is crucial. For negative ion mode, adding a low concentration of acetic acid (e.g., 0.02% v/v) has been shown to significantly increase the signal intensity for many lipid classes compared to ammonium (B1175870) acetate (B1210297) or ammonium hydroxide.[3][4] For positive ion mode, formic acid is a common and effective additive.[5]

  • Consider Derivatization: Chemical derivatization can significantly improve ionization efficiency.[6][7] A promising strategy for acyl-CoAs is phosphate (B84403) methylation, which can improve chromatographic peak shape and overall analytical coverage.[8]

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. This reduces matrix effects, such as ion suppression, which can quench the signal of your target molecule.[8][9]

Q3: What are common causes of poor peak shape (e.g., tailing) for this compound and how can I fix it?

A3: Poor peak shape is a frequent issue in the analysis of amphiphilic molecules like long-chain acyl-CoAs.[10]

  • Secondary Interactions: Tailing can be caused by interactions between the phosphate group of the CoA moiety and the stationary phase or metal surfaces in the LC system.

    • Solution: Use a column with a modern, well-endcapped stationary phase. The addition of a chelating agent or a competitive base to the mobile phase can sometimes mitigate these interactions.

  • Injection Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can lead to peak distortion.

    • Solution: Whenever possible, dissolve the final sample extract in a solvent that is similar in composition to the initial mobile phase conditions of your gradient.[11]

  • Column Contamination: Buildup of matrix components on the column can lead to deteriorating peak shape.

    • Solution: Implement a robust sample clean-up procedure, such as SPE.[9] Regularly flush the column with a strong solvent to remove contaminants.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / No Peak Detected Suboptimal Ionization: The analyte is not ionizing efficiently in the chosen mode or with the current mobile phase.1. Mobile Phase Optimization: For negative ESI, try adding 0.02% acetic acid to your mobile phase. For positive ESI, ensure 0.1% formic acid is present.[3][4][5] 2. Switch Ionization Mode: If you are using negative mode, try positive mode, and vice-versa. 3. Derivatization: Consider a derivatization strategy like phosphate methylation to improve ionization.[8]
Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.[12]1. Improve Sample Clean-up: Incorporate a solid-phase extraction (SPE) step in your sample preparation protocol.[8][9] 2. Chromatographic Separation: Modify your LC gradient to better separate the analyte from interfering compounds.
Poor Peak Shape (Tailing or Broadening) Secondary Interactions with Stationary Phase: The polar head group of the acyl-CoA is interacting with the column packing material.1. Mobile Phase pH: Adjust the pH of the mobile phase to suppress secondary interactions. 2. Column Choice: Use a high-performance, end-capped C18 or C8 column.
Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.[11]Reconstitute Extract: After evaporation, reconstitute your sample in a solvent that matches the initial mobile phase composition as closely as possible.
Inconsistent Retention Times Column Equilibration: The column is not fully equilibrated between injections.Increase Equilibration Time: Extend the post-run equilibration time to ensure the column is ready for the next injection.
Mobile Phase Instability: The mobile phase composition is changing over time.Fresh Mobile Phase: Prepare fresh mobile phases daily. Ensure proper mixing if using an online degasser/mixer.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Enhanced Ionization

This protocol describes a systematic approach to optimize mobile phase additives for the analysis of this compound.

Objective: To determine the mobile phase additive that provides the highest signal intensity for this compound.

Materials:

  • This compound standard

  • LC-MS grade water, acetonitrile, and methanol (B129727)

  • Mobile phase additives: Acetic acid, formic acid, ammonium acetate, ammonium hydroxide

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Prepare a set of mobile phases with different additives. For a reversed-phase separation:

    • Mobile Phase A: Water with additive

    • Mobile Phase B: Acetonitrile/Methanol with the same additive

  • Test the following additive conditions in both positive and negative ESI modes:

    • Condition A: 0.1% Formic Acid

    • Condition B: 0.02% Acetic Acid

    • Condition C: 10 mM Ammonium Acetate

    • Condition D: 0.1% Ammonium Hydroxide

  • Perform flow injections or a short isocratic run for each condition and record the signal intensity of the target analyte.

  • Compare the signal intensities to determine the optimal mobile phase and ionization mode.

Expected Results: For negative mode, acetic acid is expected to provide a significant signal enhancement compared to ammonium acetate and ammonium hydroxide.[3][4] For positive mode, formic acid is expected to perform well.

Protocol 2: Phosphate Methylation of this compound for Improved Analysis

This protocol is based on the derivatization strategy proposed for acyl-CoAs to improve chromatographic performance and ionization efficiency.[8]

Objective: To derivatize the phosphate group of this compound to reduce its polarity and improve its analytical characteristics.

Materials:

  • Dried extract containing this compound

  • Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes)

  • Methanol

  • Toluene

  • Glacial acetic acid

Procedure:

  • Ensure the sample extract is completely dry.

  • Reconstitute the sample in a small volume of a 2:1 mixture of methanol and toluene.

  • Add TMSD solution to the sample. The reaction is typically rapid.

  • After a short incubation (e.g., 5-10 minutes) at room temperature, quench the reaction by adding a small amount of glacial acetic acid.

  • Evaporate the solvent and reconstitute the derivatized sample in a solvent suitable for LC-MS injection.

Safety Precaution: Trimethylsilyldiazomethane is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood and follow all safety guidelines provided by the manufacturer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_derivatization Optional Derivatization start Biological Sample extraction Acyl-CoA Extraction start->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup lc LC Separation (Reversed-Phase) cleanup->lc derivatize Phosphate Methylation cleanup->derivatize Improves Peak Shape ms Mass Spectrometry (ESI-MS/MS) lc->ms data Data Analysis ms->data derivatize->lc

Caption: Workflow for the analysis of this compound.

troubleshooting_logic cluster_ionization Ionization Issues cluster_matrix Matrix Effects start Low Signal Intensity? check_mobile_phase Optimize Mobile Phase Additive (e.g., Acetic Acid for -ESI) start->check_mobile_phase Yes improve_cleanup Improve Sample Clean-up (SPE) start->improve_cleanup If signal is still low switch_mode Switch Ionization Mode (+ESI vs. -ESI) check_mobile_phase->switch_mode derivatize Consider Derivatization switch_mode->derivatize end Signal Improved derivatize->end modify_gradient Modify LC Gradient improve_cleanup->modify_gradient modify_gradient->end

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Analysis of 10-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the analysis of 10-Hydroxypentadecanoyl-CoA, with a focus on addressing matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) workflows.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

Possible Cause: Ion suppression due to co-eluting matrix components is a primary cause of reduced signal intensity in LC-MS/MS analysis.[1][2] This is particularly prevalent in complex biological matrices where endogenous lipids, salts, and other small molecules can interfere with the ionization of the target analyte.[3]

Solutions:

  • Optimize Sample Preparation: A robust sample preparation protocol is crucial to remove interfering substances.

    • Solid-Phase Extraction (SPE): Employ SPE cartridges that are specifically designed for lipid analysis. This can effectively remove salts and polar interferences.

    • Liquid-Liquid Extraction (LLE): An LLE protocol can be used to partition this compound into an organic solvent, leaving behind many interfering matrix components in the aqueous phase.[3]

    • Protein Precipitation: While a simple method, protein precipitation with solvents like acetonitrile (B52724) or methanol (B129727) can still leave a significant amount of matrix components in the supernatant.[3] It is often used as a first step before further cleanup.

  • Improve Chromatographic Separation: Enhancing the separation between this compound and matrix components can significantly reduce ion suppression.[2]

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution around the retention time of your analyte.

    • Column Chemistry: Experiment with different C18 columns or consider alternative chemistries that may offer better selectivity for long-chain acyl-CoAs.

    • UPLC/UHPLC: Ultra-high-performance liquid chromatography (UPLC) systems provide narrower peaks and better resolution, which can help separate the analyte from interfering compounds.[4][5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2][6] However, this approach is only viable if the concentration of this compound is high enough to remain detectable after dilution.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression.[6][7][8][9] A SIL-IS for this compound will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.

Issue 2: Poor Peak Shape (Tailing, Broadening)

Possible Cause: Poor peak shape can be caused by several factors, including secondary interactions with the analytical column, issues with the mobile phase, or the presence of active sites in the flow path. For acyl-CoAs, interactions with metal surfaces in the HPLC system can also be a contributing factor.[10]

Solutions:

  • Mobile Phase Optimization:

  • Column Choice and Care:

    • Use a Guard Column: A guard column can help protect the analytical column from contaminants that may cause peak distortion.

    • Column Washing: Implement a robust column washing procedure between runs to remove strongly retained matrix components.

  • Consider Metal-Free Systems: For analytes prone to metal chelation, such as those with phosphate (B84403) groups like acyl-CoAs, using metal-free or PEEK-lined columns and tubing can significantly improve peak shape and recovery.[10]

Issue 3: Inconsistent and Irreproducible Results

Possible Cause: Variability in sample collection, storage, and preparation can lead to inconsistent results. The inherent instability of acyl-CoAs can also contribute to this issue.[8] Furthermore, sample-to-sample variations in matrix composition can cause differing degrees of ion suppression, leading to poor reproducibility.[6]

Solutions:

  • Standardize Pre-Analytical Procedures:

    • Consistent Sample Handling: Ensure all samples are collected, processed, and stored under identical conditions.

    • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of acyl-CoAs.

  • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE, will minimize variability in matrix effects.[3]

  • Utilize a Stable Isotope-Labeled Internal Standard: As mentioned before, a SIL-IS is crucial for correcting variability in ion suppression between different samples, thereby improving reproducibility.[6]

  • Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in a blank matrix that is as close as possible to the study samples can help to compensate for consistent matrix effects.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when analyzing this compound in biological samples?

A1: The most significant challenge is overcoming matrix effects, particularly ion suppression, during LC-MS/MS analysis.[1][2] Biological matrices are complex and contain numerous endogenous compounds that can interfere with the ionization of this compound, leading to inaccurate and imprecise measurements.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) so highly recommended?

A2: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte of interest.[6][7][9] This means it will behave similarly during sample extraction, chromatography, and ionization. By co-eluting with the analyte, the SIL-IS experiences the same degree of matrix effects, allowing for reliable correction and accurate quantification.

Q3: What are the key considerations for sample preparation when analyzing long-chain acyl-CoAs?

A3: Key considerations include:

  • Efficiency of Extraction: The chosen method should efficiently extract long-chain acyl-CoAs from the sample matrix.

  • Removal of Interferences: The protocol must effectively remove proteins, phospholipids, and other molecules that can cause ion suppression.[3]

  • Analyte Stability: Acyl-CoAs can be unstable, so the extraction process should be performed quickly and at low temperatures to minimize degradation.[12]

Q4: Can I use a different ionization source to mitigate matrix effects?

A4: While electrospray ionization (ESI) is commonly used for acyl-CoA analysis, it is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][13] However, APCI may not be as sensitive for this class of molecules. The choice of ionization source should be carefully evaluated during method development.

Q5: How can I assess the extent of matrix effects in my assay?

A5: A common method is the post-extraction spike experiment.[1] In this experiment, you compare the signal response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a clean solvent. A significant difference in signal indicates the presence of matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Acyl-CoA Analysis

Sample Preparation TechniqueAdvantagesDisadvantagesTypical Recovery RangeReference
Protein Precipitation (PPT) Simple, fast, and inexpensive.Limited cleanup, significant matrix effects may remain.[3]50-80%[14]
Liquid-Liquid Extraction (LLE) Good for removing polar interferences.Can be labor-intensive and may have lower recovery for some analytes.60-90%[3]
Solid-Phase Extraction (SPE) Excellent cleanup, can significantly reduce matrix effects.[3]More expensive and time-consuming, requires method development.80-100%[14]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs

  • Sample Pre-treatment: Homogenize tissue or cell samples in a suitable buffer. Add an internal standard solution.

  • Protein Precipitation: Precipitate proteins using a cold organic solvent (e.g., acetonitrile or methanol) and centrifuge to pellet the protein.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

  • Elution: Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop Sample Biological Sample Homogenization Homogenization & IS Spike Sample->Homogenization PPT Protein Precipitation Homogenization->PPT SPE Solid-Phase Extraction PPT->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data LowSignal Low Signal? Data->LowSignal OptimizeSep Optimize Separation LowSignal->OptimizeSep Yes ImproveCleanup Improve Cleanup LowSignal->ImproveCleanup Yes OptimizeSep->LCMS ImproveCleanup->SPE

Caption: Workflow for this compound analysis with troubleshooting steps.

matrix_effects_logic cluster_cause Cause cluster_effect Effect cluster_consequence Consequence cluster_solution Solution Matrix Complex Biological Matrix Coelution Co-eluting Interferences Matrix->Coelution IonSuppression Ion Suppression Coelution->IonSuppression SignalLoss Low/No Signal IonSuppression->SignalLoss PoorData Inaccurate & Imprecise Data IonSuppression->PoorData SamplePrep Optimized Sample Prep (SPE, LLE) SamplePrep->Coelution Reduces Chroma Improved Chromatography Chroma->Coelution Reduces SIL_IS Stable Isotope-Labeled IS SIL_IS->PoorData Corrects

References

Technical Support Center: Improving the Resolution of Hydroxy Fatty Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of hydroxy fatty acyl-CoA (HFA-CoA) isomers.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the analysis of HFA-CoA isomers.

Question: My 2-OH and 3-OH positional isomers are co-eluting or showing poor separation. What can I do?

Answer:

Co-elution of positional HFA-CoA isomers is a common challenge due to their similar physicochemical properties. Here are several strategies to improve resolution:

Potential Causes & Solutions:

  • Suboptimal Stationary Phase: Standard C18 columns often lack the selectivity for positional isomers.

    • Solution: Employ a column with alternative chemistry. Phenyl-based columns, particularly those with a pentafluorophenyl (PFP) phase, are highly effective. These columns provide alternative separation mechanisms, such as π-π interactions, which can differentiate between the subtle structural differences of positional isomers.[1][2] Biphenyl columns can also offer enhanced selectivity for aromatic analytes.[3]

  • Mobile Phase Composition: The mobile phase may not be optimized to exploit the minor differences between isomers.

    • Solution:

      • Solvent Choice: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity.[3] Methanol often provides different selectivity for aromatic compounds compared to acetonitrile.

      • Additives: The addition of a small percentage of a different solvent or modifying the pH with additives like formic acid can influence ionization and interaction with the stationary phase, thereby improving separation.

  • Gradient Slope: A steep elution gradient may not provide sufficient time for the isomers to resolve.

    • Solution: Decrease the gradient slope (i.e., make it shallower) in the region where the isomers elute. This increases the residence time on the column, allowing for better separation.

  • Temperature: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase.

    • Solution: Systematically vary the column temperature (e.g., in 5°C increments from 30°C to 50°C). Sometimes, a lower temperature can enhance separation, while other times a higher temperature may be optimal.

The following diagram outlines a logical workflow for troubleshooting poor isomer separation.

G Workflow for Improving Isomer Resolution cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Advanced Techniques Start Poor Peak Resolution / Co-elution of Isomers ChangeColumn Switch to PFP or Phenyl Column Start->ChangeColumn Primary Approach OptimizeGradient Decrease Gradient Slope ChangeColumn->OptimizeGradient OptimizeMobilePhase Change Organic Solvent (MeOH <-> ACN) OptimizeGradient->OptimizeMobilePhase ChangeTemp Vary Column Temperature OptimizeMobilePhase->ChangeTemp Derivatization Consider Chemical Derivatization ChangeTemp->Derivatization If resolution still poor IMS Use Ion Mobility Spectrometry (IMS) ChangeTemp->IMS Alternative/Orthogonal method

Caption: A logical workflow for troubleshooting poor isomer resolution.

Question: I'm observing poor peak shape (tailing or fronting) for my HFA-CoA peaks. What's causing this?

Answer:

Poor peak shape can compromise quantification and resolution. Here are the common causes and solutions:

ProblemPotential CauseTroubleshooting Steps
Peak Tailing Secondary Interactions: The polar CoA moiety interacts with active sites (e.g., free silanols) on the silica-based column.[4]- Add a small amount of a competing agent (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase.[5]- Use a column with end-capping to reduce silanol (B1196071) interactions.[3]
Column Overload: Injecting too much sample can saturate the stationary phase.[4]- Reduce the injection volume or dilute the sample.
Column Degradation: The column has lost efficiency due to contamination or age.- Flush the column with a strong solvent sequence (e.g., water, methanol, isopropanol).[4]- If performance doesn't improve, replace the column.
Peak Fronting Column Overload: A common cause, especially for highly concentrated samples.[4]- Dilute the sample or reduce the injection volume.
Poor Sample Solubility: The analyte is not fully dissolved in the injection solvent.- Ensure the sample is fully dissolved before injection.- Use an injection solvent that is weaker than or matches the initial mobile phase.[4]
Split Peaks Blocked Column Frit: Particulate matter is blocking the inlet frit, causing a disturbed flow path.- Backflush the column. If this fails, replace the frit or the column.[4]- Always filter samples and mobile phases.
Void in Column Packing: A void has formed at the head of the column.- This is usually irreversible. Replace the column.[4]

Question: My internal standard recovery is low and inconsistent. How can I improve this?

Answer:

Low and variable recovery of internal standards for HFA-CoAs is often traced back to the sample preparation stage. Acyl-CoA thioesters are prone to degradation.

Troubleshooting Steps:

  • Optimize Extraction:

    • Quenching: Immediately quench metabolic activity. This can be done by using cold aqueous solutions of perchloric or sulfosalicylic acid.[6]

    • Solvent System: Use a robust extraction method. A common approach is a two-phase extraction derived from the Bligh-Dyer method, where acyl-CoAs partition into the methanolic aqueous phase.[6] Alternatively, buffered isopropanol (B130326) followed by solvent partitioning is effective.[6]

    • pH Control: Maintain a slightly acidic pH (e.g., pH 4.0-5.0) during extraction and in the final sample solvent, as acyl-CoAs are unstable at neutral or alkaline pH.[7][8]

  • Minimize Degradation:

    • Temperature: Keep samples on ice or at 4°C throughout the entire preparation process.[8]

    • Storage: For short-term storage, keep extracts at 4°C in the autosampler. For long-term, store at -80°C.[9][10]

    • Solvent Stability: Reconstitute final samples in a solvent that promotes stability, such as 50% methanol with a buffer like 50 mM ammonium (B1175870) acetate (B1210297) at pH 4.0.[8]

  • Ensure Complete Derivatization (if applicable):

    • If you are derivatizing the hydroxyl group, ensure the reaction goes to completion by optimizing reagent concentration, reaction time, and temperature. Incomplete derivatization is a major source of variability.[11]

The diagram below illustrates a standard workflow for HFA-CoA extraction, highlighting critical steps for ensuring stability and recovery.

G HFA-CoA Extraction and Preparation Workflow cluster_0 Sample Collection & Lysis cluster_1 Extraction cluster_2 Final Preparation Tissue Frozen Tissue/Cells Homogenize Homogenize in Cold Buffer (e.g., KH2PO4, pH 4.9) + Internal Standard Tissue->Homogenize AddSolvent Add Organic Solvents (e.g., Isopropanol/Acetonitrile) Homogenize->AddSolvent Vortex Vortex & Centrifuge AddSolvent->Vortex Collect Collect Supernatant (Aqueous Phase) Vortex->Collect Dry Dry Down (if needed) under Nitrogen Collect->Dry Reconstitute Reconstitute in Stable Acidic Solvent (e.g., 50% MeOH with 50mM NH4OAc, pH 4.0) Dry->Reconstitute Analyze Inject into LC-MS Reconstitute->Analyze

Caption: HFA-CoA extraction and preparation workflow.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating HFA-CoA isomers?

A1: The primary challenges stem from the structural similarities of the isomers:

  • Positional Isomers: Isomers such as 2-hydroxy vs. 3-hydroxy acyl-CoA have nearly identical mass and polarity, making them difficult to resolve with standard reversed-phase chromatography.[5]

  • Stereoisomers: The presence of a chiral center at the hydroxyl position results in enantiomers (e.g., 3R- and 3S-hydroxy) that behave identically in an achiral environment, requiring specialized chiral chromatography for separation.[5]

  • Compound Stability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at neutral or basic pH, requiring careful sample handling and storage at low temperatures and acidic pH.[6][8]

Q2: Which advanced analytical techniques can resolve difficult HFA-CoA isomers?

A2: When conventional LC-MS is insufficient, more advanced techniques can provide the necessary resolution:

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size, shape, and charge.[12] Different positional isomers often have slightly different three-dimensional structures, resulting in different collision cross-sections (CCS) that allow IMS to separate them.[13] Ultra-high resolution IMS platforms can distinguish isomers with extremely small structural differences, such as double bond positions or cis/trans configurations.[14][15]

  • Chemical Derivatization: Derivatizing the hydroxyl group can improve chromatographic separation.[16] By attaching a bulky chemical group, the stereochemical environment is altered, which can enhance resolution on certain stationary phases. Derivatization can also improve ionization efficiency for MS detection.[17][18] For GC-MS analysis, derivatization is essential to increase volatility, often by creating trimethylsilyl (B98337) (TMS) esters.[11][19]

Q3: What is a good starting point for a sample preparation protocol for HFA-CoAs from tissue?

A3: A robust starting protocol involves rapid quenching of metabolism followed by a carefully controlled extraction. This protocol is adapted from established methods for acyl-CoA analysis.[6][7]

Experimental Protocol: Tissue HFA-CoA Extraction

  • Homogenization:

    • Weigh approximately 20-40 mg of frozen, powdered tissue into a 2 mL tube on dry ice.

    • Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (KH₂PO₄, pH 4.9).

    • Add your internal standard solution (e.g., heptadecanoyl-CoA).

    • Add 0.5 mL of an ice-cold organic solvent mixture (e.g., acetonitrile:isopropanol:methanol, 3:1:1 v/v/v).[7]

    • Immediately homogenize the sample on ice until fully dispersed.

  • Extraction & Phase Separation:

    • Vortex the homogenate for 2-5 minutes at 4°C.

    • Sonicate the sample in an ice bath for 3 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[7]

    • Carefully transfer the supernatant containing the HFA-CoAs to a new tube.

  • Final Preparation:

    • If necessary, evaporate the solvent under a gentle stream of nitrogen. Avoid overheating.

    • Reconstitute the extract in a stabilizing solvent suitable for LC-MS analysis, such as 50% methanol containing 50 mM ammonium acetate, adjusted to pH 4.0.[8]

    • Vortex briefly, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.

Q4: Can you provide a comparison of LC columns for isomer separation?

A4: The choice of column is critical for resolving HFA-CoA isomers. While a standard C18 is good for general separation by hydrophobicity, specialized phases are needed for isomer resolution.

Table: Comparison of HPLC Column Chemistries for Isomer Separation

Column PhasePrimary Separation MechanismBest ForConsiderations
C18 (ODS) Hydrophobic interactionsSeparating HFA-CoAs by acyl chain length and unsaturation.[20]Generally poor at resolving positional isomers without significant method optimization.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsExcellent for positional isomers (e.g., 2-OH vs. 3-OH) and other structurally similar compounds.[1]May require different mobile phase conditions (e.g., methanol-based) compared to C18 for optimal performance.
Phenyl-Hexyl Hydrophobic and π-π interactionsGood for compounds with aromatic rings; can resolve some positional isomers.[1]Selectivity is generally less pronounced than with PFP phases.
Chiral Phases Enantioselective interactions (e.g., inclusion, H-bonding)Essential for separating stereoisomers (e.g., 3R- vs. 3S-hydroxy isomers).[5]Often requires specific mobile phases (normal phase or polar organic) and may not be compatible with all MS conditions. More expensive.
Amide (Polar-Embedded) Hydrophobic and hydrogen bonding interactionsCan offer alternative selectivity for polar analytes and may separate E/Z (cis/trans) isomers.[3]Provides a different selectivity profile compared to standard reversed-phase columns.

References

Technical Support Center: 10-Hydroxypentadecanoyl-CoA Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting, frequently asked questions (FAQs), and standardized protocols for researchers studying the enzyme kinetics of 10-Hydroxypentadecanoyl-CoA. This substrate is primarily metabolized by enzymes in the fatty acid β-oxidation pathway, with a key enzyme being Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).

Frequently Asked Questions (FAQs)

Q1: Which enzyme is responsible for the metabolism of this compound?

A1: this compound is an intermediate in the β-oxidation of odd-chain fatty acids. The primary enzyme class that would act on the corresponding acyl-CoA is Acyl-CoA Dehydrogenase. Given its 15-carbon chain length, Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is the most probable enzyme responsible for its initial dehydrogenation step.[1][2]

Q2: What are the common methods for monitoring the kinetics of VLCAD?

A2: The activity of VLCAD and other acyl-CoA dehydrogenases is typically monitored using spectrophotometric or fluorometric assays. A common method involves a coupled assay that measures the reduction of a reporter molecule. For example, the reaction can be coupled to the reduction of ferrocenium (B1229745) hexafluorophosphate (B91526) or dichlorophenolindophenol (DCPIP), which results in a measurable change in absorbance.

Q3: How should I prepare and handle the this compound substrate?

A3: Long-chain acyl-CoAs are amphipathic and can form micelles at high concentrations, which can inhibit enzyme activity. It is crucial to prepare fresh solutions and determine the critical micelle concentration (CMC). The substrate should be dissolved in a suitable buffer, potentially with a small amount of a gentle detergent like Triton X-100, to ensure it remains in a monomeric state. Store stock solutions at -80°C and avoid repeated freeze-thaw cycles.

Q4: What are the expected kinetic parameters for this substrate?

A4: Specific kinetic data for this compound are not widely published. However, based on data for similar long-chain substrates like Palmitoyl-CoA (C16), one can expect a Michaelis constant (K_m) in the low micromolar range. The maximal velocity (V_max) and turnover number (k_cat) will be highly dependent on the purity and concentration of the enzyme preparation.

Troubleshooting Guide

This section addresses common problems encountered during the kinetic analysis of this compound.

Problem 1: No or Very Low Enzyme Activity Detected

  • Potential Cause 1: Inactive Enzyme. The enzyme may have degraded due to improper storage or handling.

    • Solution: Ensure the enzyme is stored at the correct temperature (typically -80°C) in a buffer containing a stabilizing agent like glycerol. Always keep the enzyme on ice during experimental setup. Run a positive control with a known, stable substrate (e.g., Palmitoyl-CoA) to verify enzyme activity.

  • Potential Cause 2: Substrate Aggregation. The substrate concentration may be above its critical micelle concentration (CMC), leading to inhibition.

    • Solution: Lower the substrate concentration. Perform a substrate titration curve to identify the optimal concentration range. Consider adding a non-inhibitory detergent to the assay buffer to prevent micelle formation.

  • Potential Cause 3: Missing Cofactors. Acyl-CoA dehydrogenases require an electron acceptor.

    • Solution: Ensure the necessary electron transfer flavoprotein (ETF) or an artificial electron acceptor (like ferrocenium) is present in the reaction mixture at an appropriate concentration.

Problem 2: High Background Signal or Non-Linear Reaction Progress

  • Potential Cause 1: Substrate Instability. The thioester bond of the acyl-CoA is susceptible to hydrolysis, which can lead to a drifting baseline.

    • Solution: Prepare the substrate solution fresh before each experiment. Run a "no-enzyme" control (containing all reaction components except the enzyme) to measure the rate of non-enzymatic substrate degradation and subtract this from your experimental data.

  • Potential Cause 2: Product Inhibition. The reaction product (enoyl-CoA) may be inhibiting the enzyme.

    • Solution: Analyze only the initial velocity of the reaction, where the product concentration is minimal. If necessary, set up a coupled assay where the product is immediately consumed by a subsequent enzyme in the pathway.

Problem 3: Poor Reproducibility Between Replicates

  • Potential Cause 1: Inaccurate Pipetting. Long-chain acyl-CoA solutions can be viscous and prone to measurement errors.

    • Solution: Use calibrated pipettes with tips appropriate for viscous solutions. Ensure thorough mixing of all components, but avoid vigorous vortexing that could denature the enzyme.

  • Potential Cause 2: Temperature Fluctuations. Enzyme activity is highly sensitive to temperature.

    • Solution: Use a temperature-controlled cuvette holder in your spectrophotometer. Allow all reagents to equilibrate to the assay temperature before initiating the reaction.

Troubleshooting Workflow

Below is a logical workflow to diagnose common experimental issues.

G start Start: No/Low Activity check_enzyme 1. Verify Enzyme Activity (Use Palmitoyl-CoA as control) start->check_enzyme enzyme_ok Activity with Control? check_enzyme->enzyme_ok check_substrate 2. Assess Substrate Quality (Test different concentrations) substrate_ok Activity at Low [S]? check_substrate->substrate_ok check_reagents 3. Check Assay Components (Cofactors, buffer pH) reagents_ok Components Correct? check_reagents->reagents_ok enzyme_ok->check_substrate Yes inactive_enzyme Result: Enzyme is Inactive (Prepare fresh enzyme stock) enzyme_ok->inactive_enzyme No substrate_ok->check_reagents Yes substrate_inhibition Result: Substrate Inhibition (Work below CMC) substrate_ok->substrate_inhibition No reagent_issue Result: Reagent Issue (Remake buffer/cofactors) reagents_ok->reagent_issue No success Problem Solved reagents_ok->success Yes inactive_enzyme->success substrate_inhibition->success reagent_issue->success

Caption: A troubleshooting flowchart for diagnosing low enzyme activity.

Experimental Protocols

Protocol: Spectrophotometric Assay for VLCAD Activity

This protocol is adapted from standard assays for long-chain acyl-CoA dehydrogenases.

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA.

  • Enzyme Solution: Purified VLCAD diluted to a working concentration (e.g., 0.1-1.0 µM) in assay buffer containing 10% glycerol. Keep on ice.

  • Substrate Stock (1 mM): Dissolve this compound in assay buffer. Sonicate briefly if needed to ensure complete dissolution. Store in single-use aliquots at -80°C.

  • Electron Acceptor (DCPIP, 10 mM): Dissolve 2,6-Dichlorophenolindophenol in the assay buffer.

  • Electron Transfer Flavoprotein (ETF, 100 µM): If using the natural electron acceptor, prepare in assay buffer.

2. Assay Procedure:

  • Set a spectrophotometer to the appropriate wavelength for the electron acceptor (e.g., 600 nm for DCPIP) and equilibrate the cuvette holder to the desired temperature (e.g., 30°C).

  • In a 1 mL cuvette, prepare the reaction mixture:

    • 800 µL Assay Buffer

    • 50 µL DCPIP solution (final concentration 0.5 mM)

    • 50 µL ETF solution (if applicable, final concentration 5 µM)

    • Varying concentrations of this compound substrate (e.g., 1-100 µM).

  • Mix gently and incubate for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 20 µL of the enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 600 nm over time (e.g., for 3-5 minutes).

3. Data Analysis:

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v₀ = ΔA / (ε * l) * Δt), where ε is the molar extinction coefficient for the electron acceptor.

  • Plot the initial velocities against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer setup_reaction Set up Reaction Mix (Buffer, Cofactor, Substrate) prep_buffer->setup_reaction prep_enzyme Dilute Enzyme initiate Initiate with Enzyme prep_enzyme->initiate prep_substrate Prepare Substrate Stock prep_substrate->setup_reaction equilibrate Equilibrate to Temp. setup_reaction->equilibrate equilibrate->initiate monitor Monitor Absorbance Change initiate->monitor calc_velocity Calculate Initial Velocity (v₀) monitor->calc_velocity plot_data Plot v₀ vs. [S] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Model plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: Workflow for a typical enzyme kinetics experiment.

Reference Data

The following table presents hypothetical, yet realistic, kinetic parameters for VLCAD with this compound, based on values for similar long-chain fatty acyl-CoAs. These values should be determined experimentally for your specific system.

ParameterSymbolRepresentative ValueUnitNotes
Michaelis ConstantK_m2.5µMRepresents the substrate concentration at which the reaction velocity is half of V_max. A lower K_m indicates higher affinity.
Maximal VelocityV_max150nmol/min/mgThe maximum rate of the reaction for a given enzyme concentration. Highly dependent on enzyme purity.
Catalytic Constantk_cat5s⁻¹Also known as the turnover number; represents the number of substrate molecules converted to product per enzyme molecule per second.
Specificity Constantk_cat/K_m2.0 x 10⁶M⁻¹s⁻¹A measure of the enzyme's catalytic efficiency and substrate specificity.[3][4]
Metabolic Pathway Context

This compound is an intermediate in the β-oxidation spiral. Understanding its position in the pathway is crucial for interpreting kinetic data.

G fatty_acid Pentadecanoic Acid acyl_coa Pentadecanoyl-CoA fatty_acid->acyl_coa ACSL enoyl_coa Trans-Δ²-Pentadecenoyl-CoA acyl_coa->enoyl_coa VLCAD hydroxy_acyl_coa This compound ketoacyl_coa 3-Keto-Pentadecanoyl-CoA hydroxy_acyl_coa->ketoacyl_coa HADHA enoyl_coa->hydroxy_acyl_coa ECHS1 shorter_acyl_coa Tridecanoyl-CoA ketoacyl_coa->shorter_acyl_coa HADHB acetyl_coa Propionyl-CoA shorter_acyl_coa->acetyl_coa Multiple Cycles

Caption: Simplified β-oxidation pathway for a C15 fatty acid.[5]

References

Validation & Comparative

A Comparative Analysis of 10-Hydroxypentadecanoyl-CoA and 16-Hydroxypalmitoyl-CoA in Cutin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the roles of 10-hydroxypentadecanoyl-CoA and 16-hydroxypalmitoyl-CoA in the biosynthesis of cutin, the polyester (B1180765) matrix of the plant cuticle. The information presented is based on current scientific literature and experimental data, offering a valuable resource for those involved in plant biochemistry, agricultural sciences, and the development of compounds that interact with the plant cuticle.

Introduction

Cutin is a complex biopolymer primarily composed of C16 and C18 omega-hydroxy fatty acids and their derivatives, cross-linked by ester bonds to form a protective barrier on the aerial surfaces of plants.[1] The biosynthesis of cutin monomers is a multi-step process involving fatty acid synthesis, hydroxylation, and polymerization. 16-Hydroxypalmitoyl-CoA is a well-established precursor in the synthesis of the C16 family of cutin monomers. In contrast, the presence and role of odd-chain fatty acids and their hydroxylated derivatives, such as this compound, are not well-documented in the context of cutin formation. This guide aims to objectively compare the established role of 16-hydroxypalmitoyl-CoA with the current understanding of the potential involvement of hydroxylated C15 fatty acids in cutin biosynthesis.

Biosynthetic Pathways

The biosynthesis of C16 cutin monomers from palmitoyl-CoA is a well-characterized pathway involving omega-hydroxylation and, in some cases, subsequent mid-chain hydroxylation. 16-hydroxypalmitoyl-CoA is a key intermediate in this process. The potential pathway for a hypothetical this compound would likely involve different enzymatic activities, for which there is currently limited evidence in the context of major cutin monomer synthesis.

cluster_c16 Established C16 Pathway cluster_c15 Hypothetical C15 Pathway Palmitoyl-CoA (C16) Palmitoyl-CoA (C16) 16-Hydroxypalmitoyl-CoA 16-Hydroxypalmitoyl-CoA Palmitoyl-CoA (C16)->16-Hydroxypalmitoyl-CoA CYP86A family (ω-hydroxylase) 10,16-Dihydoxypalmitic acid 10,16-Dihydoxypalmitic acid 16-Hydroxypalmitoyl-CoA->10,16-Dihydoxypalmitic acid Mid-chain hydroxylase Cutin Polymer Cutin Polymer 10,16-Dihydoxypalmitic acid->Cutin Polymer Pentadecanoyl-CoA (C15) Pentadecanoyl-CoA (C15) This compound This compound Pentadecanoyl-CoA (C15)->this compound Hypothetical mid-chain hydroxylase Further modification? Further modification? This compound->Further modification? Minor Cutin Components? Minor Cutin Components? Further modification?->Minor Cutin Components?

Caption: Biosynthetic pathways for C16 and a hypothetical C15 cutin monomer.

Quantitative Comparison of Cutin Monomers

The C16 family of monomers is a major constituent of the cutin of many plant species, including the model plant Arabidopsis thaliana. In contrast, odd-chain fatty acids are generally found in much lower abundance, if at all. The following table summarizes the relative abundance of major C16 cutin monomers in the floral organs of wild-type Arabidopsis thaliana.

Cutin MonomerChemical FormulaRelative Abundance (%) in Arabidopsis Floral Organs[2]
16-Hydroxyhexadecanoic acidC16H32O3~5%
Hexadecanedioic acidC16H30O4~10%
10,16-Dihydroxyhexadecanoic acidC16H32O4~80%
15-Hydroxypentadecanoic acidC15H30O3Not typically reported as a major component. Detected in Arabidopsis.[3]
10-Hydroxypentadecanoic acidC15H30O3No direct evidence of its presence in cutin.

Comparative Analysis

Feature16-Hydroxypalmitoyl-CoAThis compound
Precursor Palmitoyl-CoA (C16)Pentadecanoyl-CoA (C15)
Abundance in Cutin High, a major component of the C16 family of cutin monomers.[1]Not detected as a significant component. Odd-chain fatty acids are generally minor components of plant lipids.
Biosynthetic Enzymes ω-hydroxylation is catalyzed by cytochrome P450 monooxygenases of the CYP86A family.[4]The enzymes responsible for the synthesis of hydroxylated C15 fatty acids in the context of cutin are not well-characterized.
Function in Cutin Polymer Forms the backbone of the cutin polyester, with the ω-hydroxyl group and the carboxyl group participating in ester linkages. Mid-chain hydroxyl groups can provide branching points.[5]The functional role, if any, is unknown due to its apparent absence from the cutin polymer.

Experimental Protocols

Analysis of Cutin Monomer Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of plant cuticular polyesters.[6]

Objective: To depolymerize cutin and analyze the resulting monomers to determine the presence and quantity of hydroxylated fatty acids.

Workflow:

A Plant Tissue Collection B Delipidation (Solvent Extraction) A->B C Depolymerization (Transesterification) B->C D Derivatization (Silylation) C->D E GC-MS Analysis D->E F Data Interpretation E->F

Caption: Workflow for the analysis of cutin monomers.

Methodology:

  • Sample Preparation: Excise plant tissue and immediately freeze in liquid nitrogen. Lyophilize the tissue to dryness.

  • Delipidation: Extract the dried tissue with a series of organic solvents (e.g., chloroform, methanol) to remove soluble waxes and lipids.

  • Depolymerization: Treat the delipidated tissue with a reagent such as sodium methoxide (B1231860) in methanol (B129727) to break the ester bonds of the cutin polymer, releasing the constituent monomers as methyl esters.

  • Derivatization: Silylate the hydroxyl groups of the monomers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times, and the mass spectrometer provides fragmentation patterns for identification.

  • Quantification: Use an internal standard to quantify the abundance of each identified monomer.

Assay for Fatty Acid ω-Hydroxylase Activity

This protocol provides a general method for assaying the activity of enzymes that catalyze the ω-hydroxylation of fatty acids, a key step in the biosynthesis of many cutin monomers.

Objective: To determine the substrate specificity and activity of ω-hydroxylases, such as those from the CYP86A family.

Methodology:

  • Enzyme Source: Microsomal fractions are typically isolated from plant tissues or from heterologous expression systems (e.g., yeast, insect cells) expressing the enzyme of interest.

  • Reaction Mixture: The reaction mixture typically contains the microsomal fraction, the fatty acid substrate (e.g., palmitic acid), NADPH as a cofactor, and a buffer to maintain pH.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Reaction Termination and Extraction: The reaction is stopped, and the products are extracted with an organic solvent.

  • Analysis: The hydroxylated fatty acid products are analyzed by methods such as HPLC with fluorescence detection or GC-MS after derivatization.

Conclusion

The available scientific evidence strongly supports the central role of 16-hydroxypalmitoyl-CoA as a precursor for the C16 family of cutin monomers, which are major components of the cutin polymer in many plant species. In contrast, there is currently no significant evidence for the involvement of this compound in cutin biosynthesis. While odd-chain fatty acids like 15-hydroxypentadecanoic acid have been detected in plants such as Arabidopsis thaliana, they do not appear to be major structural components of cutin.[3] Future research may reveal novel cutin compositions in a wider range of plant species or uncover minor but functionally important roles for odd-chain fatty acids in the plant cuticle. However, based on current knowledge, research and development efforts targeting the cutin biosynthetic pathway should primarily focus on the well-established C16 and C18 monomer precursors.

References

Substrate Specificity of Enzymes for 10-Hydroxypentadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of key enzyme families that are likely to metabolize 10-hydroxypentadecanoyl-CoA, a hydroxylated medium-chain fatty acid. Due to the limited direct experimental data on this compound, this guide draws comparisons from studies on structurally similar long-chain and hydroxylated fatty acyl-CoAs. The information presented is intended to inform research and development in areas such as drug metabolism, lipidomics, and the study of metabolic diseases.

Key Enzyme Families and Their Substrate Preferences

The metabolism of this compound is likely initiated by its activation to a coenzyme A (CoA) thioester, this compound. This activated form can then be a substrate for several enzyme families, including Acyl-CoA Synthetases, Glycerol-3-Phosphate Acyltransferases, and Cytochrome P450 enzymes.

Long-Chain Acyl-CoA Synthetases (ACSLs)

Long-chain acyl-CoA synthetases (ACSLs) are crucial for the activation of fatty acids, a prerequisite for their involvement in metabolic pathways. Different isoforms of ACSLs exhibit distinct substrate preferences, which can influence the metabolic fate of the activated fatty acid. While direct kinetic data for this compound is scarce, studies on other fatty acids provide insights into the potential specificity of these enzymes.

ACSL isoforms have shown varied affinities for fatty acids of different chain lengths and saturation. For instance, some ACSL isoforms are known to activate hydroxylated fatty acids like hydroxyeicosatetraenoic acids (HETEs)[1]. The substrate preferences can also differ between assays performed with mammalian cell membranes and purified recombinant proteins, suggesting that the cellular environment influences enzyme activity[1].

Table 1: Comparative Substrate Preferences of Selected Acyl-CoA Synthetases

Enzyme/IsoformPreferred SubstratesLess Favored SubstratesKey Findings
ACSL6V1 Octadecapolyenoic acids (e.g., linoleic acid)Eicosapolyenoic acids, Docosapolyenoic acidsShows preference for C18 polyunsaturated fatty acids.
ACSL6V2 Docosapolyenoic acids (e.g., DHA, DPA)Octadecapolyenoic acidsExhibits a strong preference for very-long-chain polyunsaturated fatty acids.
FATP1 Broad specificity for C16-C24 fatty acids-Acts as a broad substrate specificity acyl-CoA synthetase.
ACS1 Long-chain fatty acids (e.g., palmitic acid)Very-long-chain fatty acidsIs 10-fold more active on long-chain fatty acids compared to very-long-chain ones.

This table is a summary of findings from various studies and does not represent a direct head-to-head comparison in a single experiment.

Glycerol-3-Phosphate Acyltransferases (GPATs)

GPATs catalyze the initial step in the synthesis of glycerolipids, transferring an acyl-CoA to glycerol-3-phosphate. The substrate specificity of GPAT isoforms can determine the fatty acid composition of these lipids. Studies have shown that GPAT isoforms have distinct preferences for the chain length and saturation of their acyl-CoA substrates.

For example, mitochondrial GPAT1 shows a preference for saturated fatty acids like palmitoyl-CoA, while GPAT2 displays a preference for arachidonoyl-CoA[2]. The substrate specificity of plant GPATs involved in cutin and suberin biosynthesis has also been investigated, revealing preferences for ω-oxidized acyl-CoAs.

Table 2: Comparative Substrate Preferences of Selected Glycerol-3-Phosphate Acyltransferases

Enzyme/IsoformPreferred Acyl-CoA SubstratesLess Favored Acyl-CoA SubstratesKey Findings
Mitochondrial GPAT1 Saturated fatty acids (e.g., Palmitoyl-CoA)Unsaturated fatty acidsPlays a key role in incorporating saturated fatty acids into glycerolipids.
Mitochondrial GPAT2 Arachidonoyl-CoA (20:4)Palmitoyl-CoA, Oleoyl-CoA, Linoleoyl-CoAShows a distinct preference for the polyunsaturated fatty acid arachidonic acid.
Microsomal GPAT4 (AGPAT6) Lauroyl-CoA (12:0), Palmitoyl-CoA (16:0), Oleoyl-CoA (18:1), Linoleoyl-CoA (18:2)Stearoyl-CoA (18:0)Active towards a range of saturated and unsaturated fatty acids.

This table summarizes findings from different studies and is not a direct comparative analysis under identical conditions.

Cytochrome P450 (CYP) Enzymes

Table 3: General Substrate Preferences of CYP4 Family Enzymes

CYP SubfamilyPreferred Fatty Acid Chain LengthPrimary Products
CYP4A Medium-chain (C10-C16)ω-hydroxy fatty acids
CYP4B Short-chain (C7-C10)ω-hydroxy fatty acids
CYP4F Long-chain (C16-C26)ω-hydroxy fatty acids

This table provides a general overview of the substrate preferences of CYP4 subfamilies.

Experimental Protocols

Accurate determination of enzyme kinetics and substrate specificity relies on robust experimental protocols. Below are summaries of commonly used methods for the enzyme families discussed.

Acyl-CoA Synthetase Activity Assay (Radiometric)

This assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, Coenzyme A, MgCl₂, and the purified enzyme or cell lysate.

  • Substrate Preparation: The radiolabeled fatty acid (e.g., [³H] or [¹⁴C]-labeled) is complexed with fatty acid-free bovine serum albumin (BSA).

  • Initiation and Incubation: Start the reaction by adding the enzyme preparation to the reaction mixture containing the substrate. Incubate at a specific temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding a solution that denatures the enzyme and partitions the unreacted fatty acid from the acyl-CoA product (e.g., Dole's reagent - isopropanol/heptane/H₂SO₄).

  • Extraction and Quantification: The aqueous phase containing the radiolabeled acyl-CoA is separated from the organic phase containing the unreacted fatty acid. The radioactivity in the aqueous phase is then quantified using liquid scintillation counting.

  • Data Analysis: The amount of product formed is calculated based on the specific activity of the radiolabeled substrate. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay (TLC-based)

This method quantifies the formation of lysophosphatidic acid (LPA) from glycerol-3-phosphate and an acyl-CoA substrate.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and fatty acid-free BSA.

  • Substrates: Use radiolabeled [¹⁴C]glycerol-3-phosphate and the desired unlabeled acyl-CoA substrate (or vice versa).

  • Enzyme Source: Use microsomal fractions or purified enzyme preparations.

  • Reaction: Initiate the reaction by adding the enzyme to the reaction mixture containing the substrates. Incubate at room temperature for a set time (e.g., 15 minutes).

  • Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol solvent system.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica (B1680970) gel TLC plate and develop the chromatogram using an appropriate solvent system to separate LPA from other lipids.

  • Quantification: Visualize the radiolabeled LPA spot using autoradiography or a phosphorimager and quantify the amount of product formed.

Cytochrome P450 Enzyme Activity Assay (LC-MS/MS)

This highly sensitive and specific method is used to identify and quantify the hydroxylated products of CYP-mediated fatty acid metabolism.

  • Incubation: Incubate the fatty acid substrate with human liver microsomes (or a recombinant CYP enzyme), and an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer.

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile (B52724) or methanol) and an internal standard. Precipitate the proteins by centrifugation.

  • Sample Preparation: Evaporate the supernatant and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Separate the metabolites using liquid chromatography (LC) and detect and quantify them using tandem mass spectrometry (MS/MS). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for specific detection of the parent compound and its hydroxylated metabolites.

  • Data Analysis: Quantify the metabolites by comparing their peak areas to that of the internal standard and a standard curve.

Visualizing Metabolic and Signaling Pathways

The following diagrams illustrate the general pathways in which this compound may be involved.

FattyAcidActivationAndMetabolism 10-Hydroxypentadecanoic Acid 10-Hydroxypentadecanoic Acid Acyl-CoA Synthetase (ACSL) Acyl-CoA Synthetase (ACSL) 10-Hydroxypentadecanoic Acid->Acyl-CoA Synthetase (ACSL) CoA, ATP This compound This compound Glycerolipid Synthesis Glycerolipid Synthesis This compound->Glycerolipid Synthesis GPAT Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Signaling Molecules Signaling Molecules This compound->Signaling Molecules Acyl-CoA Synthetase (ACSL)->this compound AMP, PPi

Caption: General workflow for the activation and subsequent metabolic fate of 10-hydroxypentadecanoic acid.

HydroxyFattyAcidSignaling cluster_0 Fatty Acid Metabolism cluster_1 Cellular Signaling Fatty Acid Fatty Acid CYP450 CYP450 Fatty Acid->CYP450 Hydroxy Fatty Acid Hydroxy Fatty Acid Receptor Receptor Hydroxy Fatty Acid->Receptor CYP450->Hydroxy Fatty Acid Downstream Signaling Downstream Signaling Receptor->Downstream Signaling Biological Response Biological Response Downstream Signaling->Biological Response

Caption: Potential signaling pathway involving a cytochrome P450-generated hydroxy fatty acid.

References

Unraveling Hydroxy Fatty Acid Composition in Plant Cutin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the hydroxy fatty acid monomer composition of cutin in different plant species, details the experimental protocols for their analysis, and illustrates the key biosynthetic pathways.

Comparative Analysis of Cutin Monomers

The composition of cutin is analyzed by depolymerizing the polyester (B1180765) and quantifying the released monomers, typically through gas chromatography-mass spectrometry (GC-MS). The following table summarizes the relative abundance of major C16 and C18 hydroxy fatty acid monomers in the cutin of Arabidopsis thaliana leaves and Solanum lycopersicum (tomato) fruit, two well-characterized model systems in plant biology.

MonomerChemical FormulaArabidopsis thaliana (Leaf) Relative Abundance (%)Solanum lycopersicum (Tomato Fruit) Relative Abundance (%)
16-Hydroxyhexadecanoic acidC16H32O3~15~5
10,16-Dihydroxyhexadecanoic acidC16H32O4~60~80
9,16-Dihydroxyhexadecanoic acidC16H32O4TracesTraces
18-Hydroxyoctadecanoic acidC18H36O3~2~1
18-Hydroxy-9,10-epoxyoctadecanoic acidC18H34O4~5~10
9,10,18-Trihydroxyoctadecanoic acidC18H36O5~10~3

Data are approximate and compiled from multiple studies for illustrative purposes. Actual values can vary based on developmental stage, environmental conditions, and specific analytical methods.

The data highlights that while both species utilize similar building blocks for their cutin, the relative proportions differ. For instance, 10,16-dihydroxyhexadecanoic acid is the predominant monomer in both, but it is found in higher proportions in tomato fruit cutin compared to Arabidopsis leaf cutin. Conversely, Arabidopsis leaves appear to incorporate a higher relative amount of 9,10,18-trihydroxyoctadecanoic acid. These differences in monomer composition are thought to contribute to the distinct properties of the cuticle in these organs.

Experimental Protocols

The analysis of cutin composition involves a multi-step process to isolate, depolymerize, and identify the constituent monomers.

1. Cuticle Isolation:

  • Plant tissues (e.g., leaves, fruits) are incubated in an enzymatic solution containing cellulase (B1617823) and pectinase (B1165727) to digest the underlying cell walls.

  • The detached cuticles are then washed extensively with water and solvents (e.g., chloroform, methanol) to remove waxes and other lipids.

2. Cutin Depolymerization:

  • The isolated cuticles are subjected to transesterification, typically using sodium methoxide (B1231860) in methanol, or hydrolysis with potassium hydroxide.

  • This process breaks the ester bonds of the cutin polymer, releasing the fatty acid monomers as methyl esters or free acids.

3. Derivatization:

  • The hydroxyl and carboxyl groups of the monomers are derivatized to increase their volatility for gas chromatography. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The derivatized monomers are separated on a GC column and detected by a mass spectrometer.

  • The identity of each monomer is determined by its retention time and mass spectrum, which are compared to authentic standards.

  • Quantification is achieved by integrating the peak areas and comparing them to an internal standard.

Biosynthesis of Cutin Monomers

The biosynthesis of C16 and C18 cutin monomers originates from fatty acid synthesis in the plastids of epidermal cells. The resulting fatty acids are then modified in the endoplasmic reticulum by a series of enzymes.

Cutin_Biosynthesis cluster_er Endoplasmic Reticulum Plastid Plastid (C16/C18 Fatty Acid Synthesis) LACS LACS (Long-Chain Acyl-CoA Synthetase) Plastid->LACS C16/C18 Fatty Acids ER Endoplasmic Reticulum CYP450 CYP450 (Cytochrome P450 Monooxygenase) LACS->CYP450 Acyl-CoAs GPAT GPAT (Glycerol-3-Phosphate Acyltransferase) CYP450->GPAT ω-Hydroxy & Mid-chain Hydroxy Fatty Acids CUS CUS (Cutin Synthase) GPAT->CUS Monoacylglycerols Polymer Cutin Polymer (in Cell Wall) CUS->Polymer Polymerization

A Comparative Guide to Gene Function Validation: The Case of Acetyl-CoA Carboxylase 1 (ACC1) Knockout Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial research into the function of 10-Hydroxypentadecanoyl-CoA did not yield specific knockout mutant studies for direct functional validation. However, the broader field of fatty acid metabolism offers robust examples of using knockout models to elucidate enzyme function. This guide will therefore focus on a pivotal, well-documented enzyme in this pathway: Acetyl-CoA Carboxylase 1 (ACC1).

Acetyl-CoA Carboxylase (ACC) is a critical enzyme that catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA.[1] Malonyl-CoA is a fundamental building block for the synthesis of fatty acids and also plays a key role in regulating fatty acid oxidation.[1][2] There are two main isoforms, ACC1 and ACC2. The following guide compares wild-type mice with heterozygous (Acc1+/-) and homozygous (Acc1-/-) knockout mutants to validate the essential function of the ACC1 isoform.

Comparison of Phenotypes: ACC1 Knockout vs. Wild-Type

The following table summarizes the quantitative and qualitative data from studies on ACC1 knockout mice, providing a clear comparison between the wild-type, heterozygous, and homozygous knockout phenotypes.

ParameterWild-Type (Acc1+/+)Heterozygous (Acc1+/-)Homozygous (Acc1-/-)
Viability Viable and fertileViable and fertileEmbryonically lethal by day 8.5
Body Weight NormalSimilar to wild-typeN/A (not viable)
ACC1 mRNA Level Normal (100%)~50% of wild-typeN/A
ACC1 Protein Level NormalSimilar to wild-typeN/A
Total Malonyl-CoA Level NormalSimilar to wild-typeN/A
Fatty Acid Synthesis NormalNo significant difference from wild-typeN/A
Fatty Acid Oxidation NormalNo significant difference from wild-typeN/A

Key Findings and Interpretation

The most striking finding from the ACC1 knockout studies is the embryonic lethality of the homozygous null mutants (Acc1-/-).[1] Embryos were observed to be undeveloped by embryonic day 7.5 and were completely resorbed by day 11.5, demonstrating that ACC1 is absolutely essential for embryonic development.[1]

Interestingly, heterozygous mice (Acc1+/-), despite having half the level of ACC1 mRNA, showed no significant difference in ACC1 protein levels, malonyl-CoA levels, or rates of fatty acid synthesis and oxidation compared to their wild-type counterparts.[1] This suggests the presence of robust compensatory mechanisms at the translational or post-translational level that maintain metabolic homeostasis when one copy of the gene is lost. These results strongly support the hypothesis that ACC1 and ACC2 have distinct, non-redundant roles in fatty acid metabolism.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies used in the characterization of ACC1 knockout mice.[1]

Generation of ACC1 Knockout Mice

A targeting vector is designed to replace a critical exon of the Acc1 gene with a neomycin resistance cassette. This vector is electroporated into embryonic stem (ES) cells. Successfully targeted ES cells are then selected and injected into blastocysts to generate chimeric mice. Chimeras are bred to establish germline transmission of the null allele.

Genotyping

Genomic DNA is extracted from tail biopsies. Polymerase Chain Reaction (PCR) is used to distinguish between wild-type, heterozygous, and homozygous knockout genotypes. Three primers are typically used:

  • Primer A: Binds to a region upstream of the targeted exon.

  • Primer B: Binds within the targeted exon (present only in the wild-type allele).

  • Primer C: Binds within the neomycin cassette (present only in the knockout allele).

The expected PCR product sizes would be:

  • Wild-Type (Acc1+/+): A single band from Primers A+B.

  • Heterozygous (Acc1+/-): Two bands, one from A+B and one from A+C.

  • Homozygous (Acc1-/-): A single band from Primers A+C.

Metabolic Assays in Hepatocytes
  • Isolation: Primary hepatocytes are isolated from the livers of wild-type and heterozygous mice by collagenase perfusion.

  • Fatty Acid Synthesis: Isolated hepatocytes are incubated with a radiolabeled precursor, such as [14C]acetate. After incubation, lipids are extracted, and the incorporation of the radiolabel into the fatty acid fraction is measured by scintillation counting.

  • Fatty Acid Oxidation: Hepatocytes are incubated with radiolabeled [1-14C]palmitate. The rate of oxidation is determined by measuring the amount of radiolabeled CO2 produced.

Visualizing Metabolic and Experimental Frameworks

Diagrams are essential for illustrating complex biological pathways and experimental designs. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.

cluster_cytosol Cytosol cluster_knockout Impact of Knockout AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 FattyAcids Fatty Acid Synthesis (Elongation) MalonylCoA->FattyAcids FAS ACC1_KO Acc1-/- Gene Knockout Lethality Blocks Malonyl-CoA Production => Embryonic Lethality ACC1_KO->Lethality

Caption: Metabolic role of ACC1 and the consequence of its homozygous knockout.

start Design Targeting Vector (Acc1 gene + Neo Cassette) es_cells Electroporate into Embryonic Stem (ES) Cells start->es_cells selection Select for Neomycin Resistance es_cells->selection injection Inject Targeted ES Cells into Blastocysts selection->injection chimeras Generate Chimeric Mice injection->chimeras breeding Breed Chimeras to get Acc1+/- (Heterozygotes) chimeras->breeding intercross Intercross Acc1+/- Mice breeding->intercross genotyping Genotype Offspring (PCR on tail DNA) intercross->genotyping phenotyping Phenotypic & Metabolic Analysis (Acc1+/+, Acc1+/-, Acc1-/-) genotyping->phenotyping

Caption: Experimental workflow for generating and analyzing ACC1 knockout mice.

References

Navigating Enzyme Kinetics: A Guide to Competitive Inhibition Assays with Coenzyme A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding enzyme kinetics is paramount. Competitive inhibition assays, in particular, are a cornerstone of drug discovery and development, providing critical insights into the potency and mechanism of action of novel inhibitor compounds. This guide focuses on the principles and methodologies for conducting competitive inhibition assays with analogs of long-chain hydroxy fatty acyl-CoAs, such as 10-Hydroxypentadecanoyl-CoA, which play roles in various metabolic pathways.

While specific comparative data on this compound analog inhibitors is not extensively available in the public domain, this guide provides a comprehensive framework for performing and interpreting competitive inhibition assays for Coenzyme A (CoA) analogs. The principles and protocols outlined here are broadly applicable for studying enzymes that utilize acyl-CoA substrates.

Understanding Competitive Inhibition

Competitive inhibition is a fundamental concept in enzymology where an inhibitor molecule, structurally similar to the enzyme's natural substrate, competes for binding to the active site. This binding is reversible, and the inhibitory effect can be overcome by increasing the substrate concentration. The key hallmark of a competitive inhibitor is an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.

Experimental Protocol: A Step-by-Step Guide to Competitive Inhibition Assays

The following protocol provides a generalized methodology for assessing the competitive inhibition of an enzyme that utilizes a long-chain hydroxy fatty acyl-CoA as a substrate.

Objective: To determine the inhibitory constant (Ki) of a this compound analog.

Materials:

  • Purified target enzyme

  • This compound (substrate)

  • Analog of this compound (inhibitor)

  • Assay buffer (pH and composition optimized for the target enzyme)

  • Detection reagent (e.g., a chromogenic or fluorogenic substrate that couples to the reaction product)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.

  • Substrate Saturation Curve: In the absence of the inhibitor, measure the initial reaction velocity at various concentrations of this compound to determine the enzyme's Km for its substrate.

  • Inhibitor Assays:

    • Prepare a series of inhibitor dilutions at fixed concentrations.

    • For each inhibitor concentration, perform a set of reactions with varying concentrations of the this compound substrate.

    • Initiate the reaction by adding the enzyme.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).

    • To more accurately determine the kinetic parameters, transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). In the presence of a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax).

    • Calculate the apparent Km (Km,app) from the x-intercept of each line (-1/Km,app).

    • Determine the inhibitory constant (Ki) using the following equation: Km,app = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration.

Data Presentation: Quantifying Inhibitory Potency

The results of competitive inhibition assays are typically summarized in a table that presents the key kinetic parameters. While specific data for this compound analogs is not available, the following table template illustrates how such data should be presented.

Inhibitor (Analog)Target EnzymeSubstrateKm (µM)Vmax (µmol/min)Ki (µM)
Analog AAcyl-CoA Thioesterase XThis compoundValueValueValue
Analog BAcyl-CoA Dehydrogenase YThis compoundValueValueValue
Analog CAcyl-CoA Synthetase ZThis compoundValueValueValue

This table is a template. The values would be determined experimentally.

Visualizing the Process: Workflows and Pathways

Diagrams are invaluable tools for visualizing complex biological processes and experimental designs.

Competitive_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified Enzyme Reaction Enzymatic Reaction (Varying [S] and [I]) Enzyme->Reaction Substrate This compound Substrate->Reaction Inhibitor Analog Inhibitor Inhibitor->Reaction MM_Plot Michaelis-Menten Plot Reaction->MM_Plot LB_Plot Lineweaver-Burk Plot MM_Plot->LB_Plot Ki_Calc Ki Determination LB_Plot->Ki_Calc Fatty_Acid_Metabolism FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase Mitochondria Mitochondrial Matrix AcylCoA->Mitochondria CPT1/2 BetaOxidation ß-Oxidation Mitochondria->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Comparative Analysis of Antibody Cross-Reactivity Against Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of antibodies against various hydroxy acyl-CoA molecules. Due to a lack of publicly available, comprehensive datasets directly comparing the cross-reactivity of a single antibody across a range of hydroxy acyl-CoAs, this document focuses on equipping researchers with the necessary experimental protocols and data presentation formats to conduct their own comparative studies.

Data Presentation: Quantifying Cross-Reactivity

A crucial aspect of comparing antibody specificity is the quantitative assessment of cross-reactivity. The following table provides a standardized template for presenting such data, typically obtained through competitive enzyme-linked immunosorbent assays (ELISA). The key metric, the half-maximal inhibitory concentration (IC50), represents the concentration of a competing analyte that reduces the maximal signal by 50%. Cross-reactivity is then calculated relative to the primary target analyte.

Table 1: Template for Cross-Reactivity Data of Anti-Hydroxy Acyl-CoA Antibodies

Competing AnalyteIC50 (nM)% Cross-Reactivity*
Target Hydroxy Acyl-CoA 100
Hydroxy Acyl-CoA Analog 1
Hydroxy Acyl-CoA Analog 2
Hydroxy Acyl-CoA Analog 3
Unrelated Acyl-CoA 1
Unrelated Acyl-CoA 2

*% Cross-Reactivity = (IC50 of Target Hydroxy Acyl-CoA / IC50 of Competing Analyte) x 100

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following protocol outlines a competitive ELISA, a robust method for determining the specificity and cross-reactivity of antibodies against small molecules like hydroxy acyl-CoAs.[1][2][3][4][5] This technique relies on the competition between the analyte in a sample and a labeled antigen for a limited number of antibody binding sites.[1][2]

Materials:

  • High-binding 96-well microplate

  • Purified antibody specific to the target hydroxy acyl-CoA

  • Target hydroxy acyl-CoA (for standard curve)

  • A panel of different hydroxy acyl-CoAs and other acyl-CoA analogs to be tested for cross-reactivity

  • Hydroxy acyl-CoA conjugated to a carrier protein (e.g., BSA or KLH) for coating.[6]

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the hydroxy acyl-CoA-protein conjugate in Coating Buffer to a concentration of 1-10 µg/mL.

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate overnight at 4°C.[3][4]

    • Wash the plate three times with Wash Buffer.[3]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.[3][5]

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the target hydroxy acyl-CoA (for the standard curve) and the panel of potentially cross-reacting hydroxy acyl-CoAs in Blocking Buffer.

    • In a separate plate or tubes, pre-incubate the diluted primary antibody with each concentration of the standard and test analytes for 1-2 hours at room temperature.

    • Transfer 100 µL of these antibody-analyte mixtures to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate four times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance against the log of the target hydroxy acyl-CoA concentration. The signal will be inversely proportional to the concentration of the analyte.[1]

  • Determine the IC50 value for the target hydroxy acyl-CoA and for each of the tested analogs from their respective competition curves.

  • Calculate the percent cross-reactivity for each analog using the formula provided in the caption of Table 1.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the competitive ELISA protocol for assessing antibody cross-reactivity.

Competitive_ELISA_Workflow coat Coat Plate with Acyl-CoA Conjugate wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_to_plate Add Mixture to Plate prepare_analytes Prepare Standard & Test Analytes pre_incubate Pre-incubate Antibody with Analytes prepare_analytes->pre_incubate prepare_ab Dilute Primary Antibody prepare_ab->pre_incubate pre_incubate->add_to_plate incubate_comp Incubate add_to_plate->incubate_comp wash3 Wash add_secondary Add Secondary Antibody wash3->add_secondary incubate_detect Incubate add_secondary->incubate_detect wash4 Wash incubate_detect->wash4 add_substrate Add Substrate wash4->add_substrate read_plate Read Plate add_substrate->read_plate

Caption: Workflow for competitive ELISA to determine antibody cross-reactivity.

References

A Functional Comparison of 10-Hydroxypentadecanoyl-CoA and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed functional comparison of 10-Hydroxypentadecanoyl-CoA and its metabolic precursors, pentadecanoic acid (C15:0) and pentadecanoyl-CoA. Aimed at researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents comparative data in a structured format, and offers detailed experimental protocols for further investigation.

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has garnered significant attention for its broad health-promoting properties.[1][2][3] Its metabolic derivatives, including the activated form pentadecanoyl-CoA and the hydroxylated species this compound, are of increasing interest for their potential biological activities. Understanding the functional differences between these molecules is crucial for elucidating their roles in cellular signaling and metabolism. While extensive data exists for C15:0, the specific functions of its hydroxylated CoA ester are less characterized and are largely inferred from related compounds.

Metabolic Pathway and Precursor Relationships

Pentadecanoic acid from dietary sources is activated to pentadecanoyl-CoA within the cell. This metabolically active form can then undergo hydroxylation, a reaction likely catalyzed by a cytochrome P450 enzyme, to form this compound.

Metabolic_Pathway Pentadecanoic Acid (C15:0) Pentadecanoic Acid (C15:0) Pentadecanoyl-CoA Pentadecanoyl-CoA Pentadecanoic Acid (C15:0)->Pentadecanoyl-CoA Acyl-CoA Synthetase This compound This compound Pentadecanoyl-CoA->this compound Cytochrome P450 Hydroxylase (inferred)

Metabolic conversion of Pentadecanoic Acid.

Functional Comparison of this compound and its Precursors

The following table summarizes the known and inferred functions of pentadecanoic acid, pentadecanoyl-CoA, and this compound. It is important to note that the activities of this compound are largely hypothesized based on the known functions of its precursors and other hydroxylated fatty acids.

FeaturePentadecanoic Acid (C15:0)Pentadecanoyl-CoAThis compound (Inferred)
Primary Role Bioactive signaling molecule, metabolic fuelIntermediate in fatty acid metabolismPotential signaling molecule
Anti-inflammatory Activity Demonstrated to have broad anti-inflammatory effects.[2][3][4][5][6][7][8]Likely retains some activity, but primarily serves as a substrate for further metabolism.Potentially enhanced or more specific anti-inflammatory activity due to the hydroxyl group.
AMPK Activation Activates AMP-activated protein kinase (AMPK).[1][2][9][10][11]Substrate for β-oxidation, which is regulated by AMPK.May directly or indirectly modulate AMPK activity.
mTOR Inhibition Inhibits the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][10][11]Not directly demonstrated.May retain or have altered mTOR inhibitory activity.
PPAR Agonism Acts as a dual partial agonist for PPARα and PPARδ.[1][7]Not directly demonstrated.The hydroxyl group may alter receptor binding and activation.
JAK-STAT Signaling Inhibition Inhibits the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][12]Not directly demonstrated.May possess similar inhibitory effects on the JAK-STAT pathway.
Cellular Uptake and Metabolism Readily taken up by cells.[9]Confined to the intracellular environment.Intracellularly generated.

Signaling Pathways Modulated by Pentadecanoic Acid and its Derivatives

Pentadecanoic acid is known to influence several key signaling pathways that regulate metabolism, inflammation, and cell growth.[1][9][12] It is plausible that its derivatives, including this compound, exert similar or modified effects on these pathways.

Signaling_Pathways cluster_0 Metabolic Regulation cluster_1 Inflammatory Response AMPK AMPK mTOR mTOR PPARα/δ PPARα/δ JAK-STAT JAK-STAT NF-κB NF-κB C15:0 & Derivatives C15:0 & Derivatives C15:0 & Derivatives->AMPK Activates C15:0 & Derivatives->mTOR Inhibits C15:0 & Derivatives->PPARα/δ Activates C15:0 & Derivatives->JAK-STAT Inhibits C15:0 & Derivatives->NF-κB Inhibits (inferred)

Key signaling pathways influenced by C15:0.

Experimental Protocols

To facilitate direct comparison of this compound and its precursors, the following detailed experimental protocols are proposed.

Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages

Objective: To compare the ability of pentadecanoic acid, pentadecanoyl-CoA, and this compound to suppress lipopolysaccharide (LPS)-induced inflammation in a macrophage cell line (e.g., RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in 24-well plates. Pre-treat cells for 2 hours with varying concentrations (e.g., 1, 10, 50 µM) of pentadecanoic acid, pentadecanoyl-CoA, or this compound.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Cytokine Analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).

  • Data Analysis: Normalize cytokine concentrations and gene expression levels to a vehicle control. Compare the dose-response curves for each compound.

Protocol 2: Analysis of AMPK Activation in Myotubes

Objective: To determine the relative potency of pentadecanoic acid, pentadecanoyl-CoA, and this compound in activating AMPK signaling in a skeletal muscle cell line (e.g., C2C12 myotubes).

Methodology:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. Upon reaching confluence, induce differentiation into myotubes by switching to DMEM with 2% horse serum.

  • Treatment: Treat differentiated myotubes with various concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Western Blot Analysis: Lyse the cells and collect protein extracts. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC. Use a housekeeping protein (e.g., β-actin) as a loading control.

  • Quantification: Quantify band intensities using densitometry. Calculate the ratio of phosphorylated to total protein for AMPK and ACC.

  • Data Analysis: Compare the fold-change in phosphorylation relative to the vehicle control for each compound.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive functional comparison of these molecules.

Experimental_Workflow cluster_assays Functional Assays Start Start Compound_Preparation Prepare Stock Solutions of: - Pentadecanoic Acid - Pentadecanoyl-CoA - this compound Start->Compound_Preparation Cell_Culture Culture Relevant Cell Lines (e.g., Macrophages, Myotubes) Compound_Preparation->Cell_Culture Functional_Assays Perform Functional Assays Cell_Culture->Functional_Assays Anti_Inflammatory_Assay Anti-inflammatory Assay (Cytokine & Gene Expression) AMPK_Activation_Assay AMPK Activation Assay (Western Blot) PPAR_Reporter_Assay PPAR Reporter Assay Data_Analysis Analyze and Compare Results Conclusion Conclusion Data_Analysis->Conclusion Anti_Inflammatory_Assay->Data_Analysis AMPK_Activation_Assay->Data_Analysis PPAR_Reporter_Assay->Data_Analysis

Workflow for functional comparison.

Conclusion

Pentadecanoic acid is a well-studied bioactive fatty acid with pleiotropic health benefits. Its metabolic derivatives, pentadecanoyl-CoA and this compound, represent the next frontier in understanding the full spectrum of this fatty acid's biological activity. While the functions of this compound are currently inferred, the provided experimental framework offers a clear path for its empirical investigation. Further research in this area is warranted to uncover the specific roles of these metabolites in health and disease, potentially leading to novel therapeutic strategies.

References

Quantitative Comparison of 10-Hydroxypentadecanoyl-CoA in Various Tissues: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and biosynthesis of lipids.[1] The concentration of these molecules can significantly influence cellular processes and is increasingly recognized as important in various disease states. 10-Hydroxypentadecanoyl-CoA, a hydroxylated odd-chain fatty acyl-CoA, is presumed to be an intermediate in the peroxisomal alpha- and beta-oxidation of odd-chain fatty acids.[2][3] Understanding its tissue distribution and concentration is vital for elucidating its physiological and pathological roles.

Given the current gap in quantitative data for this compound, this guide provides a foundational approach for its study, leveraging established methods for the analysis of similar long-chain acyl-CoAs.

Quantitative Data for Long-Chain Acyl-CoAs in Mammalian Tissues

While specific data for this compound is lacking, the following table summarizes reported concentrations of various long-chain acyl-CoAs in different rat tissues to provide a general reference for expected physiological concentrations. These values are typically in the nanomolar per gram of wet weight range.

TissueTotal Acyl-CoA Content (nmol/g wet weight)Reference
Liver83 ± 11[4]
Heart61 ± 9[4]

Note: The content and molecular species of acyl-CoA were determined by gas-liquid chromatography.[4]

Further detailed analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revealed the distribution of various acyl-CoA species within cells, with very-long-chain fatty acyl-CoAs (chain lengths > C20) showing significant variation between different cell types.[5] For instance, in MCF7 cells, these species constitute over 50% of the total fatty acyl-CoA pool.[5]

Experimental Protocols for Acyl-CoA Quantification

The accurate quantification of acyl-CoAs in biological tissues requires meticulous sample handling and sophisticated analytical techniques to ensure stability and sensitivity. The following protocol is a composite of established methods for the analysis of long-chain acyl-CoAs and is recommended for the study of this compound.[6][7][8]

Tissue Homogenization and Extraction
  • Tissue Collection: Immediately freeze-clamp the tissue in liquid nitrogen upon collection to halt metabolic activity.

  • Homogenization: Homogenize the frozen tissue (typically 10-100 mg) in a glass homogenizer with a cold potassium phosphate (B84403) buffer (100 mM, pH 4.9).

  • Solvent Extraction: Add 2-propanol and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 17,000 x g) at 4°C to pellet the protein and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

Solid-Phase Extraction (SPE) for Purification
  • Column Conditioning: Condition an oligonucleotide purification column or a similar reversed-phase SPE column according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

  • Washing: Wash the column with an appropriate buffer to remove interfering substances.

  • Elution: Elute the bound acyl-CoAs using a solvent mixture, such as 2-propanol.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: Use a C8 or C18 reversed-phase UPLC/HPLC column for separation.

    • Mobile Phase: Employ a binary gradient system. For example, Solvent A: 15 mM ammonium (B1175870) hydroxide (B78521) in water, and Solvent B: 15 mM ammonium hydroxide in acetonitrile.[6]

    • Gradient: A typical gradient would start with a low percentage of organic solvent (Solvent B) and gradually increase to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization: Use positive electrospray ionization (ESI) mode.

    • Detection Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for targeted quantification.

    • Transitions: For this compound, the precursor ion would be its [M+H]+ mass, and the product ion would correspond to the loss of the phosphopantetheine moiety or other characteristic fragments. A neutral loss scan of 507 can be used for screening for various acyl-CoAs.[7]

  • Quantification:

    • Internal Standards: Use an appropriate internal standard, such as an odd-chain-length fatty acyl-CoA (e.g., C17:0-CoA) or a stable isotope-labeled version of the analyte if available.[5]

    • Calibration Curve: Prepare a calibration curve using a synthetic standard of this compound to determine the concentration in the samples.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound from tissue samples.

G cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis tissue Tissue Collection (Freeze-clamped in Liquid N2) homogenization Homogenization (Cold Buffer) tissue->homogenization extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe Load Supernatant elution Elution of Acyl-CoAs spe->elution lcms LC-MS/MS Analysis (UPLC-ESI-SRM) elution->lcms Inject Eluate data Data Analysis & Quantification lcms->data

Caption: Experimental workflow for acyl-CoA quantification.

Metabolic Pathway: Peroxisomal Beta-Oxidation of Odd-Chain Fatty Acids

This compound is an intermediate in the beta-oxidation of odd-chain fatty acids, a process that primarily occurs in peroxisomes for very-long-chain fatty acids.[2][9] The following diagram outlines the key steps of this metabolic pathway.

G cluster_pathway Peroxisomal Beta-Oxidation PentadecanoylCoA Pentadecanoyl-CoA (C15:0) EnoylCoA trans-2-Pentenoyl-CoA PentadecanoylCoA->EnoylCoA Acyl-CoA Oxidase HydroxyacylCoA This compound EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 10-Keto-pentadecanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase TridecanoylCoA Tridecanoyl-CoA (C13:0) KetoacylCoA->TridecanoylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase Further Beta-Oxidation Cycles Further Beta-Oxidation Cycles TridecanoylCoA->Further Beta-Oxidation Cycles

References

Validating the Role of 10-Hydroxypentadecanoyl-CoA in Stress Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 10-Hydroxypentadecanoyl-CoA's potential role in cellular stress responses. Given the limited direct research on this specific molecule, its hypothesized functions are compared against well-established lipid mediators of stress: ceramides (B1148491) and eicosanoids (specifically prostaglandins). This document synthesizes available data on related molecules and outlines experimental protocols to facilitate further investigation.

Comparative Analysis of Lipid Mediators in Stress Response

Cellular stress, whether from environmental insults, inflammation, or metabolic dysregulation, triggers a complex network of signaling pathways. Lipids are now recognized as critical mediators in these responses, capable of initiating, modulating, and resolving stress signals. Here, we compare the known roles of ceramides and prostaglandins (B1171923) with the potential functions of this compound, inferred from studies on structurally similar molecules.

1.1. This compound (Hypothesized Role)

Direct evidence for the role of this compound in mammalian stress response is currently scarce. However, studies on its potential precursor, 10-hydroxydecanoic acid (10-HDA), and other medium-chain fatty acids (MCFAs) provide a basis for a hypothesized anti-inflammatory and antioxidant role. For instance, 10-HDA has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in microglial cells by reducing nitric oxide (NO) production.[1] Furthermore, the medium-chain fatty acid decanoic acid has demonstrated the ability to reduce oxidative stress levels in neuroblastoma cells.[2][3][4]

Conversely, it is important to note that excessive intake of certain MCFAs, such as lauric acid, has been linked to induced myocardial oxidative stress, suggesting that the effects of these lipids can be context- and concentration-dependent.[5] Therefore, this compound, as an activated form of a medium-chain hydroxy fatty acid, may act as a signaling molecule in pathways that modulate oxidative stress and inflammation, though its precise impact requires direct experimental validation.

1.2. Ceramides (Established Role)

Ceramides are well-documented lipid second messengers that accumulate in response to a wide array of cellular stressors, including inflammatory cytokines (TNF-α), chemotherapy, and irradiation.[6][7][8][9][10] Their generation is primarily mediated by the activation of sphingomyelinases or through de novo synthesis.[7][9][10] The accumulation of ceramide is a key signal for cellular responses such as:

  • Apoptosis: Ceramide can activate downstream targets, including protein phosphatases and caspases, to initiate programmed cell death.

  • Cell-Cycle Arrest: It plays a role in halting cell proliferation under stressful conditions.[8][9]

  • Cell Senescence: The accumulation of ceramide is also linked to the induction of a state of irreversible growth arrest.[8][9]

Ceramides are thus considered central players in the decision-making process of a cell under stress, often pushing it towards apoptosis if the damage is irreparable.

1.3. Eicosanoids and Prostaglandins (Established Role)

Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids, with prostaglandins being a prominent subfamily.[11] They are synthesized in response to various stimuli, including physical and psychological stress.[12][13][14][15] Their functions in the stress response are multifaceted:

  • Neuroendocrine Regulation: Prostaglandin (B15479496) E2 (PGE2), for example, is involved in activating the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of stress hormones like ACTH and glucocorticoids.[12][13][14]

  • Inflammation and Immunity: Eicosanoids are potent regulators of inflammation, with different family members having either pro-inflammatory (e.g., certain prostaglandins, leukotrienes) or pro-resolving (e.g., lipoxins, resolvins) effects.[11][16][17][18]

  • Physiological Stress Responses: They contribute to stress-induced fever and can modulate neuronal pathways involved in behavioral responses to stress.[13][15]

The balance between different eicosanoids is critical for orchestrating an appropriate response to stress and ensuring a return to homeostasis.[19]

Data Presentation: Comparative Effects on Stress Markers

The following tables summarize quantitative data from studies on these lipid mediators, providing a basis for experimental design and comparison.

Table 1: Comparison of Effects of Different Lipid Mediators on Stress Markers

Lipid Mediator/Precursor Stressor Experimental Model Stress Marker Observed Effect Reference
10-Hydroxydecanoic Acid Lipopolysaccharide (LPS) Microglial BV-2 Cells Nitric Oxide (NO) Decrease [1]
Decanoic Acid (10:0) H₂O₂ Neuroblastoma SH-SY5Y Cells Reactive Oxygen Species (ROS) Decrease [2][3]
Lauric Acid (12:0) High-fat diet BALB/c Mice Myocardium 8-OHdG (Oxidative Stress) Increase [5]
Ceramide TNF-α, Fas Ligand, etc. Various Cell Lines Apoptosis (Caspase Activation) Increase [9]
Prostaglandin E2 (PGE2) Cage-switch Stress Rats Plasma ACTH Increase [14]

| Specialized Proresolving Mediators (SPMs) | Ischemia/Reperfusion | Murine Model | Oxidative Stress | Decrease |[20] |

Table 2: Summary of Effective Concentrations and Key Findings

Lipid Mediator/Precursor Effective Concentration Key Finding Reference
10-Hydroxydecanoic Acid 100-200 µM Inhibited LPS-induced iNOS expression and NO production in microglia. [1]
Decanoic Acid (10:0) 10 µM Reduced cellular H₂O₂ release and intracellular ROS levels. [2]
Ceramide (C2-Ceramide) 10-50 µM Induced apoptosis in various cancer cell lines. [9]

| Indomethacin (inhibits Prostaglandins) | 2 mg/kg | Suppressed stress-induced increases in plasma ACTH and PGE2. |[14] |

Experimental Protocols

To validate the role of this compound and other lipid mediators in stress responses, robust analytical methods are required. The following protocol outlines a general workflow for the extraction and quantification of these lipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[21][22][23][24]

Protocol 1: Lipid Mediator Quantification by LC-MS/MS

1. Sample Collection and Preparation:

  • Collect biological samples (e.g., cell pellets, tissue homogenates, plasma) and immediately freeze them in liquid nitrogen or at -80°C to quench metabolic activity.
  • For absolute quantification, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or D-labeled analog of the target analyte) prior to extraction.[23]

2. Lipid Extraction (Modified Bligh-Dyer Method):

  • To the homogenized sample (e.g., 100 µL plasma or 1x10⁶ cells resuspended in water), add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol (B129727).
  • Vortex vigorously for 1 minute to ensure thorough mixing.
  • Add 125 µL of chloroform and vortex again for 1 minute.
  • Add 125 µL of water to induce phase separation and vortex for 1 minute.
  • Centrifuge at 1,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer (methanol/water), a protein disk, and a lower organic layer (chloroform) containing the lipids.
  • Carefully collect the lower organic layer into a new tube.

3. Sample Concentration and Reconstitution:

  • Dry the collected organic phase under a gentle stream of nitrogen gas.
  • Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/isopropanol mixture).

4. LC-MS/MS Analysis:

  • Chromatography: Perform reverse-phase liquid chromatography using a C18 column to separate the lipid species.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
  • Gradient: Run a gradient from a lower percentage of Mobile Phase B to a high percentage over 15-30 minutes to elute lipids based on their polarity.
  • Mass Spectrometry:
  • Use an electrospray ionization (ESI) source, typically in negative ion mode for acidic lipids like hydroxy fatty acids.
  • Perform tandem mass spectrometry (MS/MS) using a Multiple Reaction Monitoring (MRM) method. For each analyte and internal standard, define a specific precursor ion (the molecular ion) and one or more product ions (characteristic fragments) to monitor. This provides high specificity and sensitivity.[22]

5. Data Analysis:

  • Integrate the peak areas for the MRM transitions of each analyte and its corresponding internal standard.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Determine the absolute concentration of the analyte by comparing this ratio to a standard curve generated from known concentrations of the analyte.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (ESI-MS/MS, MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification vs. Standard Curve Integrate->Quantify Result Final Concentration Quantify->Result

Figure 1. Experimental workflow for the quantification of lipid mediators.

hypothesized_pathway Stress Cellular Stress (Oxidative, Inflammatory) PLA2 Phospholipase A2 (Hypothesized) Stress->PLA2 HPA 10-Hydroxypentadecanoic Acid PLA2->HPA Releases from membrane HPCoA_Synth Acyl-CoA Synthetase HPCoA This compound HPCoA_Synth->HPCoA HPA->HPCoA_Synth ATP, CoA Nrf2 Nrf2 Pathway HPCoA->Nrf2 Activates? NFkB NF-κB Pathway HPCoA->NFkB Inhibits? Antioxidant Antioxidant Response Nrf2->Antioxidant Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Figure 2. Hypothesized signaling pathway for this compound.

ceramide_pathway Stress Cellular Stressors (TNF-α, Radiation, Chemo) SMase Sphingomyelinase (nSMase, aSMase) Stress->SMase CerSynth Ceramide Synthase (de novo pathway) Stress->CerSynth Ceramide Ceramide Accumulation SMase->Ceramide CerSynth->Ceramide PP2A Protein Phosphatase 2A Ceramide->PP2A Caspases Caspase Cascade Ceramide->Caspases GrowthArrest Cell Cycle Arrest PP2A->GrowthArrest Apoptosis Apoptosis Caspases->Apoptosis

Figure 3. Established ceramide signaling pathway in stress response.

pge2_pathway Stress Psychological or Physical Stress PLA2 Phospholipase A2 Stress->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1, COX-2) AA->COX PGE2 Prostaglandin E2 (PGE2) COX->PGE2 HPA Hypothalamic-Pituitary- Adrenal (HPA) Axis PGE2->HPA SNS Sympathetic Nervous System (SNS) PGE2->SNS Inflammation Inflammatory Response PGE2->Inflammation Hormones Stress Hormone Release (ACTH, Cortisol) HPA->Hormones SNS->Hormones

Figure 4. Prostaglandin E2 signaling in the neuroendocrine stress response.

References

A Comparative Analysis of 10-Hydroxypentadecanoyl-CoA and Other Lipid Signals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the complex landscape of lipid signaling, the functions of numerous lipid molecules remain to be fully elucidated. One such molecule is 10-Hydroxypentadecanoyl-CoA, a medium-chain hydroxy fatty acyl-CoA whose specific biological roles are not yet well-documented in scientific literature. This guide provides a comparative analysis of the inferred properties of this compound against two well-characterized lipid signals: the long-chain saturated fatty acyl-CoA, Palmitoyl-CoA, and the short-chain fatty acyl-CoA, Propionyl-CoA. This comparison aims to offer a predictive framework for understanding the potential functions of this compound based on its structural characteristics and the known activities of related molecules.

Inferred Metabolic and Signaling Profile of this compound

Given the absence of direct experimental data, the biological activities of this compound are inferred from the general principles of fatty acid metabolism. As a C15 hydroxy fatty acyl-CoA, it is likely an intermediate in the metabolism of odd-chain fatty acids. The beta-oxidation of odd-chain fatty acids ultimately yields propionyl-CoA, which can then enter the Krebs cycle. The hydroxyl group at the 10th position suggests it may be a product of fatty acid hydroxylation, a process often mediated by cytochrome P450 enzymes. Such hydroxylated fatty acids can have distinct signaling properties compared to their non-hydroxylated counterparts.

It is plausible that this compound can serve as a substrate for protein acylation, a post-translational modification where the fatty acid moiety is attached to a protein. This modification can alter the protein's localization, stability, and interaction with other molecules, thereby influencing cellular signaling pathways.

Comparative Data of Lipid Signals

The following table summarizes the known and inferred characteristics of this compound, Palmitoyl-CoA, and Propionyl-CoA.

FeatureThis compound (Inferred)Palmitoyl-CoAPropionyl-CoA
Chain Length Medium-chain (C15)Long-chain (C16)Short-chain (C3)
Primary Metabolic Origin Metabolism of odd-chain fatty acidsDe novo fatty acid synthesis, dietCatabolism of odd-chain fatty acids and specific amino acids (e.g., valine, isoleucine)[1][2]
Primary Metabolic Fate Beta-oxidation to Propionyl-CoA and Acetyl-CoABeta-oxidation to Acetyl-CoA[3][4]Conversion to Succinyl-CoA and entry into the Krebs cycle[1][2]
Known Signaling Roles Unknown, potentially protein acylation and receptor modulationSubstrate for protein palmitoylation, regulation of ion channels, gene expression, and insulin (B600854) signaling[5][6][7]Substrate for protein propionylation, epigenetic regulation of gene expression[8][9]
Cellular Transport Likely does not require the carnitine shuttle for mitochondrial entryRequires the carnitine shuttle for mitochondrial entry[3]Can cross the mitochondrial membrane without a specific transporter[10]
Key Associated Enzymes Fatty acid hydroxylases (predicted), beta-oxidation enzymesPalmitoyl-CoA synthetase, Carnitine palmitoyltransferase, Palmitoyl-protein thioesterases[3][7]Propionyl-CoA carboxylase, Methylmalonyl-CoA mutase[1][11]

Signaling Pathways and Metabolic Fates

The following diagrams illustrate the metabolic pathways and potential signaling roles of the compared lipid signals.

metabolic_pathways cluster_10OHPCoA This compound (Inferred) cluster_PCoA Palmitoyl-CoA cluster_PrCoA Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids This compound This compound Odd-chain Fatty Acids->this compound Beta-oxidation Beta-oxidation This compound->Beta-oxidation Propionyl-CoA Propionyl-CoA Beta-oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA Krebs Cycle Krebs Cycle Propionyl-CoA->Krebs Cycle Acetyl-CoA->Krebs Cycle Diet / De novo Synthesis Diet / De novo Synthesis Palmitate Palmitate Diet / De novo Synthesis->Palmitate Palmitoyl-CoA Palmitoyl-CoA Palmitate->Palmitoyl-CoA Beta-oxidation (Mitochondria) Beta-oxidation (Mitochondria) Palmitoyl-CoA->Beta-oxidation (Mitochondria) Sphingolipid Synthesis Sphingolipid Synthesis Palmitoyl-CoA->Sphingolipid Synthesis Acetyl-CoA Acetyl-CoA Beta-oxidation (Mitochondria)->Acetyl-CoA Krebs Cycle Krebs Cycle Acetyl-CoA ->Krebs Cycle Odd-chain FAs / Amino Acids Odd-chain FAs / Amino Acids Propionyl-CoA Propionyl-CoA Odd-chain FAs / Amino Acids->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA ->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Krebs Cycle   Krebs Cycle   Succinyl-CoA->Krebs Cycle   signaling_pathways cluster_hypothetical Hypothetical Signaling for this compound cluster_palmitoyl Palmitoyl-CoA Signaling cluster_propionyl Propionyl-CoA Signaling This compound This compound Protein Acyltransferase (Predicted) Protein Acyltransferase (Predicted) This compound->Protein Acyltransferase (Predicted) Target Protein Target Protein Protein Acyltransferase (Predicted)->Target Protein Acylated Protein Acylated Protein Target Protein->Acylated Protein Altered Localization/\nActivity Altered Localization/ Activity Acylated Protein->Altered Localization/\nActivity Downstream Signaling Downstream Signaling Altered Localization/\nActivity->Downstream Signaling Palmitoyl-CoA Palmitoyl-CoA Palmitoyl Acyltransferase Palmitoyl Acyltransferase Palmitoyl-CoA->Palmitoyl Acyltransferase Target Protein Target Protein Palmitoyl Acyltransferase->Target Protein Palmitoylated Protein Palmitoylated Protein Target Protein ->Palmitoylated Protein Membrane Trafficking/\nProtein Stability Membrane Trafficking/ Protein Stability Palmitoylated Protein->Membrane Trafficking/\nProtein Stability Cellular Response Cellular Response Membrane Trafficking/\nProtein Stability->Cellular Response Propionyl-CoA Propionyl-CoA Propionyltransferase Propionyltransferase Propionyl-CoA->Propionyltransferase Histones Histones Propionyltransferase->Histones Propionylated Histones Propionylated Histones Histones->Propionylated Histones Chromatin Remodeling Chromatin Remodeling Propionylated Histones->Chromatin Remodeling Gene Expression Gene Expression Chromatin Remodeling->Gene Expression

References

A Comparative Guide to Inhibitors of 10-Hydroxypentadecanoyl-CoA Producing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of inhibitors targeting the primary enzymes responsible for the biosynthesis of 10-Hydroxypentadecanoyl-CoA. The focus is on cytochrome P450 (CYP) enzymes belonging to the CYP4A and CYP4F subfamilies, which are the key catalysts in the ω-hydroxylation of medium-chain fatty acids, including pentadecanoic acid. This process converts pentadecanoic acid into 10-hydroxypentadecanoic acid, which is subsequently activated to its coenzyme A (CoA) ester.

This document presents quantitative data for inhibitor performance, detailed experimental methodologies for inhibitor assessment, and visual representations of the relevant biological pathways and experimental workflows to aid in research and development efforts.

Enzymatic Production of this compound

The production of this compound is initiated by the ω-hydroxylation of pentadecanoic acid. This reaction is primarily catalyzed by two key cytochrome P450 enzymes:

  • CYP4A11: This enzyme is highly efficient in the ω-hydroxylation of medium-chain fatty acids ranging from C10 to C16.[1]

  • CYP4F2: This enzyme is also a major contributor to the ω-hydroxylation of fatty acids.[2]

These enzymes are crucial in fatty acid metabolism, and their inhibition can have significant effects on various physiological and pathophysiological processes.

Comparative Analysis of Inhibitors

The following tables summarize the quantitative data for various inhibitors of CYP4A11 and CYP4F2. The data is primarily presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. When available, the inhibition constant (Ki) is also provided.

Table 1: Inhibitors of CYP4A11

InhibitorIC50KiSubstrate Used/Assay ConditionReference(s)
HET001642 nM19.5 nM (for CYP4A1)Arachidonic Acid/Recombinant Enzyme[1][3]
Dihydrotanshinone I0.09 µM (Mixed-type)Not Specified[4]
Salvianolic Acid A19.37 µM (Competitive)Not Specified[4]
Plumbagin1.7 µMNot Specified12-hydroxylauric acid formation[5]

Table 2: Inhibitors of CYP4F2

InhibitorIC50KiSubstrate Used/Assay ConditionReference(s)
HET0016125 nMNot SpecifiedArachidonic Acid/Recombinant Enzyme[1]
KetoconazolePotent InhibitorNot SpecifiedVitamin K1/In vivo and in vitro[6][7]
17-Octadecynoic Acid (17-ODYA)< 100 nMNot SpecifiedArachidonic Acid/Rat Renal Microsomes
Sesamin1.9 µMNot Specified20-HETE synthesis/Recombinant Enzyme[8]
Dihydrotanshinone I4.25 µM (Noncompetitive)Not Specified[4]
Salvianolic Acid A15.28 µM (Noncompetitive)Not Specified[4]
Salvianolic Acid C5.70 µM (Noncompetitive)Not Specified[4]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the inhibitory activity of compounds against CYP4A11 and CYP4F2.

Protocol 1: CYP4A11 Inhibition Assay using Lauric Acid

This protocol describes a method to determine the inhibitory potential of a compound on CYP4A11 activity by measuring the formation of 12-hydroxylauric acid from lauric acid.

Materials:

  • Recombinant human CYP4A11 enzyme (or human liver microsomes)

  • [1-14C]-Lauric acid (or unlabeled lauric acid)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Test inhibitor compound

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (for LC-MS/MS)

  • LC-MS/MS system or a high-performance liquid chromatography (HPLC) system with radiometric detection

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP4A11 enzyme or human liver microsomes.

  • Inhibitor Pre-incubation: Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included. Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at 37°C to allow for potential time-dependent inhibition.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, [1-14C]-lauric acid or unlabeled lauric acid. The final substrate concentration should be close to its Km value for CYP4A11.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the mixture to pellet the protein. Transfer the supernatant to a new tube for analysis.

  • Quantification: Analyze the formation of 12-hydroxylauric acid using either LC-MS/MS or HPLC with radiometric detection.[9]

  • Data Analysis: Determine the rate of metabolite formation in the presence of different inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

Protocol 2: CYP4F2 Inhibition Assay using Arachidonic Acid

This protocol outlines a method to assess the inhibition of CYP4F2 by measuring the formation of 20-hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid.

Materials:

  • Recombinant human CYP4F2 enzyme (or human liver microsomes)

  • Arachidonic acid

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Test inhibitor compound

  • Methanol/acetic acid (for reaction termination)

  • Internal standard (e.g., deuterated 20-HETE)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Combine recombinant CYP4F2 enzyme or human liver microsomes with potassium phosphate buffer and the test inhibitor at various concentrations in a microcentrifuge tube. Include a vehicle control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Start the reaction by adding arachidonic acid and NADPH. The final concentration of arachidonic acid should be near its Km for CYP4F2 (approximately 24 µM).[2]

  • Incubation: Incubate at 37°C for a defined time (e.g., 20-30 minutes).

  • Termination and Extraction: Terminate the reaction by adding a solution of methanol/acetic acid. Add an internal standard. Extract the metabolites using a suitable organic solvent (e.g., ethyl acetate).

  • Sample Preparation: Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Analysis: Quantify the amount of 20-HETE produced using a validated LC-MS/MS method.

  • IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition of 20-HETE formation against the logarithm of the inhibitor concentration.

Visualizing Pathways and Workflows

Signaling Pathway

The ω-hydroxylation of fatty acids by CYP4A11 and CYP4F2 is the initial step in a metabolic pathway that can lead to the generation of dicarboxylic acids for further metabolism or the production of signaling molecules like 20-HETE from arachidonic acid. While the specific downstream signaling of this compound is not extensively characterized, it is understood that hydroxylated fatty acids can influence cellular processes. For instance, pentadecanoic acid has been shown to affect the JAK/STAT signaling pathway. The diagram below illustrates a potential pathway.

Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Potential Downstream Signaling Pentadecanoic_Acid Pentadecanoic Acid 10_OH_Pentadecanoic_Acid 10-Hydroxypentadecanoic Acid Pentadecanoic_Acid->10_OH_Pentadecanoic_Acid CYP4A11 / CYP4F2 (ω-hydroxylation) 10_OH_Pentadecanoyl_CoA This compound 10_OH_Pentadecanoic_Acid->10_OH_Pentadecanoyl_CoA Acyl-CoA Synthetase JAK JAK 10_OH_Pentadecanoyl_CoA->JAK Modulation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Target Gene Expression pSTAT3->Gene_Expression Transcription Regulation Inhibitors Inhibitors (e.g., HET0016) Inhibitors->10_OH_Pentadecanoic_Acid Inhibition

Caption: Biosynthesis of this compound and its potential downstream signaling.

Experimental Workflow

The following diagram outlines a typical workflow for screening and identifying inhibitors of enzymes like CYP4A11 and CYP4F2.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (HTS) (e.g., fluorescence-based assay) Start->HTS Hit_ID Hit Identification (Compounds showing >50% inhibition) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (LC-MS/MS based assay) Hit_ID->Dose_Response Hit_Validation Hit Validation & Prioritization Dose_Response->Hit_Validation Mechanism Mechanism of Inhibition Studies (Determination of Ki and inhibition type) Hit_Validation->Mechanism Selectivity Selectivity Profiling (Testing against other CYPs) Mechanism->Selectivity Lead_Optimization Lead Optimization (SAR studies) Selectivity->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for inhibitor screening and lead optimization.

References

Kinetic Comparison of Enzymes in the Beta-Oxidation of Long-Chain Hydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of enzymes involved in the mitochondrial beta-oxidation of long-chain hydroxy fatty acyl-CoAs, with a focus on substrates analogous to 10-Hydroxypentadecanoyl-CoA. Due to a lack of specific kinetic data for this compound in the current literature, this guide utilizes data from enzymes acting on structurally similar long-chain hydroxyacyl-CoAs to provide a valuable comparative framework for researchers.

Executive Summary

The metabolism of this compound is presumed to proceed through the mitochondrial fatty acid beta-oxidation pathway. This process involves a sequence of enzymatic reactions catalyzed by acyl-CoA dehydrogenases, enoyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases. While direct kinetic data for enzymes acting on this compound is not available, studies on enzymes with substrate specificity for other long-chain hydroxyacyl-CoAs provide crucial insights into the potential enzymatic efficiency. This guide presents available kinetic data for these related enzymes, details the experimental protocols for their characterization, and visualizes the metabolic pathway and experimental workflows.

Data Presentation: Kinetic Parameters of Analogous Enzymes

The following table summarizes the kinetic parameters for pig heart L-3-hydroxyacyl-CoA dehydrogenase acting on various long-chain L-3-hydroxyacyl-CoA substrates. This data is extrapolated from the findings of He et al. (1989) and serves as a proxy for understanding the potential kinetics of enzymes acting on this compound.[1]

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
L-3-Hydroxydecanoyl-CoAC101.8185
L-3-Hydroxydodecanoyl-CoAC121.6160
L-3-Hydroxytetradecanoyl-CoAC141.5130
L-3-Hydroxypalmitoyl-CoAC161.4100

Note: The study by He et al. (1989) demonstrated that the enzyme is most active with medium-chain substrates, while the Km values for medium- and long-chain substrates are comparable.[1]

Experimental Protocols

Coupled Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This method, adapted from He et al. (1989), allows for the determination of L-3-hydroxyacyl-CoA dehydrogenase activity at physiological pH.[1]

Principle:

The assay is a coupled system where the 3-ketoacyl-CoA product of the L-3-hydroxyacyl-CoA dehydrogenase reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH). The primary advantage of this coupled assay is its irreversibility and the prevention of product inhibition.[1]

Reagents:

  • Potassium phosphate (B84403) buffer (pH 7.3)

  • L-3-hydroxyacyl-CoA substrate (of desired chain length)

  • NAD+

  • Coenzyme A (CoASH)

  • 3-ketoacyl-CoA thiolase

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and CoASH in a cuvette.

  • Add the L-3-hydroxyacyl-CoA substrate to the mixture.

  • Initiate the reaction by adding a known amount of purified L-3-hydroxyacyl-CoA dehydrogenase.

  • The rate of NAD+ reduction to NADH is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

  • The thiolase present in the mixture immediately cleaves the 3-ketoacyl-CoA product, driving the reaction forward.

  • Kinetic parameters (Km and Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Continuous Spectrophotometric Rate Determination for β-Hydroxyacyl-CoA Dehydrogenase

This is a general method for assaying β-hydroxyacyl-CoA dehydrogenase activity.

Principle:

The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm as β-NADH is oxidized to β-NAD in the presence of the substrate, S-acetoacetyl-CoA.

Reagents:

  • Potassium Phosphate Buffer (100 mM, pH 7.3 at 37°C)

  • S-Acetoacetyl Coenzyme A Solution (5.4 mM)

  • β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) Solution (6.4 mM)

  • β-Hydroxyacyl-CoA Dehydrogenase enzyme solution

Procedure:

  • In a suitable cuvette, pipette 2.80 ml of Buffer, 0.05 ml of S-Acetoacetyl-CoA solution, and 0.05 ml of β-NADH solution.

  • Mix by inversion and equilibrate to 37°C.

  • Monitor the absorbance at 340 nm until a constant reading is obtained.

  • Initiate the reaction by adding 0.10 ml of the enzyme solution.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute from the maximum linear portion of the curve for both the test and a blank (without the enzyme).

  • The enzyme activity is then calculated based on the rate of NADH oxidation.

Mandatory Visualization

Workflow for determining enzyme kinetic parameters.

beta_oxidation_pathway Mitochondrial Beta-Oxidation of this compound substrate This compound step1_enzyme Acyl-CoA Dehydrogenase substrate->step1_enzyme step1_product 10-Hydroxy-trans-Δ2-pentadecenoyl-CoA step1_enzyme->step1_product step2_enzyme Enoyl-CoA Hydratase step1_product->step2_enzyme step2_product 3,10-Dihydroxypentadecanoyl-CoA step2_enzyme->step2_product step3_enzyme 3-Hydroxyacyl-CoA Dehydrogenase step2_product->step3_enzyme step3_product 10-Hydroxy-3-ketopentadecanoyl-CoA step3_enzyme->step3_product step4_enzyme β-Ketothiolase step3_product->step4_enzyme acetyl_coa Acetyl-CoA step4_enzyme->acetyl_coa shorter_acyl_coa 8-Hydroxytridecanoyl-CoA step4_enzyme->shorter_acyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle shorter_acyl_coa->step1_enzyme Re-enters Pathway

Proposed metabolic pathway for this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 10-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized biochemicals like 10-Hydroxypentadecanoyl-CoA are paramount for laboratory safety and environmental responsibility. While specific safety data sheets (SDS) for every research chemical are not always available, a comprehensive disposal plan can be formulated based on the compound's chemical properties and established laboratory safety protocols. This compound, a long-chain fatty acyl-CoA, is a biological molecule and is generally considered non-hazardous. However, it is crucial to follow institutional and local regulations for laboratory waste.

Immediate Safety and Handling Protocols

Before disposal, ensure that appropriate personal protective equipment (PPE) is used. Standard laboratory practice dictates the use of safety glasses, lab coats, and gloves when handling any chemical.

Quantitative Data Summary

ParameterGuidelineSource
Toxicity Presumed to be low; handle with standard laboratory care.General Biochemical Safety Principles
Flammability Not considered a fire hazard under normal laboratory conditions.General Biochemical Safety Principles
Reactivity Stable under normal laboratory conditions. Avoid strong oxidizing agents.General Biochemical Safety Principles
Disposal Route Primary: Institutional Hazardous/Chemical Waste Program. Secondary (with approval): Sanitary sewer if in aqueous, non-hazardous buffer.Institutional EHS Guidelines[1][2][3]
Containerization Sealed, properly labeled, non-reactive container (e.g., glass or polyethylene).Institutional EHS Guidelines[4][5]

Step-by-Step Disposal Procedure

The primary and most recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.

Step 1: Waste Characterization

  • Determine if the this compound waste is pure, in a solution, or mixed with other chemicals.

  • If in a solution, identify all solvents and solutes. If any component is hazardous (e.g., organic solvents, heavy metals), the entire mixture must be treated as hazardous waste.

Step 2: Segregation of Waste

  • Do not mix this compound waste with other incompatible waste streams.

  • Keep aqueous solutions separate from organic solvent waste.

Step 3: Containerization

  • Use a chemically resistant container with a secure, leak-proof lid.

  • The container must be in good condition and compatible with all components of the waste.

  • Label the container clearly with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound", and the name and concentration of any solvents or other components. Also, include the date of accumulation.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from general laboratory traffic.

Step 5: Arrange for Pickup

  • Contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for requesting a pickup, which may involve an online form or a phone call.

Alternative Disposal (Requires EHS Approval)

For small quantities of this compound in a non-hazardous aqueous buffer, disposal down the sanitary sewer may be permissible. However, you must obtain prior approval from your institution's EHS department. Unauthorized sewer disposal can lead to regulatory violations.

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have this compound Waste B Is the waste mixed with hazardous chemicals (e.g., organic solvents, heavy metals)? A->B C Treat as Hazardous Chemical Waste B->C Yes D Is the waste in a non-hazardous aqueous buffer? B->D No H Collect in a labeled, sealed container for EHS pickup. C->H E Consult and obtain approval from Institutional EHS for sewer disposal. D->E Yes D->H No F Is sewer disposal approved? E->F G Dispose down sanitary sewer with copious amounts of water. F->G Yes F->H No I End G->I H->I

Caption: Disposal Decision Workflow for this compound Waste.

References

Personal protective equipment for handling 10-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on the available safety data for structurally related compounds, 10-Hydroxypentadecanoyl-CoA is expected to be a solid with low volatility. The primary handling concerns are the prevention of skin and eye contact, as well as the inhalation of any dust.[1] The following table summarizes the recommended PPE.

Area of Protection Required PPE Specifications and Best Practices
Eye and Face Safety glasses with side shields or chemical safety gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Nitrile or latex glovesInspect gloves for integrity before use. Change gloves frequently and after handling the material.
Laboratory coatFully buttoned to protect clothing and skin from potential splashes or dust.
Respiratory Not generally required under normal use conditions with adequate ventilationIf dust formation is likely, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[1][2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize exposure and maintain sample integrity.

  • Preparation :

    • Ensure the work area, typically a laboratory bench or a chemical fume hood if weighing dusty material, is clean and uncluttered.

    • Assemble all necessary equipment (e.g., spatula, weigh boat, solvent, vortexer) before handling the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting :

    • If the compound is a powder, handle it in a manner that avoids creating dust.

    • Use a microbalance for accurate measurement.

    • Prepare aliquots to avoid repeated freeze-thaw cycles of the main stock solution.

  • Solubilization :

    • Consult the product's technical data sheet for the recommended solvent. Long-chain acyl-CoAs are often soluble in aqueous buffers, sometimes requiring a small amount of organic co-solvent.

    • Add the solvent to the solid and cap the vial securely.

    • Use a vortexer or sonicator to ensure complete dissolution.

  • Experimental Use :

    • Handle solutions with the same care as the solid material, avoiding splashes and aerosols.

    • Keep vials and tubes capped when not in immediate use.

  • Post-Handling :

    • Wipe down the work area with an appropriate cleaning agent.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Method
Unused Solid Compound Dispose of as chemical waste in a designated, labeled container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated solid chemical waste container.
Aqueous Solutions Depending on the concentration and solvent, may be suitable for drain disposal with copious amounts of water, or may require collection as liquid chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Contaminated Gloves and PPE Dispose of in the regular laboratory trash, unless grossly contaminated, in which case they should be treated as chemical waste.

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety measures throughout the experimental workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area don_ppe 2. Don PPE prep_area->don_ppe Ensure safety gear is on weigh 3. Weigh Compound don_ppe->weigh Proceed to handling dissolve 4. Dissolve in Solvent weigh->dissolve Prepare for experiment experiment 5. Perform Experiment dissolve->experiment Use in application decontaminate 6. Decontaminate Work Area experiment->decontaminate After experiment completion dispose_waste 7. Dispose of Waste decontaminate->dispose_waste Proper waste segregation doff_ppe 8. Doff PPE & Wash Hands dispose_waste->doff_ppe Final safety step

Caption: Workflow for Safe Handling of this compound.

References

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